Psalmotoxin 1
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C200H319N63O56S6 |
|---|---|
分子量 |
4694 g/mol |
IUPAC名 |
(4S)-4-amino-5-[[(2S)-1-[[(2R)-1-[[(2S,3S)-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2R)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C200H319N63O56S6/c1-13-102(10)157(258-188(311)139(95-324)252-181(304)133(83-153(281)282)243-161(284)111(206)56-60-148(271)272)195(318)262-74-36-54-142(262)190(313)240-116(46-23-28-66-203)168(291)245-128(78-106-84-222-112-42-19-17-40-109(106)112)177(300)231-114(44-21-26-64-201)162(285)224-89-147(270)230-135(91-320)186(309)256-154(99(4)5)192(315)248-131(81-144(207)267)179(302)236-121(51-33-71-220-199(213)214)169(292)247-130(80-108-86-217-97-227-108)164(287)226-88-146(269)229-132(82-152(279)280)180(303)251-138(94-323)185(308)253-136(92-321)183(306)237-123(57-61-149(273)274)163(286)225-87-145(268)228-126(76-98(2)3)175(298)238-124(58-62-150(275)276)171(294)250-137(93-322)184(307)246-129(79-107-85-223-113-43-20-18-41-110(107)113)178(301)235-115(45-22-27-65-202)165(288)232-119(49-31-69-218-197(209)210)166(289)233-120(50-32-70-219-198(211)212)167(290)234-122(52-34-72-221-200(215)216)170(293)249-134(90-264)182(305)244-127(77-105-38-15-14-16-39-105)176(299)239-125(59-63-151(277)278)174(297)255-155(100(6)7)193(316)254-140(96-325)187(310)257-156(101(8)9)194(317)261-73-35-53-141(261)189(312)242-118(48-25-30-68-205)173(296)260-159(104(12)266)196(319)263-75-37-55-143(263)191(314)241-117(47-24-29-67-204)172(295)259-158(103(11)265)160(208)283/h14-20,38-43,84-86,97-104,111,114-143,154-159,222-223,264-266,320-325H,13,21-37,44-83,87-96,201-206H2,1-12H3,(H2,207,267)(H2,208,283)(H,217,227)(H,224,285)(H,225,286)(H,226,287)(H,228,268)(H,229,269)(H,230,270)(H,231,300)(H,232,288)(H,233,289)(H,234,290)(H,235,301)(H,236,302)(H,237,306)(H,238,298)(H,239,299)(H,240,313)(H,241,314)(H,242,312)(H,243,284)(H,244,305)(H,245,291)(H,246,307)(H,247,292)(H,248,315)(H,249,293)(H,250,294)(H,251,303)(H,252,304)(H,253,308)(H,254,316)(H,255,297)(H,256,309)(H,257,310)(H,258,311)(H,259,295)(H,260,296)(H,271,272)(H,273,274)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H4,209,210,218)(H4,211,212,219)(H4,213,214,220)(H4,215,216,221)/t102-,103+,104+,111-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,154-,155-,156-,157-,158-,159-/m0/s1 |
InChIキー |
OWCAPCHWSIBSKD-ACYSAVFESA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CS)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC4=CNC=N4)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)N[C@@H](C(C)C)C(=O)N8CCC[C@H]8C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N9CCC[C@H]9C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)N |
正規SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CS)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CNC=N4)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CS)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CC7=CC=CC=C7)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NC(C(C)C)C(=O)N8CCCC8C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)N9CCCC9C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)N)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)N |
製品の起源 |
United States |
Foundational & Exploratory
Psalmotoxin 1: A Technical Guide to its Discovery, Origin, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Psalmotoxin 1 (PcTx1), a potent and selective inhibitor of the Acid-Sensing Ion Channel 1a (ASIC1a). Discovered from the venom of the Trinidad chevron tarantula, Psalmopoeus cambridgei, PcTx1 has become an invaluable tool in neuroscience research and a subject of interest for therapeutic development, particularly in the context of ischemic stroke and pain.[1][2][3] This document details the discovery and origin of PcTx1, its biochemical properties, and the experimental protocols utilized for its isolation and characterization. Furthermore, it elucidates the toxin's mechanism of action on ASIC1a and the subsequent impact on cellular signaling pathways. All quantitative data is presented in tabular format for clarity, and key experimental workflows and signaling pathways are visualized using diagrams.
Discovery and Origin
This compound was first isolated and characterized in 2000 by a team of researchers led by Pierre Escoubas.[4][5] The toxin was identified from the venom of the Trinidad chevron tarantula, Psalmopoeus cambridgei, an arboreal spider species endemic to the tropical rainforests of Trinidad.[1][3][6][7]
The discovery of PcTx1 was significant as it was the first potent and specific peptide blocker identified for ASIC channels.[8] This specificity has made it an essential pharmacological tool for studying the physiological and pathological roles of ASIC1a.[8]
Physicochemical and Pharmacological Properties
This compound is a 40-amino acid peptide with a molecular weight of approximately 4689.39 Da.[4][9] Its structure is characterized by an inhibitor cystine knot (ICK) motif, which consists of a compact core cross-linked by three disulfide bridges.[2][8] This structural motif is common to many ion channel-acting toxins found in spider and snail venoms and confers significant stability to the peptide.[2][8]
PcTx1 is a highly potent and selective inhibitor of homomeric ASIC1a channels.[10][11] It has been shown to have significantly lower affinity for other ASIC subtypes and heteromeric channels.[5][11] The toxin acts by increasing the apparent proton affinity of the ASIC1a channel, which shifts the channel into a desensitized state at physiological pH.[7][12][13]
Table 1: Quantitative Data for this compound (PcTx1)
| Property | Value | Notes |
| Molecular Weight | 4689.39 Da | [9] |
| Amino Acid Residues | 40 | [2][4] |
| Primary Structure | EDCIPKWKGCVNRHGDCCEGLECWKRRRSFEVCVPKTPKT | Disulfide bonds: Cys3-Cys18, Cys10-Cys23, Cys17-Cys33[9] |
| IC50 for ASIC1a | 0.9 - 1 nM | [9][10][14][15] |
| IC50 for ASIC1b | ~50 nM | [16] |
| IC50 for ASIC2a | ~50 nM | [16] |
| IC50 for ASIC3 | ~50 nM | [16] |
Experimental Protocols
The isolation and characterization of this compound involved a series of meticulous experimental procedures. The following sections detail the methodologies employed.
Venom Milking
The collection of venom from Psalmopoeus cambridgei is typically achieved through involuntary extraction methods.
-
Animal Handling: The tarantula is carefully handled and its chelicerae (fangs) are exposed.
-
Stimulation: A mild electrical stimulation (e.g., 12-15 volts) is applied to the muscles surrounding the venom glands.[17] This induces muscle contraction and the expulsion of venom.[17]
-
Collection: The expelled venom is collected from the tips of the fangs using a capillary tube. To prevent contamination with saliva, the fangs may be inserted through a membrane like Parafilm.[17]
Purification of this compound
The crude venom is a complex mixture of peptides and proteins. This compound is purified from this mixture using multi-step High-Performance Liquid Chromatography (HPLC).
-
Initial Separation (Size-Exclusion or Ion-Exchange Chromatography): The crude venom is first subjected to a preliminary separation step to fractionate the components based on size or charge.
-
Reversed-Phase HPLC (RP-HPLC): The fractions containing PcTx1 are then further purified using RP-HPLC.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: A linear gradient of increasing acetonitrile concentration is used to elute the peptides. For example, a gradient of 5% to 35% acetonitrile over 60 minutes.[12]
-
Detection: Elution of peptides is monitored by absorbance at 280 nm.[12]
-
Fraction Collection: Fractions corresponding to the peaks on the chromatogram are collected for further analysis.
-
Structural Characterization
-
Mass Spectrometry: The molecular weight of the purified peptide is determined using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.[12]
-
Peptide Sequencing (Edman Degradation): The amino acid sequence of this compound is determined by automated Edman degradation.
-
Coupling: The N-terminal amino acid of the peptide is reacted with phenylisothiocyanate (PITC) under basic conditions to form a phenylthiocarbamyl (PTC) derivative.[2]
-
Cleavage: The PTC-derivatized N-terminal amino acid is cleaved from the peptide chain under acidic conditions, forming a thiazolinone derivative.[2][11]
-
Conversion and Identification: The thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography by comparing its retention time to known standards.[2][11]
-
Repetitive Cycles: The process is repeated for the shortened peptide to determine the sequence of subsequent amino acids.[2]
-
Functional Characterization
The inhibitory effect of this compound on ASIC1a channels is assessed using electrophysiological techniques.
-
Heterologous Expression of ASIC1a:
-
Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes:
-
cRNA encoding the ASIC1a channel is injected into Xenopus laevis oocytes.[18]
-
After an incubation period to allow for channel expression, the oocyte is placed in a recording chamber.
-
Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.[18]
-
The membrane potential is clamped at a holding potential (e.g., -70 mV).[19]
-
ASIC1a channels are activated by a rapid drop in extracellular pH (e.g., from pH 7.4 to a lower pH).[14]
-
The resulting inward current is recorded.
-
The effect of PcTx1 is determined by perfusing the oocyte with a solution containing the toxin and measuring the inhibition of the acid-evoked current.[14]
-
-
Whole-Cell Patch Clamp in HEK293 Cells:
-
Human Embryonic Kidney (HEK293) cells are transfected with a plasmid containing the cDNA for ASIC1a.[16][20]
-
A glass micropipette with a small tip opening is brought into contact with the cell membrane to form a high-resistance seal.
-
The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The cell's membrane potential is clamped, and currents are recorded in response to changes in extracellular pH, with and without the presence of PcTx1.[21]
-
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the isolation and characterization of this compound.
Signaling Pathway of ASIC1a Inhibition by this compound
Caption: Mechanism of ASIC1a inhibition by this compound and downstream effects.
Conclusion
The discovery of this compound has been a pivotal moment in the study of acid-sensing ion channels. Its high potency and selectivity for ASIC1a have provided researchers with an indispensable tool to probe the function of these channels in health and disease. The detailed experimental protocols and understanding of its mechanism of action outlined in this guide serve as a foundation for future research into the therapeutic potential of PcTx1 and the development of novel drugs targeting ASIC1a. The ongoing investigation into the signaling pathways modulated by ASIC1a activity will continue to uncover new avenues for therapeutic intervention in a range of neurological disorders.
References
- 1. Signaling Pathways in Proton and Non-proton ASIC1a Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 3. csan2021.saneurociencias.org.ar [csan2021.saneurociencias.org.ar]
- 4. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Frontiers | Signaling Pathways in Proton and Non-proton ASIC1a Activation [frontiersin.org]
- 7. The Tarantula Toxin this compound Inhibits Acid-sensing Ion Channel (ASIC) 1a by Increasing Its Apparent H+ Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Upregulation of acid sensing ion channel 1a (ASIC1a) by hydrogen peroxide through the JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. Edman degradation - Wikipedia [en.wikipedia.org]
- 12. Recombinant production and solution structure of PcTx1, the specific peptide inhibitor of ASIC1a proton-gated cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. elifesciences.org [elifesciences.org]
- 14. The receptor site of the spider toxin PcTx1 on the proton-gated cation channel ASIC1a - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Optimized Transfection Strategy for Expression and Electrophysiological Recording of Recombinant Voltage-Gated Ion Channels in HEK-293T Cells [jove.com]
- 17. youtube.com [youtube.com]
- 18. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scholars.unh.edu [scholars.unh.edu]
- 20. Whole-cell patch-clamp recording of recombinant voltage-sensitive Ca2+ channels heterologously expressed in HEK-293 cells [pubmed.ncbi.nlm.nih.gov]
- 21. Video: Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins [jove.com]
Unraveling the Molecular Dance: A Technical Guide to Psalmotoxin 1's Mechanism of Action on ASIC1a Channels
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide illuminates the intricate mechanism by which Psalmotoxin 1 (PcTx1), a potent neurotoxin isolated from the venom of the Trinidad chevron tarantula (Psalmopoeus cambridgei), modulates the function of Acid-Sensing Ion Channel 1a (ASIC1a). Understanding this interaction is paramount for the development of novel therapeutics targeting neurological disorders such as stroke, pain, and neurodegeneration where ASIC1a channels play a pivotal role.
Core Mechanism of Action: A Shift to Desensitization
The primary mechanism of action of this compound on ASIC1a channels is a unique form of inhibition. Unlike conventional channel blockers, PcTx1 does not physically occlude the ion pore. Instead, it acts as a gating modifier, potently and selectively inhibiting ASIC1a by increasing the channel's apparent affinity for protons (H⁺).[1][2][3] This heightened sensitivity to H⁺ causes the channel to shift into a desensitized state at physiological resting pH levels (around 7.4), rendering it unavailable for activation by subsequent drops in extracellular pH.[1][4][5]
This allosteric modulation is state-dependent, with PcTx1 exhibiting different affinities for various conformational states of the channel.[6] Structural studies have revealed that PcTx1 binds to the extracellular "acidic pocket" of the ASIC1a channel, a region critical for proton sensing and channel gating.[7][8][9] This binding event at the interface of two subunits locks the channel in a desensitized-like conformation.[9][10]
Quantitative Analysis of PcTx1-ASIC1a Interaction
The interaction between PcTx1 and ASIC1a has been extensively quantified through various experimental paradigms. The following tables summarize the key quantitative data, providing a comparative overview for researchers.
| Parameter | Value | Species/Cell Line | Experimental Conditions | Reference |
| IC₅₀ | 0.9 nM | Rat ASIC1a | --- | [11] |
| ~1 nM | Homomeric ASIC1a | --- | [12] | |
| 1.17 ± 0.11 nM | Native PcTx1 on ASIC1a | Xenopus oocytes | [13] | |
| 1.98 ± 0.24 nM | PcTx1YN on ASIC1a | Xenopus oocytes | [13] | |
| 2.9 nM | ASIC1a/2a heteromers | pH 7.0 | [14] | |
| 2.96 nM | Human ASIC1a | CHO cells | [8] | |
| Kd | 3.7 nM | Synthetic PcTx1 on ASIC1a | pH 7.4, Xenopus oocytes | [1][5] |
| ~2 nM | Chicken ASIC1a | --- | [9] | |
| Hill Coefficient | 1.65 | Synthetic PcTx1 on ASIC1a | pH 7.4, Xenopus oocytes | [1][5] |
| ~1 | --- | --- | [13] |
Table 1: Potency and Affinity of this compound on ASIC1a Channels. This table provides a summary of the half-maximal inhibitory concentration (IC₅₀) and dissociation constant (Kd) values reported for PcTx1 acting on ASIC1a channels from different species and experimental systems.
| Parameter | Control (without PcTx1) | With PcTx1 (30 nM) | Experimental Conditions | Reference |
| pH₅₀ of Activation | 6.56 ± 0.04 | 6.66 ± 0.04 | Conditioning pH 7.9 | [2][5] |
| pH₅₀ of Steady-State Desensitization | 7.19 ± 0.01 | 7.46 ± 0.02 | --- | [5] |
| Shift in pH₅₀ of Desensitization | --- | 0.27 pH units | --- | [5] |
| Time Constant of Inhibition Onset (τ) | --- | 52 s | 30 nM PcTx1 at pH 7.4 | [5] |
| Time Constant of Recovery from Inhibition | --- | 125 ± 56 s | --- | [5] |
Table 2: Effect of this compound on ASIC1a Channel Gating Properties. This table details the quantitative shifts in the pH-dependence of activation and steady-state desensitization of ASIC1a channels induced by PcTx1, along with the kinetics of toxin binding and unbinding.
Experimental Protocols
The following section outlines the detailed methodologies for key experiments cited in the study of the PcTx1-ASIC1a interaction.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus laevis Oocytes
This is a widely used method to study the effects of toxins and compounds on ion channels expressed in a heterologous system.
-
Oocyte Preparation: Stage V–VI oocytes are surgically removed from adult female Xenopus laevis frogs and defolliculated.
-
cRNA Injection: Capped RNA (cRNA) encoding the ASIC1a subunit is synthesized in vitro and injected into the oocytes (e.g., 0.01 ng per oocyte).[1]
-
Incubation: Injected oocytes are incubated for 2-4 days in a suitable medium (e.g., OR-2 medium) to allow for channel expression.[1]
-
Electrophysiological Recording:
-
Oocytes are placed in a recording chamber and perfused with a standard bath solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, pH adjusted to the desired value).
-
The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for voltage clamping and the other for current recording.
-
The membrane potential is held at a specific voltage (e.g., -60 mV).
-
ASIC1a currents are elicited by rapidly changing the pH of the perfusion solution from a resting pH (e.g., 7.4 or 8.0) to an activating pH (e.g., 6.0 or below).
-
-
Toxin Application:
-
To determine the inhibitory effect, PcTx1 is pre-applied in the conditioning (resting pH) solution for a defined period (e.g., 125 seconds) before the activating pH drop.[1]
-
Concentration-response curves are generated by applying a range of PcTx1 concentrations and measuring the resulting inhibition of the peak current.
-
-
Data Analysis: The recorded currents are analyzed to determine parameters such as peak current amplitude, IC₅₀, and changes in channel kinetics.
Whole-Cell Patch-Clamp Electrophysiology in Mammalian Cells
This technique allows for the study of ion channels in their native or a more controlled cellular environment.
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., CHO or HEK cells) is cultured and transiently transfected with a plasmid containing the cDNA for ASIC1a.
-
Cell Plating: Transfected cells are plated onto glass coverslips for recording 24-48 hours post-transfection.
-
Electrophysiological Recording:
-
A coverslip with adherent cells is placed in a recording chamber on an inverted microscope and perfused with an extracellular solution.
-
A glass micropipette with a fine tip is filled with an intracellular solution and brought into contact with a single cell.
-
A high-resistance seal (giga-seal) is formed between the pipette tip and the cell membrane, and the membrane patch under the pipette is ruptured to achieve the whole-cell configuration.
-
The membrane potential is clamped at a holding potential (e.g., -60 mV).[15]
-
-
pH and Toxin Application:
-
ASIC1a currents are activated by rapid application of an acidic extracellular solution using a fast perfusion system.
-
PcTx1 is applied in a similar manner to the TEVC protocol, with pre-incubation followed by co-application with the acidic stimulus.[15]
-
-
Data Analysis: Similar to TEVC, recorded currents are analyzed to determine the effects of PcTx1 on channel properties.
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language, provide a visual representation of the signaling pathway and experimental workflow.
Caption: Signaling pathway of PcTx1-mediated inhibition of the ASIC1a channel.
Caption: Experimental workflow for characterizing PcTx1 effects on ASIC1a using electrophysiology.
References
- 1. The Tarantula Toxin this compound Inhibits Acid-sensing Ion Channel (ASIC) 1a by Increasing Its Apparent H+ Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. The tarantula toxin this compound inhibits acid-sensing ion channel (ASIC) 1a by increasing its apparent H+ affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Psalmotoxin - Wikipedia [en.wikipedia.org]
- 5. scholars.unh.edu [scholars.unh.edu]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Structural insights into human acid-sensing ion channel 1a inhibition by snake toxin mambalgin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Development of ASIC1a ligand-gated ion channel drug screening assays across multiple automated patch clamp platforms [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Structure, function, and pharmacology of acid-sensing ion channels (ASICs): focus on ASIC1a - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The receptor site of the spider toxin PcTx1 on the proton-gated cation channel ASIC1a - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dual actions of Psalmotoxin at ASIC1a and ASIC2a heteromeric channels (ASIC1a/2a) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of ASIC1a ligand-gated ion channel drug screening assays across multiple automated patch clamp platforms - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Embrace: A Technical Guide to the Psalmotoxin 1 Binding Site on Acid-Sensing Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid-sensing ion channels (ASICs) are a family of proton-gated cation channels that play crucial roles in a variety of physiological and pathological processes, including pain perception, synaptic plasticity, and neuronal injury following ischemia. The discovery of Psalmotoxin 1 (PcTx1), a 40-amino acid peptide toxin isolated from the venom of the Trinidad chevron tarantula (Psalmopoeus cambridgei), has provided a powerful molecular tool to dissect the function of these channels. PcTx1 is a potent and selective inhibitor of the ASIC1a subtype, making it an invaluable ligand for studying the structure, function, and pharmacology of ASICs, as well as a potential therapeutic lead for conditions such as stroke and persistent pain.
This in-depth technical guide provides a comprehensive overview of the binding site of this compound on acid-sensing ion channels. It is designed to serve as a core resource for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of the molecular interactions and signaling pathways involved.
The PcTx1 Binding Site: A Subunit Interface Pocket
Structural and functional studies have revealed that PcTx1 binds to a complex, water-accessible acidic pocket located at the interface between adjacent subunits in the extracellular domain of the trimeric ASIC1a channel.[1][2] This binding site is approximately 50 Å above the lipid bilayer.[2] The toxin does not directly block the ion pore but rather acts as a gating modifier.[1][3] Upon binding, PcTx1 stabilizes the channel in a desensitized state, thereby inhibiting its activation by protons.[3][4][5]
The interaction is multifaceted, involving a combination of hydrophobic and electrostatic interactions. Key residues on both PcTx1 and ASIC1a have been identified through mutagenesis and structural studies as critical for high-affinity binding and channel modulation.
Quantitative Analysis of the PcTx1-ASIC Interaction
The affinity and inhibitory potency of PcTx1 for various ASIC subtypes and mutants have been quantified using different experimental techniques. The following tables summarize the key quantitative data from the literature, providing a comparative overview for researchers.
Table 1: Inhibitory Potency (IC50) of this compound on ASIC Subtypes
| ASIC Subtype | Expression System | Technique | IC50 (nM) | Reference |
| rat ASIC1a | Xenopus oocytes | TEVC | 0.35 ± 0.04 | [6] |
| rat ASIC1a | COS cells | Patch Clamp | 1.2 | [7] |
| human ASIC1a | Xenopus oocytes | TEVC | ~10-fold less potent than rat | [8] |
| rat ASIC1a/2b | Xenopus oocytes | TEVC | 3 | [6] |
| rat ASIC1b | Xenopus oocytes | TEVC | Potentiation (EC50 ~100) | [9][10] |
| Other ASIC subtypes | Various | Electrophysiology | No effect | [6][9] |
Table 2: Binding Affinity (Kd and IC50 from binding assays) of this compound
| Preparation | Ligand | Technique | Kd (pM) | IC50 (pM) | Reference |
| ASIC1a/CHO lysates | 125I-PcTx1YN | Radioligand Binding | 213 ± 35 | 128 ± 7 | [11] |
| Rat brain membranes | 125I-PcTx1YN | Radioligand Binding | 371 ± 48 | 149 ± 25 | [11] |
Table 3: Effect of Mutations on PcTx1 Potency on rat ASIC1a
| PcTx1 Mutant | IC50 (nM) | Fold Change vs. WT | Reference |
| Wild-type | 0.35 ± 0.04 | 1 | [6] |
| W24A | > 1000 | > 2857 | [6] |
| R26A | 160 ± 20 | 457 | [6] |
| R27A | 110 ± 10 | 314 | [6] |
Experimental Protocols
The characterization of the PcTx1 binding site has relied on a combination of sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus oocytes
This technique is widely used to study the function of ion channels expressed in a heterologous system.
-
Oocyte Preparation: Stage V-VI oocytes are surgically removed from female Xenopus laevis frogs and defolliculated by enzymatic digestion (e.g., with collagenase).
-
cRNA Injection: Oocytes are injected with cRNA encoding the desired ASIC subunit(s). Typically, 0.01 ng of cRNA is injected per oocyte.[4]
-
Incubation: Injected oocytes are incubated for 2-4 days at 18°C in a suitable medium (e.g., OR-2 medium) to allow for channel expression.[4]
-
Electrophysiological Recording:
-
Oocytes are placed in a recording chamber and perfused with a standard bath solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH adjusted to 7.4).
-
Two glass microelectrodes filled with 3 M KCl are impaled into the oocyte to clamp the membrane potential at a holding potential, typically -60 mV.[12]
-
ASIC currents are elicited by rapidly switching the perfusion to a low pH solution (e.g., pH 6.0).
-
PcTx1 is applied in the bath solution at various concentrations to determine its effect on the proton-gated currents. Dose-response curves are generated by measuring the inhibition of the peak current at different toxin concentrations.
-
Site-Directed Mutagenesis
This method is used to identify specific amino acid residues that are critical for protein function, in this case, for the binding of PcTx1 to ASIC1a.
-
Plasmid Preparation: A plasmid containing the cDNA of the target protein (e.g., rat ASIC1a or PcTx1) is used as a template.
-
Primer Design: Oligonucleotide primers are designed to introduce the desired mutation (e.g., a single amino acid substitution). The primers are complementary to the template DNA but contain a mismatched base at the site of the desired mutation.
-
PCR Amplification: A polymerase chain reaction (PCR) is performed using the template plasmid and the mutagenic primers to amplify the entire plasmid, incorporating the mutation.
-
Template Digestion: The parental, non-mutated template DNA is digested using a methylation-sensitive restriction enzyme (e.g., DpnI), leaving the newly synthesized, mutated plasmids intact.
-
Transformation and Sequencing: The mutated plasmids are transformed into competent E. coli cells for amplification. The sequence of the mutated plasmid is then verified by DNA sequencing to confirm the presence of the desired mutation and the absence of any other unintended mutations.
-
Functional Analysis: The mutated protein is then expressed (e.g., in Xenopus oocytes) and its interaction with the binding partner is assessed using functional assays like electrophysiology.
X-ray Crystallography of the PcTx1-ASIC1 Complex
This powerful technique provides a high-resolution, three-dimensional structure of the protein complex, revealing the precise molecular interactions at the binding interface.
-
Protein Expression and Purification: The chicken ASIC1 (cASIC1) construct, often truncated to improve crystallization, and PcTx1 are expressed and purified in large quantities.[2]
-
Complex Formation: The purified cASIC1 and PcTx1 are mixed in a specific molar ratio to form a stable complex.
-
Crystallization: The protein complex is subjected to a wide range of crystallization screening conditions (e.g., varying pH, precipitant concentration, and temperature) to find conditions that promote the formation of well-ordered crystals.
-
X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the complex. A molecular model is then built into the electron density and refined to generate the final high-resolution structure of the PcTx1-ASIC1 complex.
Visualizing the Interaction and Mechanism
Diagrams are essential for understanding the complex relationships in molecular biology. The following visualizations, created using the DOT language, illustrate the key pathways and experimental logic.
Signaling Pathway of PcTx1 Inhibition of ASIC1a
Caption: PcTx1 binding stabilizes the desensitized state of ASIC1a.
Experimental Workflow for Characterizing PcTx1-ASIC1a Interaction
Caption: Workflow for identifying the PcTx1 binding site.
Logical Relationship of the PcTx1 Binding Site on ASIC1a
Caption: Logical map of the PcTx1 binding site on the ASIC1a trimer.
Conclusion
The interaction between this compound and acid-sensing ion channels represents a paradigm of high-affinity, specific molecular recognition. The detailed characterization of this binding site has not only advanced our fundamental understanding of ASIC function and gating but has also paved the way for the rational design of novel therapeutics targeting these channels. The quantitative data, experimental protocols, and visual models presented in this guide offer a comprehensive resource for researchers dedicated to furthering our knowledge in this exciting field and for professionals aiming to translate these discoveries into clinical applications.
References
- 1. Conformational decoupling in acid-sensing ion channels uncovers mechanism and stoichiometry of PcTx1-mediated inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protons and Psalmotoxin-1 reveal nonproton ligand stimulatory sites in chicken acid-sensing ion channel: Implication for simultaneous modulation in ASICs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.unh.edu [scholars.unh.edu]
- 4. The Tarantula Toxin this compound Inhibits Acid-sensing Ion Channel (ASIC) 1a by Increasing Its Apparent H+ Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The tarantula toxin this compound inhibits acid-sensing ion channel (ASIC) 1a by increasing its apparent H+ affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular dynamics and functional studies define a hot spot of crystal contacts essential for PcTx1 inhibition of acid‐sensing ion channel 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recombinant production and solution structure of PcTx1, the specific peptide inhibitor of ASIC1a proton-gated cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The modulation of acid-sensing ion channel 1 by PcTx1 is pH-, subtype- and species-dependent: Importance of interactions at the channel subunit interface and potential for engineering selective analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. scholars.unh.edu [scholars.unh.edu]
- 11. The receptor site of the spider toxin PcTx1 on the proton-gated cation channel ASIC1a - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Development of ASIC1a ligand-gated ion channel drug screening assays across multiple automated patch clamp platforms [frontiersin.org]
The Physiological Role of Psalmotoxin 1 in Psalmopoeus cambridgei Venom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Psalmotoxin 1 (PcTx1), a 40-amino acid peptide derived from the venom of the Trinidad chevron tarantula, Psalmopoeus cambridgei, is a potent and highly selective inhibitor of the acid-sensing ion channel 1a (ASIC1a). This technical guide provides an in-depth overview of the physiological role of PcTx1, its mechanism of action, and its potential as a therapeutic agent. We present a compilation of quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows to serve as a comprehensive resource for researchers in pharmacology, neuroscience, and drug development.
Introduction
Psalmopoeus cambridgei, a large arboreal tarantula native to Trinidad, possesses a complex venom primarily used for subduing prey and defense. A key component of this venom is this compound (PcTx1), a peptide belonging to the inhibitor cystine knot (ICK) structural family.[1] This structural motif confers significant stability to the toxin.[2] PcTx1 has garnered substantial scientific interest due to its specific and potent inhibition of the homomeric ASIC1a, a proton-gated sodium channel.[1] ASICs are implicated in a variety of physiological and pathophysiological processes, including pain perception, synaptic plasticity, and neuronal injury following ischemia.[2][3] Consequently, PcTx1 serves as a critical pharmacological tool for elucidating the function of ASIC1a and as a potential lead compound for the development of novel therapeutics for conditions such as stroke and pain.[1][4]
Mechanism of Action
The primary physiological role of this compound is the potent and selective inhibition of the ASIC1a subtype of acid-sensing ion channels.[5][6] Unlike a classic pore blocker, PcTx1 employs a unique allosteric modulatory mechanism. It binds to the extracellular domain of the ASIC1a channel and increases the channel's apparent affinity for protons (H+).[3][7] This heightened proton sensitivity causes the channel to enter a desensitized state at physiological pH (around 7.4).[1][7] In this desensitized state, even though the ligand (H+) may be bound, the channel is non-conductive, effectively inhibiting its function.[1] This mechanism prevents the excessive calcium influx that is mediated by ASIC1a activation during periods of acidosis, a key event in ischemic cell death.[1]
Quantitative Data
The following tables summarize the key quantitative parameters describing the interaction of this compound with its primary target, ASIC1a.
| Parameter | Value | Channel Subtype(s) | Reference(s) |
| IC50 | 0.9 nM | ASIC1a | [5][6] |
| ~50 nM | ASIC1b, ASIC2a, ASIC3 | [5] | |
| Kd | 3.7 nM | ASIC1a | [7] |
| Hill Coefficient | 1.65 | ASIC1a | [7] |
Table 1: Inhibitory Potency and Binding Affinity of this compound.
| Condition | pH50 of Activation (Control) | pH50 of Activation (with 30 nM PcTx1) | pH50 of Steady-State Desensitization (Control) | pH50 of Steady-State Desensitization (with 30 nM PcTx1) | Reference(s) |
| Standard | 6.56 ± 0.04 | 6.66 ± 0.04 | 7.36 ± 0.01 (at 0.1 mM Ca2+) | 7.78 ± 0.01 (at 0.1 mM Ca2+) | [7] |
| 6.99 ± 0.02 (at 10 mM Ca2+) | 7.15 ± 0.04 (at 10 mM Ca2+) | [8] |
Table 2: Effect of this compound on ASIC1a Channel Gating Properties.
Experimental Protocols
Venom Extraction from Psalmopoeus cambridgei
A common method for venom extraction from tarantulas is electrostimulation.
-
Anesthesia: The tarantula is first anesthetized using carbon dioxide.
-
Stimulation: A low-voltage electrical stimulus is applied to the chelicerae of the spider. This causes contraction of the venom glands and the expulsion of venom.
-
Collection: The venom is collected from the tips of the fangs using a microcapillary tube.
-
Purification: The collected venom is then typically subjected to purification techniques such as high-performance liquid chromatography (HPLC) to isolate this compound.
Purification of this compound
This compound can be purified from the crude venom of P. cambridgei using a multi-step HPLC protocol.
-
Initial Fractionation: The crude venom is first subjected to size-exclusion chromatography to separate components based on molecular weight.
-
Cation-Exchange Chromatography: Fractions containing peptides of the approximate size of PcTx1 are then further purified using cation-exchange HPLC.
-
Reversed-Phase HPLC: The final purification step is typically performed using reversed-phase HPLC (RP-HPLC) to yield highly purified this compound. The purity of the final product can be assessed by mass spectrometry.
Electrophysiological Recording in Xenopus laevis Oocytes
The functional effects of PcTx1 on ASIC1a are commonly studied using two-electrode voltage-clamp electrophysiology in Xenopus laevis oocytes.
-
Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and treated with collagenase to remove the follicular layer.
-
cRNA Injection: The oocytes are injected with cRNA encoding the human or rat ASIC1a channel.
-
Incubation: The injected oocytes are incubated for 2-4 days to allow for channel expression.
-
Recording: Whole-cell currents are recorded from the oocytes using a two-electrode voltage-clamp amplifier. The oocyte is placed in a recording chamber and perfused with a series of solutions with varying pH to activate the ASIC channels.
-
Toxin Application: Purified PcTx1 is added to the perfusion solution to determine its effect on the pH-activated currents.
Radioligand Binding Assay
Binding assays are used to determine the affinity and binding kinetics of PcTx1 to ASIC1a.
-
Membrane Preparation: Membranes from cells expressing ASIC1a are prepared by homogenization and centrifugation.
-
Radiolabeling: A radiolabeled form of PcTx1 (e.g., with 125I) is used as the ligand.
-
Incubation: The cell membranes are incubated with the radiolabeled PcTx1 in the presence of varying concentrations of unlabeled PcTx1 (for competition assays).
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter is quantified using a gamma counter. This data is then used to calculate the binding affinity (Kd) and the concentration of binding sites (Bmax).
Visualizations
Caption: Signaling pathway of this compound (PcTx1) inhibition of the ASIC1a channel.
Caption: General experimental workflow for the study of this compound.
Therapeutic Potential
The potent and selective inhibition of ASIC1a by this compound has significant therapeutic implications. Activation of ASIC1a is a key contributor to the neuronal damage that occurs during a stroke due to the acidic conditions that develop in the ischemic brain tissue.[1] By inhibiting ASIC1a, PcTx1 can reduce this damage, making it a promising candidate for the development of neuroprotective drugs for stroke patients.[4] Furthermore, given the role of ASIC1a in pain signaling, PcTx1 and its analogues are also being investigated as potential novel analgesics.[2]
Conclusion
This compound from the venom of Psalmopoeus cambridgei is a remarkable molecular tool that has been instrumental in advancing our understanding of the physiological and pathological roles of acid-sensing ion channels. Its unique mechanism of action, high potency, and selectivity for ASIC1a make it an invaluable probe for researchers. Furthermore, the neuroprotective and analgesic properties of PcTx1 highlight its significant potential for the development of new therapies for a range of debilitating conditions. This guide provides a foundational resource to facilitate further research and development in this exciting field.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Venom Collection from Spiders and Snakes: Voluntary and Involuntary Extractions (“Milking”) and Venom Gland Extractions | Springer Nature Experiments [experiments.springernature.com]
- 5. terminix.com [terminix.com]
- 6. benchchem.com [benchchem.com]
- 7. camd.org.au [camd.org.au]
- 8. Characterization of Three Venom Peptides from the Spitting Spider Scytodes thoracica - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Early Research and Initial Findings of Psalmotoxin 1 (PcTx1)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Psalmotoxin 1 (PcTx1) is a 40-amino acid peptide toxin isolated from the venom of the Trinidad chevron tarantula, Psalmopoeus cambridgei.[1][2] Early research has identified it as a potent and selective inhibitor of the acid-sensing ion channel 1a (ASIC1a), a proton-gated cation channel implicated in a variety of physiological and pathophysiological processes, including pain perception, synaptic plasticity, and neurodegeneration following ischemic events like stroke.[1][3][4] This document provides a comprehensive overview of the foundational research on PcTx1, detailing its mechanism of action, key quantitative data from initial studies, and the experimental protocols employed to elucidate its function.
Mechanism of Action
Initial investigations revealed that PcTx1 inhibits ASIC1a through a unique mechanism. Unlike typical channel blockers, PcTx1 modulates the channel's sensitivity to its endogenous ligand, protons (H+).[2][3][5] The binding of PcTx1 to the extracellular domain of ASIC1a increases the channel's apparent affinity for H+.[2][3][5] This heightened sensitivity causes the channel to enter a desensitized state at physiological resting pH (around 7.4), rendering it unable to conduct ions upon subsequent acidification.[2][5]
The interaction of PcTx1 with ASIC1a is state-dependent, with the toxin binding most tightly when the channel is in the open or desensitized state.[6] This mechanism suggests that PcTx1 acts as a gating modifier toxin.[5][7] Interestingly, while PcTx1 inhibits the homomeric ASIC1a channel, it does not block its splice variant ASIC1b but rather acts as an agonist, promoting channel opening.[6]
Signaling Pathway of PcTx1 Inhibition of ASIC1a
The following diagram illustrates the proposed signaling pathway for PcTx1's inhibitory action on ASIC1a channels.
Caption: Proposed mechanism of this compound (PcTx1) inhibition of ASIC1a.
Quantitative Data from Early Findings
The initial characterization of PcTx1 yielded critical quantitative data regarding its potency and interaction with ASIC1a. These findings are summarized in the tables below.
Potency and Binding Affinity
| Parameter | Value | Cell Type / Preparation | Conditions | Reference |
| IC₅₀ | 0.9 nM | - | Inhibition of ASIC1a | [8][9] |
| IC₅₀ | 1.17 ± 0.11 nM | Xenopus oocytes | Inhibition of ASIC1a currents | [10] |
| IC₅₀ | 1.98 ± 0.24 nM | Xenopus oocytes | Inhibition of ASIC1a currents by PcTx1YN | [10] |
| IC₅₀ | 128 pM | Rat brain membranes / CHO cells | Binding of 125I-PcTx1YN | [10] |
| Kd | 3.7 nM | Xenopus oocytes | Inhibition of ASIC1a current | [5] |
| Hill Coefficient | 1.65 | Xenopus oocytes | Inhibition of ASIC1a currents | [5] |
Kinetic Parameters
| Parameter | Value | Conditions | Reference |
| Recovery Time Constant (τ) | 125 s | After washout of 30 nM PcTx1 | [5] |
| Off-rate (koff) | 8.0 x 10⁻³ s⁻¹ | Calculated from recovery time constant | [5] |
pH-Dependence of ASIC1a Gating in the Presence and Absence of PcTx1
| Condition | pH₅₀ of Desensitization | pH₅₀ of Activation | Reference |
| Control (no PcTx1) | 7.19 ± 0.01 | 6.56 ± 0.04 | [11][12] |
| With PcTx1 (30 nM) | 7.46 ± 0.02 | 6.66 ± 0.04 | [11][12] |
Experimental Protocols
The following sections detail the methodologies used in the early research on PcTx1.
Toxin Synthesis and Refolding
Synthetic PcTx1 was crucial for detailed mechanistic studies.
Protocol:
-
Peptide Synthesis: Native this compound was synthesized using Fmoc/But chemistry on a MultiSyntec peptide synthesizer.[7]
-
Cleavage and Deprotection: The peptide was cleaved from the resin and deprotected.
-
Refolding: The linear, reduced peptide was refolded in a solution containing 2 M guanidine hydrochloride and a glutathione redox pair (100:10:1 ratio of peptide:GSH:GSSG) at pH 8.0. The solution was stirred slowly at 4°C for 3 days.[5]
-
Purification: The refolded toxin was purified using reverse-phase HPLC on C8 and C18 columns to a purity of ≥95%.[5]
-
Quality Control: The final product's quality was confirmed by analytical HPLC and mass spectrometry (MALDI-MS and ESI-MS).[5]
Electrophysiological Recording in Xenopus laevis Oocytes
This was the primary method for characterizing the functional effects of PcTx1 on ASIC1a.
Protocol:
-
Oocyte Preparation: Stage V–VI Xenopus laevis oocytes were surgically removed and prepared.
-
cRNA Injection: Oocytes were injected with 0.01 ng of capped cRNA encoding for homomeric ASIC1a.[5][7]
-
Incubation: Injected oocytes were incubated for 2-4 days in OR-2 medium.[5][7]
-
Two-Electrode Voltage Clamp (TEVC): Whole-cell currents were recorded using a two-electrode voltage clamp amplifier. The membrane potential was typically held at -60 mV.[13]
-
Solution Exchange: An automated, pump-driven solution exchange system was used for rapid application of solutions with different pH values and containing PcTx1.[5] To prevent adsorption of the toxin, solutions containing PcTx1 were supplemented with 0.05% or 0.1% BSA.[5][10]
-
Data Acquisition: Currents were recorded and filtered, and data was acquired using software such as pCLAMP.[13]
Experimental Workflow for Electrophysiology
The following diagram outlines the general workflow for the electrophysiological experiments.
Caption: General workflow for electrophysiological analysis of PcTx1 on ASIC1a.
Radioligand Binding Assays
Binding assays were used to determine the affinity of PcTx1 for ASIC1a independently of channel function.
Protocol:
-
Toxin Iodination: A tyrosine-substituted analog of PcTx1 (PcTx1YN) was radioactively labeled with 125I.[10]
-
Membrane Preparation: Membranes from rat brains or CHO cells transfected with ASIC1a were prepared.[10]
-
Binding Reaction: Membranes were incubated with ~100 pM 125I-PcTx1YN in a binding buffer (e.g., 20 mM HEPES, pH 7.25, 150 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 0.1% BSA) for 45-50 minutes.[10]
-
Competition Assay: For determining IC₅₀, incubations were performed with varying concentrations of unlabeled PcTx1.
-
Separation and Counting: Bound and free radioligand were separated by filtration, and the radioactivity of the bound fraction was measured using a gamma counter.
Conclusion
The early research on this compound established it as a highly potent and specific modulator of ASIC1a channels. Its unique mechanism of action, which involves increasing the proton sensitivity of the channel to induce desensitization, distinguishes it from classical channel blockers. The initial quantitative data and detailed experimental protocols provided a solid foundation for subsequent research into the therapeutic potential of PcTx1 and for using it as a pharmacological tool to probe the function of ASIC1a in health and disease. These seminal findings have paved the way for further investigation into PcTx1's analgesic properties and its potential as a neuroprotective agent.[1][4]
References
- 1. smartox-biotech.com [smartox-biotech.com]
- 2. Psalmotoxin - Wikipedia [en.wikipedia.org]
- 3. The tarantula toxin this compound inhibits acid-sensing ion channel (ASIC) 1a by increasing its apparent H+ affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A tarantula peptide against pain via ASIC1a channels and opioid mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. scholars.unh.edu [scholars.unh.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Psalmotoxin-1 | 316808-68-1 [sigmaaldrich.com]
- 10. The receptor site of the spider toxin PcTx1 on the proton-gated cation channel ASIC1a - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. christian-luber.de [christian-luber.de]
- 13. Psalmotoxin-1 Docking to Human Acid-sensing Ion Channel-1 - PMC [pmc.ncbi.nlm.nih.gov]
Biophysical Properties of Psalmotoxin 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psalmotoxin 1 (PcTx1) is a 40-amino acid peptide toxin isolated from the venom of the Trinidad chevron tarantula, Psalmopoeus cambridgei.[1][2] It is a potent and selective inhibitor of the acid-sensing ion channel 1a (ASIC1a), a proton-gated cation channel implicated in a variety of physiological and pathophysiological processes, including pain perception, fear conditioning, and ischemic neurodegeneration.[1][3][4] This technical guide provides an in-depth overview of the biophysical properties of PcTx1, its mechanism of action, and the experimental methodologies used to characterize its interaction with ASIC1a.
Structure and Physicochemical Properties
PcTx1 belongs to the inhibitor cystine knot (ICK) family of peptides, characterized by a compact, disulfide-bonded core from which several loops emerge.[1][5] This structural motif confers significant stability to the toxin. The three-dimensional structure consists of a three-stranded antiparallel β-sheet.[1]
| Property | Value | Reference |
| Amino Acid Residues | 40 | [1] |
| Molecular Weight | 4689.39 Da | [6] |
| Sequence | EDCIPKWKGCVNRHGDCCEGLECWKRRRSFEVCVPKTPKT (Disulfide bonds: C3-C18, C10-C23, C17-C33) | [6] |
| Structure | Inhibitor Cystine Knot (ICK) | [1] |
Mechanism of Action: Modulation of ASIC1a Gating
PcTx1 inhibits ASIC1a through a unique, state-dependent mechanism. Rather than physically occluding the ion pore, it acts as a gating modifier.[1][7] The primary mechanism of inhibition is the potentiation of proton sensitivity, which shifts the channel into a desensitized state at physiological pH.[7][8][9]
Binding of PcTx1 to the extracellular domain of ASIC1a increases the apparent affinity of the channel for H+.[8][9] This increased proton affinity causes a significant shift of the steady-state desensitization curve to more alkaline pH values.[7][9] Consequently, at a resting pH of 7.4, a larger fraction of ASIC1a channels are in a desensitized, non-conducting state, rendering them unavailable for activation by subsequent drops in pH.[7][9]
The interaction of PcTx1 with ASIC1a is also state-dependent, with the toxin showing different affinities for the closed, open, and desensitized states of the channel.[10][11] It binds most tightly to the open and desensitized states of ASIC1a, thereby promoting desensitization.[10][11]
Quantitative Biophysical Data
The interaction between PcTx1 and ASIC1a has been quantitatively characterized through various biophysical techniques, primarily electrophysiology and radioligand binding assays.
Binding Affinity and Kinetics
| Parameter | Value | Species/Condition | Experimental Method | Reference |
| IC₅₀ | 0.9 nM | Rat ASIC1a | Electrophysiology | [12][13] |
| IC₅₀ | 3.7 nM | Rat ASIC1a | Electrophysiology | [9] |
| IC₅₀ | 1.98 ± 0.24 nM | Rat ASIC1a (PcTx1YN variant) | Electrophysiology | [14] |
| IC₅₀ | 128 ± 7 pM | Rat ASIC1a/CHO lysates (Competition assay) | Radioligand Binding | [14] |
| Kd | 3.7 nM | Rat ASIC1a | Electrophysiology | [9][15] |
| Kd | 213 ± 35 pM | Rat ASIC1a/CHO lysates | Radioligand Binding | [14] |
| Kd | 371 ± 48 pM | Rat brain membranes | Radioligand Binding | [14] |
| kon (apparent) | 2.2 x 10⁶ M⁻¹s⁻¹ | Rat ASIC1a | Calculated from Kd and koff | [7] |
| koff | 8.0 x 10⁻³ s⁻¹ | Rat ASIC1a | Electrophysiology (Washout) | [7][9] |
| τon | 52 s (at 30 nM) | Rat ASIC1a | Electrophysiology | [7] |
| τoff | 125 s | Rat ASIC1a | Electrophysiology | [9] |
Modulation of Channel Gating
| Parameter | Condition | Value | Reference |
| Shift in pH₅₀ of Steady-State Desensitization | Rat ASIC1a + 30 nM PcTx1 | 0.27 pH units towards alkaline pH | [16] |
| Shift in pH₅₀ of Activation | Rat ASIC1a + 30 nM PcTx1 | Shifted from pH 6.56 to 6.66 | [15] |
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This is a common method for studying the effects of PcTx1 on heterologously expressed ASIC1a channels.
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA encoding the desired ASIC1a subunit.
-
Incubation: Injected oocytes are incubated for 2-5 days to allow for channel expression.
-
Electrophysiological Recording:
-
Oocytes are placed in a recording chamber and perfused with a standard bath solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, pH adjusted to 7.4).
-
The oocyte is impaled with two glass microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.
-
The membrane potential is clamped at a holding potential, typically -60 mV or -70 mV.[9]
-
-
Channel Activation and Inhibition:
-
ASIC1a channels are activated by rapidly switching the perfusion solution to one with a lower pH (e.g., pH 6.0).
-
To measure inhibition, PcTx1 is pre-applied in the conditioning solution (e.g., at pH 7.4) for a defined period (e.g., 120-150 seconds) before the activating acidic pulse.[7][9]
-
The reduction in the peak current amplitude in the presence of the toxin is used to quantify inhibition.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to study PcTx1 effects on ASIC1a in mammalian cells.
-
Cell Culture and Transfection: A suitable cell line (e.g., CHO or HEK293) is cultured and transfected with a plasmid encoding ASIC1a.
-
Pipette Preparation: Glass micropipettes with a resistance of 3-6 MΩ are fabricated and filled with an internal solution (e.g., containing in mM: 120 KCl, 5 NaCl, 10 HEPES, 1 EGTA, 2 MgCl₂, 2 MgATP, pH 7.4).[17]
-
Seal Formation and Whole-Cell Configuration: A high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.[17]
-
Recording and Perfusion:
-
The cell is perfused with an extracellular solution.
-
A rapid perfusion system is used to switch between solutions of different pH and to apply PcTx1.[17]
-
Currents are recorded in response to pH drops in the absence and presence of the toxin.
-
Radioligand Binding Assay
This method is used to determine the binding affinity (Kd) and density (Bmax) of PcTx1 to its receptor.
-
Toxin Iodination: A variant of PcTx1 containing a tyrosine residue (PcTx1YN) is produced and radioactively labeled with ¹²⁵I.[14]
-
Membrane Preparation: Membranes from cells expressing ASIC1a (e.g., transfected CHO cells) or from brain tissue are prepared by homogenization and centrifugation.[14]
-
Binding Reaction:
-
Aliquots of the membrane preparation are incubated with increasing concentrations of ¹²⁵I-PcTx1YN in a binding buffer at a specific pH.
-
For competition assays, a fixed concentration of ¹²⁵I-PcTx1YN is incubated with increasing concentrations of unlabeled PcTx1.[14]
-
-
Separation and Counting: Bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: Saturation binding data are analyzed to determine Kd and Bmax. Competition data are analyzed to determine the IC₅₀.[14]
Visualizations
Signaling Pathway
Caption: Mechanism of this compound inhibition of the ASIC1a channel.
Experimental Workflow: Electrophysiology
Caption: Workflow for characterizing PcTx1 activity using electrophysiology.
Logical Relationship: State-Dependent Inhibition
Caption: State-dependent binding affinities of PcTx1 to the ASIC1a channel.
Conclusion
This compound is a valuable pharmacological tool for studying the structure, function, and physiological roles of ASIC1a channels. Its well-characterized biophysical properties and unique mechanism of action make it a critical ligand for probing the gating mechanisms of this important class of ion channels. A thorough understanding of its interaction with ASIC1a, as detailed in this guide, is essential for researchers in the fields of neuroscience and pharmacology and provides a foundation for the development of novel therapeutics targeting acid-sensing ion channels.
References
- 1. Psalmotoxin - Wikipedia [en.wikipedia.org]
- 2. This compound | PcTX1 › PeptaNova [peptanova.de]
- 3. smartox-biotech.com [smartox-biotech.com]
- 4. A tarantula peptide against pain via ASIC1a channels and opioid mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recombinant production and solution structure of PcTx1, the specific peptide inhibitor of ASIC1a proton-gated cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Psalmotoxin-1 | 316808-68-1 [sigmaaldrich.com]
- 7. The Tarantula Toxin this compound Inhibits Acid-sensing Ion Channel (ASIC) 1a by Increasing Its Apparent H+ Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The tarantula toxin this compound inhibits acid-sensing ion channel (ASIC) 1a by increasing its apparent H+ affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. scholars.unh.edu [scholars.unh.edu]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound | Acid-Sensing Ion Channels | Tocris Bioscience [tocris.com]
- 14. The receptor site of the spider toxin PcTx1 on the proton-gated cation channel ASIC1a - PMC [pmc.ncbi.nlm.nih.gov]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. uniprot.org [uniprot.org]
- 17. Psalmotoxin-1 Docking to Human Acid-sensing Ion Channel-1 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Psalmotoxin 1: A Potent Gating Modifier of Acid-Sensing Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Abstract
Psalmotoxin 1 (PcTx1), a 40-amino acid peptide toxin isolated from the venom of the Trinidad tarantula Psalmopoeus cambridgei, is a highly potent and selective inhibitor of the acid-sensing ion channel 1a (ASIC1a).[1][2] Structurally, PcTx1 is characterized by an inhibitor cystine knot (ICK) motif, which confers significant stability.[1] Unlike classical channel blockers that physically occlude the ion pore, PcTx1 acts as a gating modifier.[3][4] Its unique mechanism involves increasing the apparent affinity of ASIC1a for protons, its endogenous ligand.[3][5] This modulation shifts the channel into a desensitized state at physiological pH, thereby inhibiting its function.[1][3][5] This whitepaper provides an in-depth technical overview of PcTx1, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its study, and its potential as a therapeutic agent.
Introduction to this compound and its Target: ASIC1a
This compound is a peptide toxin that has garnered significant interest due to its high specificity for ASIC1a, a proton-gated sodium channel.[1] ASIC1a is a member of the degenerin/epithelial sodium channel (DEG/ENaC) family and is predominantly expressed in the central and peripheral nervous systems.[1] These channels are implicated in a variety of physiological and pathophysiological processes, including pain perception, fear conditioning, learning, memory, and neuronal injury following ischemia.[1][5][6] The activation of ASIC1a by extracellular acidosis contributes to neuronal cell death, making it a promising target for therapeutic intervention in conditions like stroke.[1][5]
PcTx1's ability to selectively inhibit homomeric ASIC1a channels makes it an invaluable pharmacological tool for elucidating the physiological roles of this channel.[1][7]
Mechanism of Action: A Unique Gating Modifier
PcTx1's inhibitory action is not achieved by direct pore blockage. Instead, it functions as a gating modifier by allosterically modulating the channel's sensitivity to protons.[3][8]
The key aspects of its mechanism are:
-
Increased Proton Affinity: PcTx1 binds to the extracellular domain of ASIC1a and increases the channel's apparent affinity for H+.[3][5]
-
Shift to Desensitized State: Due to this increased proton sensitivity, the channel is more likely to enter a desensitized (non-conducting) state at resting extracellular pH (around 7.4).[1][3][5]
-
State-Dependent Binding: The interaction of PcTx1 with ASIC1a is state-dependent, meaning the toxin's binding and inhibitory effect are influenced by the conformational state of the channel.
-
Binding Site: The binding site for PcTx1 is located on the extracellular loop of ASIC1a, specifically involving the cysteine-rich domains.[1][8] It does not bind to the transmembrane domains that form the ion pore.[8]
-
Subunit Specificity: PcTx1 potently inhibits homomeric ASIC1a channels.[2] Interestingly, its effect on the splice variant ASIC1b is agonistic, promoting channel opening under slightly acidic conditions.[1]
This unique mechanism of inducing a desensitized state distinguishes PcTx1 from many other ion channel toxins.
Figure 1: Mechanism of PcTx1 as a gating modifier of ASIC1a.
Quantitative Pharmacological Data
The potency and selectivity of PcTx1 have been quantified in various studies. The following tables summarize the key pharmacological parameters.
Table 1: Inhibitory Potency of this compound on ASIC Subtypes
| Target Channel | Species | Expression System | IC50 (nM) | Reference(s) |
| ASIC1a | Rat | Xenopus oocytes | 0.3 - 3.7 | [9] |
| ASIC1a | Human | CHO cells | 13 | [9] |
| ASIC1a | Not Specified | Not Specified | 0.9 | [10] |
| ASIC1b | Rat | Not Specified | ~50 (also agonistic) | [10] |
| ASIC2a | Rat | Not Specified | ~50 | [10] |
| ASIC3 | Rat | Not Specified | ~50 | [10] |
| ASIC1a/3 | Rat | Not Specified | 25 - 100 | [9] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.[11][12]
Table 2: Binding Affinity and pH-Dependence of PcTx1 on ASIC1a
| Parameter | Condition | Value | Reference(s) |
| Kd | pH 7.4 | 3.7 nM | [3] |
| Hill Coefficient | pH 7.4 | 1.65 | [3] |
| pH50 of activation (no PcTx1) | 30 nM PcTx1 | 6.56 ± 0.04 | [3][13] |
| pH50 of activation (with PcTx1) | 30 nM PcTx1 | 6.66 ± 0.04 | [3][13] |
| pH50 of desensitization (no PcTx1) | 30 nM PcTx1 | 7.19 ± 0.01 | [13] |
| pH50 of desensitization (with PcTx1) | 30 nM PcTx1 | 7.46 ± 0.02 | [13] |
| Shift in desensitization (0.1 mM Ca2+) | 30 nM PcTx1 | 0.42 pH units | [13] |
| Shift in desensitization (10 mM Ca2+) | 30 nM PcTx1 | 0.16 pH units | [13] |
Kd (Dissociation constant) is used to describe the affinity between a ligand and a protein.
Experimental Protocols
The study of PcTx1 and its interaction with ASIC1a involves several key experimental techniques.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This is a common method to assess the functional effects of PcTx1 on ion channel activity.
Methodology:
-
Oocyte Preparation: Stage V-VI oocytes are harvested from Xenopus laevis and injected with cRNA encoding the ASIC1a subunit. The oocytes are then incubated for 2-4 days to allow for channel expression.[13]
-
Electrophysiological Recording:
-
Channel Activation and Inhibition:
-
ASIC1a channels are activated by a rapid change in the extracellular pH of the perfusion solution, typically from a resting pH of 7.4 to an activating pH of 6.0 or lower.[14]
-
To test for inhibition, PcTx1 (at desired concentrations, e.g., 1-100 nM) is pre-applied in the resting pH solution for a set duration (e.g., 125 seconds) before the activating pH drop.[3]
-
-
Data Analysis: The peak amplitude of the inward current elicited by the pH drop is measured before and after the application of PcTx1. A dose-response curve can be generated by plotting the percentage of current inhibition against the concentration of PcTx1 to determine the IC50 value.[3]
Figure 2: Experimental workflow for Two-Electrode Voltage Clamp (TEVC).
Radioligand Binding Assays
Binding assays are used to determine the affinity and binding site of PcTx1 on ASIC1a.
Methodology:
-
Toxin Labeling: PcTx1 is radioactively labeled, for example, with Iodine-125 (¹²⁵I), to create a traceable form of the toxin (e.g., ¹²⁵I-PcTx1).[8]
-
Membrane Preparation: Membranes are prepared from cells (e.g., CHO cells) expressing ASIC1a or from brain tissue.[8]
-
Binding Reaction:
-
A constant amount of radiolabeled PcTx1 is incubated with the prepared membranes.
-
For competition assays, increasing concentrations of unlabeled ("cold") PcTx1 are added to the reaction mixture. This will compete with the radiolabeled toxin for binding to ASIC1a.
-
-
Separation and Counting: The reaction is terminated, and the membrane-bound radioligand is separated from the unbound radioligand (e.g., by filtration). The radioactivity of the membrane-bound fraction is then measured using a gamma counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding (measured in the presence of a large excess of unlabeled toxin) from the total binding. Competition curves are generated by plotting the specific binding as a function of the unlabeled ligand concentration, from which the IC50 and subsequently the Kd can be calculated.[8]
Structure-Activity Relationship and Therapeutic Potential
The structure of PcTx1 is crucial for its activity. The compact disulfide-bonded core and the specific arrangement of amino acid residues in the β-hairpin loop are key determinants of its binding to ASIC1a.[6] Understanding these structure-activity relationships is vital for the design of smaller, more drug-like mimetics of PcTx1.[6]
Given the role of ASIC1a in excitotoxicity and pain, PcTx1 and its derivatives are being investigated for several therapeutic applications:
-
Neuroprotection in Stroke: By inhibiting ASIC1a, PcTx1 can reduce the neuronal damage caused by acidosis during ischemic stroke.[1][6]
-
Analgesia: PcTx1 has demonstrated analgesic effects in various rodent models of pain, suggesting its potential as a novel pain therapeutic.[2][6]
-
Other Neurological Disorders: The involvement of ASIC1a in conditions like multiple sclerosis and depression makes PcTx1 a valuable research tool and a potential starting point for drug development.[6]
Conclusion
This compound is a highly specific and potent gating modifier of ASIC1a. Its unique mechanism of action, which involves increasing the proton sensitivity of the channel to promote a desensitized state, sets it apart from conventional ion channel blockers. The quantitative data and experimental protocols detailed in this guide provide a comprehensive resource for researchers working on ASICs and developing novel therapeutics targeting these channels. The continued study of PcTx1 and its interaction with ASIC1a will undoubtedly lead to a deeper understanding of the physiological roles of these channels and may pave the way for new treatments for a range of neurological disorders.
References
- 1. Psalmotoxin - Wikipedia [en.wikipedia.org]
- 2. smartox-biotech.com [smartox-biotech.com]
- 3. rupress.org [rupress.org]
- 4. scholars.unh.edu [scholars.unh.edu]
- 5. The tarantula toxin this compound inhibits acid-sensing ion channel (ASIC) 1a by increasing its apparent H+ affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A dynamic pharmacophore drives the interaction between Psalmotoxin-1 and the putative drug target acid-sensing ion channel 1a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recombinant production and solution structure of PcTx1, the specific peptide inhibitor of ASIC1a proton-gated cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The receptor site of the spider toxin PcTx1 on the proton-gated cation channel ASIC1a - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Action of the Peptide Toxins Targeting Human and Rodent Acid-Sensing Ion Channels and Relevance to Their In Vivo Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Tarantula Toxin this compound Inhibits Acid-sensing Ion Channel (ASIC) 1a by Increasing Its Apparent H+ Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protons and Psalmotoxin-1 reveal nonproton ligand stimulatory sites in chicken acid-sensing ion channel: Implication for simultaneous modulation in ASICs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Utilizing Psalmotoxin 1 to Elucidate ASIC Channel Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid-Sensing Ion Channels (ASICs) are a family of proton-gated cation channels predominantly expressed in the central and peripheral nervous systems.[1][2] They are implicated in a variety of physiological and pathological processes, including pain perception, synaptic plasticity, fear conditioning, and neuronal injury following ischemia.[1][3][4][5] The study of these channels has been significantly advanced by the discovery of specific pharmacological modulators. Among these, Psalmotoxin 1 (PcTx1), a 40-amino acid peptide isolated from the venom of the tarantula Psalmopoeus cambridgei, stands out as a potent and selective inhibitor of the ASIC1a subtype.[1][6]
These application notes provide a comprehensive guide for utilizing PcTx1 as a pharmacological tool to investigate the function of ASIC channels, with a focus on ASIC1a. Detailed protocols for key experiments are provided, along with quantitative data and visualizations to facilitate experimental design and data interpretation.
Mechanism of Action of this compound
PcTx1 exerts its inhibitory effect on ASIC1a through a unique and state-dependent mechanism. Instead of physically occluding the channel pore, PcTx1 acts as a gating modifier.[7][8] It binds to the extracellular domain of the channel at the subunit interface and increases the apparent affinity of the channel for protons (H+).[7][9][10] This heightened proton sensitivity causes the channel to enter a desensitized state at physiological resting pH (typically pH 7.4), thereby preventing its activation by subsequent drops in pH.[5][7][9]
The interaction of PcTx1 with different ASIC subtypes and under varying pH conditions can be complex, leading to different functional outcomes:
-
Inhibition of ASIC1a: At a conditioning pH of 7.4, PcTx1 potently inhibits homomeric ASIC1a channels by shifting the steady-state desensitization curve to more alkaline pH values.[7][9]
-
Modulation of ASIC1b: In contrast to its effect on ASIC1a, PcTx1 can potentiate rat ASIC1b by shifting the activation curve to more alkaline values and slowing the desensitization kinetics.[8][11]
-
Effects on Heteromeric Channels: PcTx1 can have dual actions on heteromeric ASIC1a/2a channels, causing either inhibition or potentiation depending on the conditioning and stimulating pH.[1][12]
-
Species-Specific Differences: The potency of PcTx1 can differ between species. For instance, it is approximately 10-fold less potent at human ASIC1a compared to the rat channel.[13][14]
Quantitative Data: PcTx1 Interaction with ASIC Channels
The following tables summarize the key quantitative parameters of PcTx1's interaction with various ASIC subtypes, compiled from multiple studies. These values are crucial for designing experiments and interpreting results.
Table 1: Inhibitory and Potentiating Effects of PcTx1 on Rodent ASICs
| Channel Subtype | Effect | Parameter | Value | Conditioning pH | Reference |
| rat ASIC1a | Inhibition | IC₅₀ | 0.3 - 3.7 nM | 7.4 | [1] |
| rat ASIC1a | Inhibition | K_d | 3.7 nM | 7.4 | [7] |
| rat ASIC1a/3 | Inhibition | IC₅₀ | 25 - 100 nM | 7.4 | [1] |
| rat ASIC1b | Potentiation | - | - | - | [11] |
| rat ASIC1a/2a | Inhibition | IC₅₀ | 2.9 nM | 7.0 | [12] |
| rat ASIC1a/2a | Potentiation | EC₅₀ | 56.1 nM | - | [12] |
Table 2: Effects of PcTx1 on Human ASICs
| Channel Subtype | Effect | Parameter | Value | Conditioning pH | Reference |
| human ASIC1a | Inhibition | IC₅₀ | 13 nM | - | [1] |
| human ASIC1a | Inhibition | IC₅₀ | ~0.9 - 3 nM | 7.3 | [14] |
Table 3: Kinetic Parameters of PcTx1 Interaction with rat ASIC1a
| Parameter | Description | Value | Reference |
| τ_on | Time constant for onset of inhibition (at 30 nM PcTx1) | 52 s | [15] |
| τ_off | Time constant for recovery from inhibition | 125 s | [7][9] |
| K_off | Off-rate constant | 8.0 x 10⁻³ s⁻¹ | [7][9] |
Experimental Protocols
The following are detailed protocols for common experiments utilizing PcTx1 to study ASIC channel function.
Protocol 1: Electrophysiological Characterization of PcTx1 Inhibition of ASIC1a using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol is adapted from methodologies described in studies expressing ASIC1a in Xenopus oocytes.[7][9]
1. Oocyte Preparation and cRNA Injection: a. Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis. b. Inject each oocyte with cRNA encoding the desired ASIC subunit (e.g., rat ASIC1a). c. Incubate the oocytes for 1-3 days at 18°C in ND96 solution to allow for channel expression.
2. Electrophysiological Recording: a. Place an oocyte in the recording chamber and perfuse with standard bath solution (pH 7.4). b. Impale the oocyte with two glass microelectrodes filled with 3 M KCl (resistance 0.5-2 MΩ). c. Clamp the oocyte membrane potential at a holding potential of -60 mV. d. Record whole-cell currents using a suitable amplifier and data acquisition system.
3. Application of PcTx1 and pH Changes: a. To assess the baseline ASIC1a current, rapidly switch the perfusion solution from the conditioning pH (e.g., pH 7.4) to an activating pH (e.g., pH 6.0) for a few seconds until the current peaks and begins to desensitize. b. Return to the conditioning pH and allow the channel to fully recover from desensitization. c. To determine the inhibitory effect of PcTx1, pre-incubate the oocyte with a solution containing the desired concentration of PcTx1 (e.g., 1-100 nM) at the conditioning pH for a defined period (e.g., 2-3 minutes) to allow for toxin binding.[7][9] d. Following pre-incubation, switch to the activating pH solution (also containing PcTx1) and record the current. e. To construct a dose-response curve, repeat steps 3c and 3d with varying concentrations of PcTx1.
4. Data Analysis: a. Measure the peak amplitude of the inward current elicited by the pH drop in the absence and presence of PcTx1. b. Normalize the current in the presence of PcTx1 to the control current. c. Plot the normalized current as a function of PcTx1 concentration and fit the data to the Hill equation to determine the IC₅₀.
Protocol 2: Studying the Effect of PcTx1 on Neuronal ASIC Currents using Whole-Cell Patch-Clamp
This protocol is a general guideline for recording ASIC currents from cultured neurons.
1. Cell Culture: a. Culture primary neurons (e.g., cortical, hippocampal, or dorsal root ganglion neurons) on glass coverslips.
2. Patch-Clamp Recording: a. Place a coverslip with cultured neurons in the recording chamber on an inverted microscope. b. Perfuse the chamber with an extracellular solution at a controlled pH (e.g., 7.4). c. Use a glass micropipette (3-5 MΩ) filled with an appropriate intracellular solution to form a gigaseal with a neuron. d. Rupture the cell membrane to achieve the whole-cell configuration. e. Clamp the neuron at a holding potential of -60 mV.
3. Experimental Procedure: a. Record baseline ASIC-mediated currents by rapidly applying an acidic extracellular solution (e.g., pH 6.0) using a fast perfusion system. b. After recovery, perfuse the neuron with the extracellular solution containing PcTx1 for a sufficient duration to achieve steady-state inhibition. c. Re-apply the acidic solution in the presence of PcTx1 and record the current. d. Compare the current amplitude before and after PcTx1 application to quantify the inhibition.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of PcTx1 inhibition of ASIC1a channels.
Experimental Workflow for Electrophysiology
Caption: Workflow for assessing PcTx1 effects on ASIC currents.
Logical Relationship of PcTx1 as a Tool
Caption: Using PcTx1 to investigate ASIC1a function.
Conclusion
This compound is an invaluable tool for researchers studying the physiological and pathological roles of ASIC1a channels. Its high potency and selectivity, combined with a well-characterized mechanism of action, allow for the specific dissection of ASIC1a's contribution to cellular and systemic processes. The provided protocols and data serve as a starting point for the effective use of PcTx1 in diverse experimental settings, from basic electrophysiological characterization to preclinical studies in models of disease.[4][16] Careful consideration of the experimental conditions, particularly pH and the specific ASIC subtypes present, is critical for the accurate interpretation of results.
References
- 1. Mechanisms of Action of the Peptide Toxins Targeting Human and Rodent Acid-Sensing Ion Channels and Relevance to Their In Vivo Analgesic Effects [mdpi.com]
- 2. Mechanisms of Action of the Peptide Toxins Targeting Human and Rodent Acid-Sensing Ion Channels and Relevance to Their In Vivo Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A tarantula peptide against pain via ASIC1a channels and opioid mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A dynamic pharmacophore drives the interaction between Psalmotoxin-1 and the putative drug target acid-sensing ion channel 1a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The tarantula toxin this compound inhibits acid-sensing ion channel (ASIC) 1a by increasing its apparent H+ affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure, function, and pharmacology of acid-sensing ion channels (ASICs): focus on ASIC1a - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Tarantula Toxin this compound Inhibits Acid-sensing Ion Channel (ASIC) 1a by Increasing Its Apparent H+ Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. rupress.org [rupress.org]
- 10. The receptor site of the spider toxin PcTx1 on the proton-gated cation channel ASIC1a - PMC [pmc.ncbi.nlm.nih.gov]
- 11. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 12. Dual actions of Psalmotoxin at ASIC1a and ASIC2a heteromeric channels (ASIC1a/2a) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The modulation of acid-sensing ion channel 1 by PcTx1 is pH-, subtype- and species-dependent: Importance of interactions at the channel subunit interface and potential for engineering selective analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scholars.unh.edu [scholars.unh.edu]
- 16. Basics on the use of acid-sensing ion channels’ inhibitors as therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Psalmotoxin 1 (PcTx1) as a Pharmacological Tool for Ion Channel Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Psalmotoxin 1 (PcTx1) is a 40-amino acid peptide toxin isolated from the venom of the Trinidad chevron tarantula, Psalmopoeus cambridgei.[1] It is a potent and selective modulator of Acid-Sensing Ion Channels (ASICs), a family of proton-gated cation channels involved in a variety of physiological and pathophysiological processes, including pain perception, synaptic plasticity, learning, memory, and neuronal injury following ischemia.[2][3][4][5] PcTx1's unique mechanism of action and selectivity for specific ASIC subtypes, particularly ASIC1a, make it an invaluable pharmacological tool for elucidating the structure, function, and therapeutic potential of these channels.
Structurally, PcTx1 belongs to the inhibitor cystine knot (ICK) family of peptides, characterized by a compact core stabilized by three disulfide bridges.[1] This structural motif is common among various venom-derived toxins targeting ion channels. PcTx1 primarily targets the extracellular domain of ASIC1a, binding to a site within the cysteine-rich domains.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in ion channel research, with a focus on its application in studying ASIC1a.
Data Presentation
Table 1: Pharmacological Properties of this compound (PcTx1)
| Parameter | Value | Channel Subtype(s) | Comments | Reference(s) |
| IC₅₀ | 0.35 - 3.7 nM | Rat, Mouse, Human ASIC1a | Potent and selective inhibitor. The variation in IC₅₀ may be attributed to different experimental conditions and species orthologs. | [6][7] |
| 0.9 nM | ASIC1a | [8] | ||
| 2.64 nM | Mouse ASIC1a-ASIC2b | Also shows activity on some heteromeric channels. | [7] | |
| ~50 nM | ASIC1b, ASIC2a, ASIC3 | Significantly lower affinity for other ASIC subtypes. | [8] | |
| EC₅₀ | ~100 nM | Rat and Human ASIC1b | Potentiates channel opening in response to acidic pH. | [9] |
| Mechanism of Action | Increases apparent H⁺ affinity | ASIC1a | Shifts the channel into a desensitized state at physiological pH (7.4), thereby inhibiting its activation by subsequent pH drops. | [1][2][3] |
| Promotes channel opening | ASIC1b | Acts as an agonist, particularly in slightly acidic conditions (e.g., pH 7.1). | [1] | |
| Binding Site | Extracellular domain | ASIC1a | Binds at subunit-subunit interfaces, specifically within the cysteine-rich domains of the "acidic pocket". | [1][7] |
| Structure | 40-amino acid peptide | N/A | Inhibitor Cystine Knot (ICK) motif with three disulfide bridges. | [1] |
Signaling Pathways and Experimental Workflows
Mechanism of PcTx1 Inhibition of ASIC1a
References
- 1. Psalmotoxin - Wikipedia [en.wikipedia.org]
- 2. rupress.org [rupress.org]
- 3. The tarantula toxin this compound inhibits acid-sensing ion channel (ASIC) 1a by increasing its apparent H+ affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.unh.edu [scholars.unh.edu]
- 5. smartox-biotech.com [smartox-biotech.com]
- 6. The Tarantula Toxin this compound Inhibits Acid-sensing Ion Channel (ASIC) 1a by Increasing Its Apparent H+ Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
Application of Psalmotoxin 1 in Electrophysiology: Protocols and Technical Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psalmotoxin 1 (PcTx1) is a 40-amino acid peptide toxin isolated from the venom of the Trinidad tarantula, Psalmopoeus cambridgei.[1] It is a potent and selective inhibitor of the acid-sensing ion channel 1a (ASIC1a), a proton-gated sodium channel.[1] This property makes PcTx1 an invaluable pharmacological tool for studying the physiological and pathological roles of ASIC1a, which is implicated in processes such as pain perception, fear, learning, memory, and neuronal death following ischemic stroke.[1][2][3] This document provides detailed protocols for the application of PcTx1 in electrophysiological studies, summarizes key quantitative data, and illustrates its mechanism of action.
Mechanism of Action
PcTx1 exerts its inhibitory effect on ASIC1a through a unique mechanism. Instead of directly blocking the ion pore, it binds to the extracellular domain of the channel and increases its apparent affinity for protons (H⁺).[2][3][4][5] At physiological resting pH (around 7.4), this heightened proton sensitivity causes the ASIC1a channel to enter a desensitized state, rendering it unable to be activated by subsequent drops in pH.[1][2][3][4][5] PcTx1 also interacts with other ASIC subtypes, such as ASIC1b and heteromers like ASIC1a/2a, though its effects can vary from inhibition to potentiation depending on the subunit composition and experimental conditions.[1][6][7]
Quantitative Data: PcTx1 Activity on ASIC Subtypes
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) and half-maximal effective concentration (EC₅₀) values of this compound for various acid-sensing ion channels. These values are critical for designing experiments and interpreting results.
| Channel Subtype | Organism/Expression System | Effect | IC₅₀ / EC₅₀ | Reference(s) |
| Homomeric ASIC1a | Rat | Inhibition | ~1 nM | [8] |
| Homomeric ASIC1a | Inhibition | 0.9 nM | [9][10] | |
| Homomeric ASIC1a | Rat (expressed in Xenopus oocytes) | Inhibition | 0.35 ± 0.04 nM | [11] |
| Heteromeric ASIC1a/2b | Inhibition | 3 nM | [11] | |
| Homomeric ASIC1b | Potentiation | >500 nM (at pH 7.1) | [6] | |
| Heteromeric ASIC1a/2a | Inhibition (at pH 7.0) | 2.9 nM | [7] | |
| Heteromeric ASIC1a/2a | Potentiation (at physiological pH) | 56.1 nM | [7] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
Lyophilized this compound (PcTx1)
-
Nuclease-free water or appropriate buffer (e.g., PBS with 0.1% BSA)
-
Low-protein-binding microcentrifuge tubes
Protocol:
-
Briefly centrifuge the vial of lyophilized PcTx1 to ensure the powder is at the bottom.
-
Reconstitute the peptide in nuclease-free water or a buffer containing a carrier protein like 0.1% Bovine Serum Albumin (BSA) to prevent adsorption to plasticware.[11] A common stock concentration is 10-100 µM.
-
Aliquot the stock solution into low-protein-binding tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or below.[10]
Whole-Cell Patch-Clamp Protocol for Assessing PcTx1 Inhibition of ASIC1a
This protocol is designed for mammalian cells (e.g., CHO or COS-7) transiently or stably expressing rat or human ASIC1a.
Solutions:
-
External (Bath) Solution (pH 7.4): 150 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 10 mM HEPES. Adjust pH to 7.4 with NaOH.[12]
-
Low pH (Activating) Solution (e.g., pH 6.0): 150 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 10 mM MES. Adjust pH to the desired acidic level (e.g., 6.0) with HCl.[12]
-
Internal (Pipette) Solution: 140 mM KCl, 5 mM NaCl, 2 mM MgCl₂, 5 mM EGTA, 10 mM HEPES. Adjust pH to 7.35 with KOH.[12]
-
PcTx1 Working Solution: Dilute the PcTx1 stock solution in the external (bath) solution to the desired final concentration (e.g., 1-100 nM).
Procedure:
-
Culture cells expressing the ASIC1a channel on glass coverslips.
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution (pH 7.4).
-
Pull borosilicate glass pipettes to a resistance of 4-8 MΩ when filled with the internal solution.[13][14]
-
Establish a gigaohm seal (>1 GΩ) on a target cell and then rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
To elicit a baseline ASIC1a current, rapidly switch the perfusion from the external solution (pH 7.4) to the low pH activating solution (e.g., pH 6.0) for a few seconds until the current peaks and begins to desensitize.
-
Return to the external solution (pH 7.4) and allow the channel to recover fully.
-
Apply the PcTx1 working solution by perfusion for a predetermined incubation period (e.g., 2-5 minutes) at the resting pH of 7.4.
-
Following incubation, challenge the cell again with the low pH activating solution in the continued presence of PcTx1.
-
Record the peak current and compare it to the baseline current to determine the extent of inhibition.
-
To assess the reversibility of the block, wash out the PcTx1 with the external solution and periodically test for recovery of the acid-evoked current.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound inhibition of the ASIC1a channel.
References
- 1. Psalmotoxin - Wikipedia [en.wikipedia.org]
- 2. The tarantula toxin this compound inhibits acid-sensing ion channel (ASIC) 1a by increasing its apparent H+ affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] The Tarantula Toxin this compound Inhibits Acid-sensing Ion Channel (ASIC) 1a by Increasing Its Apparent H+ Affinity | Semantic Scholar [semanticscholar.org]
- 4. rupress.org [rupress.org]
- 5. christian-luber.de [christian-luber.de]
- 6. Interaction of Acid-sensing Ion Channel (ASIC) 1 with the Tarantula Toxin this compound is State Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual actions of Psalmotoxin at ASIC1a and ASIC2a heteromeric channels (ASIC1a/2a) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure, function, and pharmacology of acid-sensing ion channels (ASICs): focus on ASIC1a - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | ASIC1a Blocker | Hello Bio [hellobio.com]
- 11. Molecular dynamics and functional studies define a hot spot of crystal contacts essential for PcTx1 inhibition of acid‐sensing ion channel 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The receptor site of the spider toxin PcTx1 on the proton-gated cation channel ASIC1a - PMC [pmc.ncbi.nlm.nih.gov]
- 13. docs.axolbio.com [docs.axolbio.com]
- 14. Patch Clamp Protocol [labome.com]
Application Notes and Protocols for the Synthesis of Recombinant Psalmotoxin 1 (PcTx1)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods available for synthesizing recombinant Psalmotoxin 1 (PcTx1), a potent and selective inhibitor of the acid-sensing ion channel 1a (ASIC1a). The protocols detailed below are intended to guide researchers in the production of this valuable toxin for use in drug discovery and neuroscience research.
Introduction to this compound
This compound (PcTx1) is a 40-amino acid peptide toxin isolated from the venom of the Trinidad tarantula, Psalmopoeus cambridgei. Its high affinity and selectivity for ASIC1a make it an invaluable tool for studying the physiological and pathological roles of this ion channel, which is implicated in pain perception, ischemic stroke, and other neurological disorders. The production of recombinant PcTx1 is essential for ensuring a consistent and scalable supply for research and development. This document outlines three primary methods for its synthesis: chemical synthesis, expression in Escherichia coli, and expression in eukaryotic systems such as Drosophila melanogaster S2 cells and the yeast Pichia pastoris.
Quantitative Data Summary
The following table summarizes the reported yields and purity for different methods of PcTx1 synthesis. This allows for a direct comparison to aid in the selection of the most appropriate method based on laboratory capabilities and research needs.
| Synthesis Method | Expression System/Approach | Reported Yield | Purity | Reference(s) |
| Recombinant Eukaryotic Expression | Drosophila melanogaster S2 cells | 0.48 mg/L | >99% | [1] |
| Pichia pastoris (estimated) | 8-10 mg/L (for similar toxins) | High | [1] | |
| Recombinant Prokaryotic Expression | Escherichia coli (inclusion bodies) | 10-20 mg/L (initial, pre-refolding) | Variable | [1] |
| Solid-Phase Chemical Synthesis | Fmoc/tBu Chemistry | Not explicitly quantified | ≥95% |
Experimental Protocols
Protocol 1: Recombinant Expression in Drosophila melanogaster S2 Cells
This method has been successfully used for the production of correctly folded and active PcTx1. The eukaryotic expression system facilitates proper disulfide bond formation, often circumventing the need for in vitro refolding.
1. Gene Synthesis and Vector Construction:
-
Synthesize the gene encoding the 40 amino acid sequence of PcTx1. Codon optimization for Drosophila melanogaster is recommended to enhance expression.
-
Clone the synthesized gene into a suitable Drosophila expression vector, such as one containing a metallothionein promoter for inducible expression.
2. Cell Culture and Transfection:
-
Culture Drosophila S2 cells in a suitable medium (e.g., Schneider's Drosophila Medium supplemented with 10% fetal bovine serum).
-
Transfect the S2 cells with the expression vector using a standard method such as calcium phosphate co-precipitation.
-
Select for stably transfected cells using the appropriate selection marker.
3. Protein Expression:
-
Expand the stably transfected S2 cell culture.
-
Induce protein expression by adding a final concentration of 500 µM copper sulfate (CuSO₄) to the culture medium.
-
Continue the culture for 3-4 days post-induction.
4. Purification of Recombinant PcTx1:
-
Separate the cells from the culture supernatant by centrifugation.
-
The secreted PcTx1 is purified from the supernatant through a series of chromatography steps:
-
Cation-Exchange Chromatography (Batch): Load the supernatant onto a cation-exchange resin. Wash the resin and then elute the bound proteins.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Further purify the eluate from the cation-exchange step using a C18 RP-HPLC column with a linear gradient of acetonitrile in 0.1% trifluoroacetic acid (TFA).
-
Ion-Exchange HPLC (Polishing Step): A final polishing step using cation-exchange HPLC can be performed to achieve >99% purity.[1]
-
-
Monitor the purification process by MALDI-TOF mass spectrometry to identify fractions containing PcTx1.
Protocol 2: Recombinant Expression in Escherichia coli (Inclusion Bodies)
Expression in E. coli is a cost-effective method that can produce high initial yields of PcTx1. However, the toxin typically forms insoluble inclusion bodies, necessitating subsequent solubilization and refolding steps.
1. Gene Synthesis and Vector Construction:
-
Synthesize the PcTx1 gene with codon optimization for E. coli.
-
It is highly recommended to clone the gene into an expression vector that allows for the addition of a fusion tag (e.g., a hexa-histidine tag) to facilitate purification. A vector with a T7 promoter is commonly used in conjunction with a BL21(DE3) E. coli strain.
2. Expression in E. coli:
-
Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).
-
Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
-
Continue to culture the cells for an additional 3-5 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to potentially increase the proportion of soluble protein, though inclusion body formation is still likely.
-
Harvest the cells by centrifugation.
3. Inclusion Body Isolation and Solubilization:
-
Resuspend the cell pellet in a lysis buffer and disrupt the cells using sonication or a French press.
-
Centrifuge the lysate to pellet the inclusion bodies.
-
Wash the inclusion body pellet with a buffer containing a mild detergent (e.g., Triton X-100) to remove membrane contaminants.
-
Solubilize the washed inclusion bodies in a strong denaturing buffer (e.g., 8 M urea or 6 M guanidine hydrochloride) containing a reducing agent (e.g., dithiothreitol or β-mercaptoethanol) to break disulfide bonds.
4. Protein Refolding and Purification:
-
Refold the solubilized protein by rapidly diluting the denaturing solution into a large volume of refolding buffer. The refolding buffer should have a controlled pH and contain a redox system (e.g., a mixture of reduced and oxidized glutathione) to facilitate correct disulfide bond formation.
-
Alternatively, on-column refolding can be performed if a purification tag is present.
-
Purify the refolded PcTx1 using chromatography techniques such as immobilized metal affinity chromatography (IMAC) if a His-tag is used, followed by RP-HPLC for final purification and to remove misfolded species.
Protocol 3: Solid-Phase Chemical Synthesis
Chemical synthesis allows for the direct production of the peptide and can incorporate unnatural amino acids. However, it requires specialized equipment and can be expensive for larger quantities. The primary challenge is the correct formation of the three disulfide bridges.
1. Peptide Synthesis:
-
Synthesize the linear 40-amino acid peptide chain of PcTx1 using an automated peptide synthesizer with Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) chemistry.
2. Cleavage and Deprotection:
-
Cleave the synthesized peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers.
3. Purification of the Linear Peptide:
-
Purify the crude linear peptide by RP-HPLC using a C18 column.
4. Oxidative Folding:
-
Dissolve the purified linear peptide in a refolding buffer at a low concentration to minimize aggregation.
-
The refolding buffer should be at a slightly alkaline pH (e.g., pH 8.0) and contain a redox couple, such as reduced and oxidized glutathione, to promote the correct formation of the three disulfide bonds.
-
Allow the folding reaction to proceed for several days at 4°C with gentle stirring.
5. Purification of Folded PcTx1:
-
Purify the correctly folded PcTx1 from misfolded isomers and remaining linear peptide using RP-HPLC. The correctly folded toxin will typically have a distinct retention time.
-
Confirm the mass of the final product using mass spectrometry.
Visualizations
Signaling Pathway of PcTx1 Inhibition of ASIC1a
References
Application Notes and Protocols for In Vivo Studies of Psalmotoxin 1 in Pain Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of Psalmotoxin 1 (PcTx1) for preclinical pain research. This document includes detailed protocols for common animal models of pain and behavioral assays, a summary of quantitative data from published studies, and visualizations of the key signaling pathway and experimental workflows.
Introduction
This compound (PcTx1) is a 40-amino acid peptide toxin isolated from the venom of the Trinidad chevron tarantula, Psalmopoeus cambridgei. It is a potent and selective inhibitor of the acid-sensing ion channel 1a (ASIC1a), a key player in pain signaling pathways.[1][2] In vivo studies in rodent models have demonstrated that PcTx1 possesses significant analgesic properties across a spectrum of pain modalities, including acute, inflammatory, and neuropathic pain.[3][4] Its unique mechanism of action, involving the modulation of the endogenous opioid system, makes it a valuable tool for investigating pain pathophysiology and a potential starting point for the development of novel analgesic therapeutics.[3][4]
Mechanism of Action: Signaling Pathway
This compound exerts its analgesic effects primarily through the blockade of ASIC1a channels located on neurons in the central and peripheral nervous system. This inhibition leads to a downstream activation of the endogenous enkephalin pathway, ultimately resulting in the activation of mu (µ) and delta (δ)-opioid receptors. This dual mechanism contributes to its potent pain-relieving effects.[3][4]
Caption: Signaling pathway of this compound (PcTx1) in producing analgesia.
Quantitative Data Summary
The following table summarizes the quantitative data from in vivo studies of this compound in various pain models.
| Pain Model | Animal Model | PcTx1 Dose | Administration Route | Behavioral Test | Results | Reference |
| Acute Pain | Mice | 0.1 nmol | Intrathecal (i.t.) | Formalin Test | Significantly reduced licking time in both early and late phases. | [5] |
| Neuropathic Pain | Rats | Not Specified | Intrathecal (i.t.) | Chronic Constriction Injury (CCI) Model - Thermal Hyperalgesia | Reversed thermal hyperalgesia. | [4] |
| Neuropathic Pain | Rats | Not Specified | Intrathecal (i.t.) | Chronic Constriction Injury (CCI) Model - Mechanical Allodynia | Reversed tactile allodynia. | [4] |
| Neuropathic Pain | Rats | Not Specified | Intrathecal (i.t.) | Vincristine-induced Neuropathy - Thermal Hypersensitivity | Completely abolished vincristine-induced hypersensitivity to heat. | [4] |
| Neuropathic Pain | Rats | Not Specified | Intrathecal (i.t.) | Vincristine-induced Neuropathy - Mechanical Hypersensitivity | Completely abolished vincristine-induced hypersensitivity to mechanical stimuli. | [4] |
| Stroke Model | Hypertensive Rats | 1 ng/kg | Intracerebroventricular (i.c.v.) | Endothelin-1 induced stroke | Markedly reduced cortical and striatal infarct volumes. | [6] |
Experimental Protocols
Intrathecal (i.t.) Injection in Mice
This protocol describes the administration of PcTx1 directly into the cerebrospinal fluid of mice.
Materials:
-
PcTx1 solution (dissolved in sterile, preservative-free saline)
-
30-gauge, 0.5-inch needle attached to a 10-25 µL Hamilton syringe
-
Anesthesia (e.g., isoflurane)
-
Animal clippers
-
70% ethanol
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Shave a small area of fur over the lumbar region of the spine.
-
Position the mouse on a sterile surface, flexing the spine by bringing the head and tail towards each other.
-
Locate the intervertebral space between the L5 and L6 vertebrae by palpating the iliac crests.
-
Sterilize the injection site with 70% ethanol.
-
Carefully insert the 30-gauge needle into the intervertebral space at a slight angle. A characteristic tail flick is often observed upon successful entry into the intrathecal space.
-
Slowly inject a total volume of 5-10 µL of the PcTx1 solution.
-
Withdraw the needle and monitor the animal for recovery from anesthesia.
Von Frey Test for Mechanical Allodynia
This test measures the paw withdrawal threshold to a mechanical stimulus.
Materials:
-
Von Frey filaments of varying stiffness (e.g., 0.008 g to 300 g)
-
Elevated wire mesh platform
-
Plexiglas enclosures
Procedure:
-
Place the animal in a Plexiglas enclosure on the wire mesh platform and allow it to acclimate for at least 15-30 minutes.
-
Begin with a filament in the middle of the force range and apply it to the plantar surface of the hind paw.
-
The filament should be applied with enough force to cause it to bend.
-
A positive response is a sharp withdrawal of the paw.
-
If there is no response, use the next filament of increasing stiffness. If there is a positive response, use the next filament of decreasing stiffness.
-
The 50% paw withdrawal threshold can be calculated using the up-down method of Dixon.
Hot Plate Test for Thermal Hyperalgesia
This test measures the latency of the animal to react to a heated surface.
Materials:
-
Hot plate apparatus with adjustable temperature
-
Plexiglas cylinder to confine the animal
Procedure:
-
Set the hot plate temperature to a constant, noxious temperature (e.g., 55 ± 0.5°C).
-
Place the animal on the hot plate and immediately start a timer.
-
Observe the animal for signs of nociception, such as paw licking, shaking, or jumping.
-
Stop the timer at the first sign of a nocifensive response and record the latency.
-
A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Remove the animal from the hot plate immediately after the response or at the cut-off time.
Formalin Test for Inflammatory Pain
This test induces a biphasic pain response and is used to assess the efficacy of analgesics in a model of persistent pain.
Materials:
-
5% formalin solution in sterile saline
-
30-gauge needle and syringe
-
Observation chamber
Procedure:
-
Acclimate the animal to the observation chamber.
-
Inject 20 µL of 5% formalin solution into the plantar surface of the hind paw.
-
Immediately place the animal back into the observation chamber.
-
Record the total time the animal spends licking or biting the injected paw.
-
The pain response is typically quantified in two phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study investigating the analgesic effects of this compound.
Caption: A typical experimental workflow for in vivo pain research using PcTx1.
References
- 1. Video: Dural Stimulation and Periorbital von Frey Testing in Mice As a Preclinical Model of Headache [jove.com]
- 2. A tarantula peptide against pain via ASIC1a channels and opioid mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
Application Notes and Protocols: Labeling Psalmotoxin 1 for Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and essential data for the successful labeling of Psalmotoxin 1 (PcTx1), a selective blocker of the Acid-Sensing Ion Channel 1a (ASIC1a), for use in advanced imaging studies. The following sections offer guidance on radiolabeling for Positron Emission Tomography (PET) and fluorescent labeling for cellular imaging, complete with experimental workflows and expected outcomes based on studies of analogous cystine knot peptides.
Introduction to this compound and its Target
This compound (PcTx1) is a 40-amino acid peptide isolated from the venom of the Trinidad tarantula, Psalmopoeus cambridgei. It possesses a compact and stable structure known as an inhibitor cystine knot (ICK), characterized by three disulfide bridges. PcTx1 selectively and potently blocks the homomeric ASIC1a channel, a proton-gated sodium channel implicated in a variety of neurological conditions, including pain, ischemic stroke, and neurodegenerative diseases.[1][2] The toxin binds to the extracellular domain of ASIC1a, increasing the channel's apparent affinity for protons.[3] This leads to a shift in the channel's state to desensitized at physiological pH, effectively inhibiting its function.[3][4] The high affinity and selectivity of PcTx1 for ASIC1a make it an excellent candidate for development as an imaging agent to visualize and quantify the expression and distribution of these channels in vivo and in vitro.
Radiolabeling of this compound for PET Imaging
Positron Emission Tomography (PET) is a highly sensitive, non-invasive imaging technique that allows for the quantitative assessment of biological processes in vivo.[5] Labeling PcTx1 with a positron-emitting radionuclide enables the visualization of ASIC1a expression in the brain and other tissues, which can be invaluable for disease diagnosis, target engagement studies, and monitoring therapeutic responses.
Given that PcTx1 is a peptide, a common and effective strategy for radiolabeling is to first conjugate a chelating agent to the peptide, which can then stably coordinate a metallic radionuclide. This section will focus on labeling with Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu), two commonly used PET isotopes with favorable decay characteristics for peptide-based imaging.[1][6][7]
Chelator Conjugation to this compound
The choice of chelator and conjugation strategy is critical to preserve the biological activity of PcTx1. Site-specific conjugation is preferred over random labeling to ensure a homogeneous product with unaltered binding affinity. The N-terminus and the epsilon-amino group of lysine residues are common targets for conjugation. PcTx1 has several lysine residues that could be targeted.
Protocol: N-terminal and Lysine-specific Conjugation of DOTA-NHS Ester to PcTx1
This protocol describes the conjugation of a commonly used chelator, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), functionalized with an N-hydroxysuccinimide (NHS) ester, to the primary amines of PcTx1.
Materials:
-
This compound (synthetic or recombinant)
-
DOTA-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 8.5
-
PD-10 desalting column (or similar size-exclusion chromatography system)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Lyophilizer
Procedure:
-
Reagent Preparation:
-
Dissolve PcTx1 in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-5 mg/mL.
-
Immediately before use, dissolve DOTA-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Add the DOTA-NHS ester solution to the PcTx1 solution at a molar ratio of 3:1 (DOTA:PcTx1). This ratio may need to be optimized.
-
Gently mix and incubate the reaction for 2-4 hours at room temperature, protected from light.
-
-
Purification of DOTA-PcTx1 Conjugate:
-
Quench the reaction by adding an amine-containing buffer (e.g., Tris) or proceed directly to purification.
-
Purify the DOTA-PcTx1 conjugate from unreacted DOTA-NHS ester using a PD-10 desalting column, eluting with HPLC-grade water.
-
Further purify the conjugate using preparative reverse-phase HPLC with a C18 column. A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is typically used for elution.[7][8]
-
Collect fractions corresponding to the DOTA-PcTx1 conjugate, identified by its unique retention time compared to unconjugated PcTx1.
-
-
Characterization and Storage:
-
Confirm the identity and purity of the DOTA-PcTx1 conjugate by mass spectrometry. The mass should correspond to the mass of PcTx1 plus the mass of one or more DOTA moieties.
-
Lyophilize the purified DOTA-PcTx1 conjugate and store at -20°C or -80°C until use.
-
Radiolabeling with Gallium-68 (⁶⁸Ga)
Gallium-68 is a generator-produced radionuclide with a short half-life (68 minutes), making it ideal for imaging peptides with rapid pharmacokinetics.[6]
Protocol: ⁶⁸Ga-Labeling of DOTA-PcTx1
Materials:
-
DOTA-PcTx1 conjugate
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl for elution
-
Sodium acetate buffer (pH 4.0-4.5)
-
Heating block or water bath
-
Radio-HPLC system
-
Instant thin-layer chromatography (ITLC) system
Procedure:
-
Elution of ⁶⁸Ga:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃ in solution.
-
-
Radiolabeling Reaction:
-
Quality Control:
-
Determine the radiochemical purity (RCP) of the ⁶⁸Ga-DOTA-PcTx1 by radio-HPLC and/or ITLC. The RCP should be >95%.[12]
-
The specific activity of the final product should be determined.
-
Radiolabeling with Copper-64 (⁶⁴Cu)
Copper-64 has a longer half-life (12.7 hours) compared to ⁶⁸Ga, which can be advantageous for imaging at later time points.[7]
Protocol: ⁶⁴Cu-Labeling of DOTA-PcTx1
Materials:
-
DOTA-PcTx1 conjugate
-
⁶⁴CuCl₂
-
0.1 M Ammonium acetate buffer (pH 5.5-6.5)
-
Heating block
-
Radio-HPLC system
Procedure:
-
Radiolabeling Reaction:
-
In a sterile reaction vial, dissolve 10-50 µg of DOTA-PcTx1 in 0.1 M ammonium acetate buffer (pH 5.5-6.5).
-
Add the ⁶⁴CuCl₂ solution to the vial.
-
Incubate the reaction mixture at 60°C for 30 minutes.[8] Note: Some protocols for other DOTA-peptides may require higher temperatures (e.g., 95°C) and longer incubation times.[1][2]
-
-
Quality Control:
-
Determine the radiochemical purity of the ⁶⁴Cu-DOTA-PcTx1 by radio-HPLC. The RCP should be >95%.
-
Determine the specific activity of the final product.
-
Quantitative Data for Radiolabeled Cystine Knot Peptides
| Parameter | ⁶⁸Ga-DOTA-Peptide | ⁶⁴Cu-DOTA-Peptide | ¹⁸F-FB-Peptide | Reference |
| Radiochemical Purity | >95% | >95% | >90% | [7][9][13] |
| Specific Activity | 10-20 GBq/µmol | 37-111 MBq/µg | 20-50 GBq/µmol | [1][12][14] |
| In Vitro Stability (Serum) | >95% at 2h | >95% at 24h | >85% at 2h | [9][13][15] |
| Tumor Uptake (%ID/g) | 1.3 - 2.4 | 2.5 - 4.7 | 1.3 - 2.3 | [9][13][15] |
| Tumor-to-Muscle Ratio | ~3.0 | 8.7 - 10 | 9.4 | [9][13][15] |
%ID/g = percentage of injected dose per gram of tissue.
Fluorescent Labeling of this compound for Cellular Imaging
Fluorescently labeled PcTx1 is a valuable tool for in vitro studies, such as fluorescence microscopy and flow cytometry, to visualize the localization of ASIC1a channels on the cell surface and to study the binding kinetics of the toxin.
Protocol: Amine-Reactive Fluorescent Labeling of PcTx1
This protocol describes the conjugation of an amine-reactive fluorescent dye (e.g., an NHS ester of Alexa Fluor™ or Cy™ dye) to the primary amines of PcTx1.
Materials:
-
This compound
-
Amine-reactive fluorescent dye (NHS ester)
-
Anhydrous DMSO
-
0.1 M Sodium Bicarbonate buffer, pH 8.5
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
HPLC system
-
Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Dissolve PcTx1 in 0.1 M sodium bicarbonate buffer (pH 8.5) to a concentration of 1-5 mg/mL.
-
Prepare a 10 mg/mL stock solution of the amine-reactive dye in anhydrous DMSO immediately before use.
-
-
Labeling Reaction:
-
Add the dye stock solution to the PcTx1 solution to achieve a dye-to-protein molar ratio of 5:1 to 10:1. The optimal ratio should be determined empirically.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification of Fluorescently Labeled PcTx1:
-
Remove unconjugated dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).[16]
-
For higher purity, use preparative HPLC with a C18 column.
-
-
Characterization:
-
Determine the concentration of the labeled protein and the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and at the excitation maximum of the dye.
-
The DOL can be calculated using the following formula: DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye] where A_max is the absorbance at the dye's maximum absorption wavelength, A_280 is the absorbance at 280 nm, ε_protein and ε_dye are the molar extinction coefficients of the protein and dye, respectively, and CF is the correction factor for the dye's absorbance at 280 nm.
-
Experimental Workflows and Signaling Pathway Diagrams
Signaling Pathway of this compound
Caption: PcTx1 binds to ASIC1a, increasing its proton affinity and causing desensitization.
Workflow for Radiolabeling PcTx1 for PET Imaging
References
- 1. Radiolabeling of TETA- and CB-TE2A-conjugated peptides with copper-64 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. The Tarantula Toxin this compound Inhibits Acid-sensing Ion Channel (ASIC) 1a by Increasing Its Apparent H+ Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical PET Imaging and Toxicity Study of a 68Ga-Functionalized Polymeric Cardiac Blood Pool Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Radiolabeling and evaluation of 64Cu-DOTA-F56 peptide targeting vascular endothelial growth factor receptor 1 in the molecular imaging of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, 68Ga-Radiolabeling, and Preliminary In Vivo Assessment of a Depsipeptide-Derived Compound as a Potential PET/CT Infection Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 12. mdpi.com [mdpi.com]
- 13. 18F-fluorobenzoate-labeled cystine knot peptides for PET imaging of integrin αvβ6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Radiofluorinated Divalent Cystine Knot Peptide for Tumor PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. benchchem.com [benchchem.com]
Psalmotoxin 1 (PcTx1): A Potent Modulator of Acid-Sensing Ion Channels for Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: Psalmotoxin 1 (PcTx1), a 40-amino acid peptide toxin isolated from the venom of the Trinidad chevron tarantula (Psalmopoeus cambridgei), has emerged as a powerful pharmacological tool in the study of acid-sensing ion channels (ASICs).[1][2] ASICs are proton-gated cation channels implicated in a variety of physiological and pathophysiological processes, including pain sensation, ischemic neuronal injury, and neurological disorders.[3][4] PcTx1 is a potent and selective inhibitor of the ASIC1a subtype, making it an invaluable molecular probe for elucidating the role of this specific channel in health and disease and a promising lead compound for the development of novel therapeutics.[5][6]
This document provides detailed application notes and experimental protocols for the use of this compound in drug discovery and development. It is intended to guide researchers in harnessing the unique properties of this toxin to investigate ASIC1a function and explore its therapeutic potential.
Mechanism of Action
PcTx1 exerts its inhibitory effect on ASIC1a through a unique mechanism. Instead of directly blocking the ion pore, it acts as a gating modifier.[7] The toxin binds to the extracellular domain of the channel and increases its apparent affinity for protons (H⁺).[3][8] This shift in proton sensitivity causes the channel to enter a desensitized state at physiological pH, effectively rendering it non-functional.[1][3][8] This mode of action provides a subtle yet potent method for modulating ASIC1a activity.
Data Presentation: Quantitative Profile of this compound
The following tables summarize the key quantitative data for PcTx1, providing a clear comparison of its activity across different ASIC subtypes and experimental conditions.
Table 1: Inhibitory Potency of this compound on ASIC Subtypes
| Target | Species | Expression System | IC₅₀ | Reference |
| ASIC1a | Rat | Xenopus oocytes | 0.9 nM | [5] |
| ASIC1a | Human | Mammalian cells | 13 nM | [9] |
| ASIC1b | Rat | Xenopus oocytes | > 100 nM (potentiates) | [10] |
| ASIC2a | Rat | Xenopus oocytes | > 100 nM | |
| ASIC3 | Rat | Xenopus oocytes | > 100 nM | |
| ASIC1a/2a | Rat/Mouse | Mammalian cells | No inhibition (potentiation at pH 7.9) | [9] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Condition | Administration Route | Dosage | Observed Effect | Reference |
| Rat | Ischemic Stroke (conscious model) | Intracerebroventricular (i.c.v.) | 1 ng/kg | Neuroprotection, reduced infarct volume | |
| Mouse | Breast Cancer | Tail vein injection | 10 ng/kg (daily for 7 days) | Inhibition of tumor growth | |
| Rodent | Acute and Neuropathic Pain | - | - | Potent analgesic properties | [2][11] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involving ASIC1a and the experimental workflows for studying the effects of PcTx1.
Figure 1: Simplified signaling pathway of ASIC1a activation and its inhibition by this compound.
References
- 1. protocols.io [protocols.io]
- 2. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 3. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. maze.conductscience.com [maze.conductscience.com]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Evaluation of the formalin test to assess the analgesic activity of diflunisal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 11. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Psalmotoxin 1 (PcTx1) for ASIC1a Inhibition
Welcome to the technical support center for the use of Psalmotoxin 1 (PcTx1) as a selective inhibitor of the Acid-Sensing Ion Channel 1a (ASIC1a). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for PcTx1 to achieve ASIC1a inhibition?
A1: A starting concentration in the low nanomolar range is recommended. The reported half-maximal inhibitory concentration (IC50) for rat ASIC1a is approximately 0.9 nM to 3.7 nM.[1][2][3] However, the optimal concentration can be influenced by several factors including the species of ASIC1a, pH of the extracellular solution, and the specific experimental setup.
Q2: I am not observing the expected inhibition of ASIC1a with PcTx1. What are the possible reasons?
A2: Several factors can lead to a lack of inhibition. Please consider the following:
-
pH of the Conditioning Solution: The inhibitory effect of PcTx1 is highly dependent on the resting or conditioning pH. PcTx1 inhibits ASIC1a by increasing the channel's apparent affinity for H+, which shifts the channel into a desensitized state at a physiological resting pH of 7.4.[2][4] If the conditioning pH is too alkaline (e.g., 7.9), PcTx1 may not cause inhibition and could even lead to potentiation of the current.[2][4]
-
ASIC1a Species: PcTx1 is reportedly 10-fold less potent on human ASIC1a compared to rat ASIC1a.[5] You may need to use a higher concentration of PcTx1 to achieve inhibition of human ASIC1a.
-
Peptide Integrity: Ensure that the PcTx1 peptide has been stored and handled correctly to maintain its activity. It is recommended to store lyophilized peptide at -20°C and avoid long-term storage of solutions.[6] Prepare fresh dilutions for your experiments.
-
Presence of Heteromeric Channels: PcTx1 is a potent inhibitor of homomeric ASIC1a channels.[3] Its effect on heteromeric channels containing ASIC1a (e.g., ASIC1a/2a) is more complex and can result in potentiation depending on the pH.[7][8][9]
Q3: My application of PcTx1 seems to be potentiating the ASIC1a current instead of inhibiting it. Why is this happening?
A3: Potentiation of ASIC1a currents by PcTx1 can occur under specific conditions, particularly at alkaline conditioning pH values (e.g., pH 7.9).[2][4] This is because PcTx1's mechanism involves increasing the proton sensitivity of the channel. At an alkaline resting pH, this shift in proton affinity can lead to a larger current upon activation with an acidic stimulus, rather than causing desensitization.[2][4] Potentiation is also observed with ASIC1b and heteromeric ASIC1a/2a channels.[8][9][10][11]
Q4: Is the inhibition of ASIC1a by PcTx1 reversible?
A4: Yes, the blockade of ASIC1a by PcTx1 is described as rapid and reversible.[12] Washing out the peptide should lead to the recovery of the ASIC1a current.
Q5: What is the selectivity profile of PcTx1?
A5: PcTx1 is a potent and selective inhibitor of homomeric ASIC1a channels.[1][3] It has significantly lower potency for other ASIC subtypes such as ASIC1b, ASIC2a, and ASIC3 (IC50 around 50 nM).[1] It is important to note that PcTx1 does not inhibit ASIC1b but can potentiate its activity.[10][11][13]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No or weak inhibition of ASIC1a current | The conditioning pH is too alkaline. | Adjust the conditioning (resting) pH of your extracellular solution to 7.4.[2][4] |
| The concentration of PcTx1 is too low, especially for human ASIC1a. | Increase the concentration of PcTx1. For human ASIC1a, concentrations higher than those used for rat ASIC1a may be necessary.[5][14] | |
| The PcTx1 peptide has degraded. | Use a fresh aliquot of PcTx1 and ensure proper storage and handling. Prepare fresh dilutions before the experiment. | |
| Your expression system predominantly has heteromeric ASIC channels. | Verify the composition of the ASIC channels in your experimental system. The effect of PcTx1 on heteromers can be complex.[7][8][9] | |
| Potentiation of the current is observed | The conditioning pH is alkaline (e.g., >7.6). | Lower the conditioning pH to 7.4 to favor the desensitized state upon PcTx1 binding.[2][4] |
| The channel is ASIC1b or a heteromer containing ASIC1a. | Confirm the identity of the ASIC subtype. PcTx1 is known to potentiate ASIC1b and ASIC1a/2a channels.[8][9][10][11] | |
| Inconsistent results between experiments | Variability in experimental conditions. | Standardize all experimental parameters, especially the pH of all solutions. Ensure consistent timing of PcTx1 application and activation. |
| Adsorption of the peptide to surfaces. | To minimize adsorption of PcTx1 onto tubing and other surfaces, include 0.1% Bovine Serum Albumin (BSA) in your solutions.[15] |
Quantitative Data Summary
Table 1: IC50 Values of this compound for ASIC Subtypes
| ASIC Subtype | Species | IC50 | Experimental Conditions | Reference(s) |
| ASIC1a | Rat | 0.9 nM | - | [1][3] |
| ASIC1a | Rat | 1.17 ± 0.11 nM | Expressed in Xenopus oocytes | [16] |
| ASIC1a | Rat | 3.7 nM | Conditioning pH 7.4, expressed in Xenopus oocytes | [2][17] |
| ASIC1a | Human | ~13 nM | Test pH 6.0 | [7] |
| ASIC1a | Human | 3.2 nM | pH 7.45, expressed in Xenopus oocytes | [14] |
| ASIC1b | - | >500 nM (no inhibition) | Conditioning pH 7.1 | [10][11] |
| ASIC1a/2a | - | 2.9 nM | Conditioning pH 7.0 | [8][9] |
Experimental Protocols
Electrophysiological Recording of ASIC1a Currents and Inhibition by PcTx1
This protocol is a generalized procedure based on methodologies described in the literature for studying PcTx1 effects on ASIC1a expressed in heterologous systems like Xenopus oocytes or mammalian cell lines (e.g., CHO, HEK).[2][18]
1. Cell Preparation and Channel Expression:
-
Culture and maintain the chosen cell line (e.g., CHO cells) under standard conditions.
-
Transfect cells with a plasmid encoding the desired ASIC1a subunit (e.g., rat or human ASIC1a).
-
Alternatively, prepare and inject cRNA of ASIC1a into Xenopus laevis oocytes.[2]
-
Allow for sufficient time for channel expression (typically 24-48 hours post-transfection for cell lines).
2. Electrophysiology Setup:
-
Use a whole-cell patch-clamp setup for mammalian cells or a two-electrode voltage-clamp setup for Xenopus oocytes.
3. Solutions:
-
External (Extracellular) Solution: A buffered solution (e.g., HEPES-based) with a resting pH of 7.4.
-
Activating Solution: An external solution with a lower pH (e.g., pH 6.0 to 5.0) to activate ASIC1a channels.[19]
-
PcTx1 Stock and Working Solutions:
-
Reconstitute lyophilized PcTx1 in high-purity water to create a stock solution. Store at -20°C or below.
-
On the day of the experiment, prepare fresh serial dilutions of PcTx1 in the external solution to the desired final concentrations. To prevent peptide adsorption, it is advisable to include 0.1% BSA in the solutions.[15]
-
4. Experimental Procedure:
-
Establish a stable whole-cell recording or two-electrode voltage clamp.
-
Perfuse the cell with the external solution (pH 7.4).
-
To elicit a control current, rapidly switch the perfusion to the activating solution (e.g., pH 6.0) for a few seconds until the current peaks and begins to desensitize.
-
Wash the cell with the external solution (pH 7.4) to allow for recovery from desensitization.
-
To test for inhibition, pre-incubate the cell with the desired concentration of PcTx1 in the external solution (pH 7.4) for a defined period (e.g., 1-2 minutes).
-
While still in the presence of PcTx1, apply the activating solution to elicit a current.
-
Compare the amplitude of the current in the presence of PcTx1 to the control current to determine the percentage of inhibition.
-
To generate a concentration-response curve, repeat the inhibition protocol with a range of PcTx1 concentrations.
Visualizations
Caption: Mechanism of PcTx1 inhibition of ASIC1a.
Caption: Experimental workflow for testing PcTx1 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Tarantula Toxin this compound Inhibits Acid-sensing Ion Channel (ASIC) 1a by Increasing Its Apparent H+ Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Translational strategies for neuroprotection in ischemic stroke - focusing on Acid Sensing Ion Channel 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. The modulation of acid-sensing ion channel 1 by PcTx1 is pH-, subtype- and species-dependent: Importance of interactions at the channel subunit interface and potential for engineering selective analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability and Storage | Tocris Bioscience [tocris.com]
- 7. mdpi.com [mdpi.com]
- 8. Dual actions of Psalmotoxin at ASIC1a and ASIC2a heteromeric channels (ASIC1a/2a) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dual actions of Psalmotoxin at ASIC1a and ASIC2a heteromeric channels (ASIC1a/2a) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. rupress.org [rupress.org]
- 12. smartox-biotech.com [smartox-biotech.com]
- 13. Structure, function, and pharmacology of acid-sensing ion channels (ASICs): focus on ASIC1a - PMC [pmc.ncbi.nlm.nih.gov]
- 14. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 15. Molecular dynamics and functional studies define a hot spot of crystal contacts essential for PcTx1 inhibition of acid‐sensing ion channel 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The receptor site of the spider toxin PcTx1 on the proton-gated cation channel ASIC1a - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scholars.unh.edu [scholars.unh.edu]
- 18. Development of ASIC1a ligand-gated ion channel drug screening assays across multiple automated patch clamp platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Psalmotoxin 1 (PcTx1) Handling and Storage
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper handling and storage of Psalmotoxin 1 (PcTx1) to prevent its degradation in solution. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My lyophilized this compound (PcTx1) arrived at room temperature. Is it still viable?
A1: Yes, lyophilized PcTx1 is stable for short periods at ambient temperatures, such as during shipping.[1] However, for long-term storage, it is crucial to store the lyophilized powder at -20°C or -80°C.[1] Upon receipt, immediately place the vial in the recommended storage conditions.
Q2: What is the best way to reconstitute lyophilized PcTx1?
A2: PcTx1 is soluble in water.[1] For reconstitution, it is recommended to use sterile, purified water or a buffer solution suitable for your experiment. To avoid aggregation, gently swirl or pipette the solution to dissolve the powder. Do not vortex or shake vigorously.
Q3: My PcTx1 solution appears cloudy. What should I do?
A3: Cloudiness in the solution can indicate several issues, including:
-
Precipitation: Ensure the solution has fully equilibrated to room temperature before use, as precipitates can form at colder temperatures.[1]
-
Aggregation: This can be caused by improper handling (e.g., vigorous shaking) or multiple freeze-thaw cycles.
-
Contamination: Use sterile reagents and techniques during reconstitution.
If the solution remains cloudy after gentle warming and mixing, it is best to discard it and prepare a fresh solution to ensure accurate experimental results.
Q4: How should I store my PcTx1 solution to minimize degradation?
A4: The stability of PcTx1, like other peptides, is significantly lower in solution compared to its lyophilized form. For optimal stability:
-
Short-term storage: If you plan to use the solution within the same day, it can be kept at 4°C.
-
Long-term storage: For storage longer than a day, it is recommended to aliquot the solution into single-use volumes and store them at -20°C for up to one month.[1] This prevents repeated freeze-thaw cycles, which can accelerate degradation.
Q5: I've subjected my PcTx1 solution to multiple freeze-thaw cycles. Is it still active?
A5: Repeated freeze-thaw cycles are a major contributor to peptide degradation and should be avoided. While PcTx1 belongs to the highly stable inhibitor cystine knot (ICK) family of peptides, which are known for their robustness, it is best practice to aliquot solutions to maintain peptide integrity.[2][3][4] If you suspect degradation due to multiple freeze-thaw cycles, it is advisable to perform a quality control check, such as HPLC analysis, or use a fresh aliquot.
Q6: What is the optimal pH for my PcTx1 solution?
A6: The binding and activity of PcTx1 are pH-dependent. Experimental data suggests that its interaction with its target, the ASIC1a channel, is maximal around a neutral pH of 7.0 to 7.4.[5] Therefore, maintaining your solution within this pH range is recommended to ensure optimal activity and likely stability. Using a suitable buffer system, such as HEPES or MES, can help maintain a stable pH.
Q7: I'm observing a loss of PcTx1 activity in my experiments, but I've followed all the storage guidelines. What else could be the problem?
A7: Loss of activity can also occur due to the adsorption of the peptide to plastic or glass surfaces. To prevent this, it is common practice to add a carrier protein, such as 0.1% bovine serum albumin (BSA), to your PcTx1 solution.[5]
Quantitative Data on Peptide Stability
| Condition | Peptide Family | Observation | Implication for PcTx1 |
| Thermal Stability | Inhibitor Cystine Knot (ICK) | The ICK peptide ω-hexatoxin-Hv1a showed only ~20% degradation after 24 hours at 50°C and ~30% at 75°C.[2] | PcTx1 is likely to be highly stable at typical experimental temperatures. |
| Proteolytic Stability | Inhibitor Cystine Knot (ICK) | Many ICK peptides show high resistance to common proteases like pepsin, trypsin, and chymotrypsin.[6][7] | Degradation by contaminating proteases in experimental systems is less of a concern compared to other peptides. |
| Solution Storage | General Peptides | Solutions are significantly less stable than lyophilized powder. Storage at -20°C for up to one month is a general guideline.[1] | Adhering to proper solution storage protocols is critical to preserve PcTx1 integrity. |
Experimental Protocols
Protocol for Assessing PcTx1 Solution Stability via HPLC
This protocol provides a general framework for monitoring the purity and degradation of your PcTx1 solution over time.
Objective: To quantify the percentage of intact PcTx1 in a solution under specific storage conditions.
Materials:
-
PcTx1 solution to be tested
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
High-purity water and acetonitrile
Methodology:
-
Sample Preparation: Prepare your PcTx1 solution at the desired concentration in the buffer or solvent of interest.
-
Initial Analysis (Time Zero): Immediately after preparation, inject an aliquot of the solution into the HPLC system.
-
HPLC Conditions (Example):
-
Column: C18, 3.5 µm particle size, 4.6 x 150 mm
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm and 280 nm
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes. (Note: This gradient may need to be optimized for your specific system and column).
-
-
Storage: Store the remaining PcTx1 solution under the desired conditions (e.g., 4°C, -20°C, or room temperature).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), thaw an aliquot (if frozen), allow it to reach room temperature, and inject it into the HPLC system using the same method as the initial analysis.
-
Data Analysis:
-
Identify the peak corresponding to intact PcTx1 based on its retention time from the initial analysis.
-
Integrate the area of the PcTx1 peak and any new peaks that appear over time, which may represent degradation products.
-
Calculate the percentage of remaining intact PcTx1 at each time point relative to the initial (Time Zero) analysis.
-
Protocol for Freeze-Thaw Stability Assessment
Objective: To determine the impact of repeated freeze-thaw cycles on the integrity of a PcTx1 solution.
Methodology:
-
Prepare the Sample: Reconstitute PcTx1 to the desired concentration.
-
Initial Analysis: Perform an initial analysis of the fresh solution using a suitable method like HPLC (as described above) to establish a baseline (Time Zero).
-
Freeze-Thaw Cycle 1:
-
Freeze the sample at -20°C for at least 12 hours.
-
Thaw the sample completely at room temperature.
-
Analyze the sample using the same analytical method.
-
-
Subsequent Cycles: Repeat the freeze-thaw process for a predetermined number of cycles (typically 3-5). Analyze the sample after each cycle.[8]
-
Data Analysis: Compare the results from each cycle to the initial analysis. A significant decrease in the main PcTx1 peak area or the appearance of new peaks indicates degradation due to the freeze-thaw process.
Visualizations
References
- 1. This compound | ASIC1a Blocker | Hello Bio [hellobio.com]
- 2. Stability and Safety of Inhibitor Cystine Knot Peptide, GTx1-15, from the Tarantula Spider Grammostola rosea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Cystine Knot Is Responsible for the Exceptional Stability of the Insecticidal Spider Toxin ω-Hexatoxin-Hv1a - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitor cystine knot - Wikipedia [en.wikipedia.org]
- 5. The tarantula toxin this compound inhibits acid-sensing ion channel (ASIC) 1a by increasing its apparent H+ affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High Proteolytic Resistance of Spider-Derived Inhibitor Cystine Knots - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microchemlab.com [microchemlab.com]
Technical Support Center: Psalmotoxin 1 (PcTx1) Electrophysiology Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Psalmotoxin 1 (PcTx1) in electrophysiology experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during electrophysiology experiments with PcTx1.
Question 1: Why am I not seeing any inhibition of the ASIC1a current after applying PcTx1?
Answer: Several factors can contribute to a lack of observed inhibition. Please consider the following:
-
Conditioning pH: The inhibitory action of PcTx1 on ASIC1a is highly dependent on the conditioning (or resting) pH. PcTx1 inhibits ASIC1a by increasing the channel's apparent affinity for H+, which shifts the channel into a desensitized state at or near physiological pH (around 7.4).[1][2][3] If your conditioning pH is too alkaline (e.g., pH 7.9 or higher), the toxin may not be able to induce desensitization, and you will observe little to no inhibition.[1][4] Ensure your conditioning buffer is at a pH where ASIC1a is sensitive to PcTx1-induced desensitization (e.g., pH 7.3-7.4).
-
Toxin Concentration: While PcTx1 is a potent inhibitor, ensure you are using a sufficient concentration. The reported IC50 for rat ASIC1a is approximately 0.9 nM to 3.7 nM.[2][5][6] For human ASIC1a, the potency is about 10-fold lower.[7] A concentration of at least 30 nM is often used to achieve complete inhibition.[2]
-
Application Time: The kinetics of PcTx1 inhibition can be slow. Complete inhibition may require toxin application for approximately 150 seconds, with a time constant of around 52 seconds.[2] Ensure your protocol allows for a sufficient pre-incubation period with the toxin.
-
Presence of Bovine Serum Albumin (BSA): PcTx1 can adhere to laboratory plastics and tubing. Including a small amount of BSA (e.g., 0.05% or 1% w/v) in your toxin-containing solutions can help prevent this and ensure the effective concentration of the toxin is delivered to the cells.[4][8]
-
ASIC Subtype Expression: Confirm that your experimental system is expressing homomeric ASIC1a channels. PcTx1 has different effects on other ASIC subtypes and heteromers. For instance, it does not inhibit ASIC1b at pH 7.4 and can potentiate ASIC1b currents.[9][10] It also has dual actions (inhibition or potentiation) on ASIC1a/2a heteromers depending on the pH.[11][12]
Question 2: My ASIC1a currents are potentiated, not inhibited, by PcTx1. What is happening?
Answer: Potentiation of ASIC1a currents by PcTx1 can occur under specific pH conditions. PcTx1 increases the apparent H+ affinity for channel activation.[1][13] If the conditioning pH is high enough to prevent desensitization (e.g., pH 7.9), the shift in the activation curve to more alkaline values can lead to a larger current at a given acidic stimulus.[7][14] This effect is more pronounced for sub-maximal proton concentrations.
Question 3: The effect of PcTx1 seems to be irreversible or wash out very slowly. Is this normal?
Answer: Yes, the binding of PcTx1 to ASIC1a can be very stable, leading to slow or seemingly irreversible inhibition under certain conditions.[8] The recovery from inhibition after washout can be very slow. Some studies on chicken ASIC1 (cASIC1) have described the toxin-induced current as irreversible.[8]
Question 4: I am observing a "run-down" of my ASIC1a currents during the experiment. How can I distinguish this from PcTx1 inhibition?
Answer: Spontaneous run-down of ASIC1a currents can occur during whole-cell patch-clamp recordings.[9] To account for this, it is crucial to have a stable baseline recording before toxin application. Include control experiments where you apply the vehicle solution (without PcTx1) for the same duration as your toxin application to quantify the rate of run-down. The inhibition by PcTx1 should be significantly greater than the observed run-down.
Question 5: Does the extracellular calcium concentration affect PcTx1 activity?
Answer: Yes, extracellular Ca2+ can influence the effect of PcTx1. High concentrations of Ca2+ can reduce the potentiation of ASIC1a currents by PcTx1, suggesting that Ca2+ may compete with PcTx1 binding.[1][2] Conversely, under low Ca2+ conditions, PcTx1 can elicit transient inward currents at a pH where the channel would normally be closed (e.g., pH 7.35).[1][4]
Quantitative Data Summary
The following tables summarize key quantitative data for PcTx1's interaction with ASIC channels.
Table 1: Potency of PcTx1 on Different ASIC Subtypes
| Channel Subtype | Species | Effect | IC50 / EC50 | Conditioning pH | Reference(s) |
| ASIC1a | Rat | Inhibition | ~0.9 - 3.7 nM | 7.4 | [2][5][6] |
| ASIC1a | Human | Inhibition | ~3.2 nM | 7.45 | [7] |
| ASIC1b | Rat | Potentiation | EC50 ~101 nM | 7.5 | [10] |
| ASIC1a/2a | Rat/Mouse | Inhibition | IC50 = 2.9 nM | 7.0 | [11][12] |
| ASIC1a/2a | Rat/Mouse | Potentiation | EC50 = 56.1 nM | 7.4 | [11][12] |
| cASIC1 | Chicken | Activation | Saturating at 30 nM | 7.35 | [8] |
Table 2: pH Dependence of PcTx1 Action on Rat ASIC1a
| Parameter | Control | With PcTx1 (30 nM) | Reference(s) |
| pH50 of Activation | 6.56 | 6.66 | [1] |
| pH50 of Steady-State Desensitization | ~7.17 | ~7.44 | [1] |
Experimental Protocols
Whole-Cell Patch-Clamp Recording of PcTx1 Effects on ASIC1a
This protocol is a generalized procedure based on methodologies described in the literature.[8][9][11]
-
Cell Culture and Transfection:
-
Culture cells (e.g., CHO or COS-7) in appropriate media.
-
Transfect cells with the cDNA for the desired ASIC1a subunit. Co-transfection with a fluorescent marker (e.g., GFP) can aid in identifying transfected cells.
-
Allow 24-48 hours for channel expression before recording.
-
-
Solutions:
-
Internal Pipette Solution (in mM): 100 KCl, 5 NaCl, 40 HEPES, 10 EGTA, 5 MgCl2. Adjust pH to 7.4.
-
External Solution (in mM): 150 NaCl, 5 KCl, 5 HEPES, 5 MES, 1 CaCl2.
-
Conditioning Buffer: External solution adjusted to the desired resting pH (e.g., 7.4 or 7.9) with NMDG.
-
Activating Buffer: External solution adjusted to an acidic pH (e.g., 6.0) with HCl.
-
PcTx1 Stock Solution: Prepare a concentrated stock of PcTx1 in an appropriate buffer.
-
PcTx1 Working Solution: Dilute the stock PcTx1 to the final desired concentration in the conditioning buffer. Add 0.05-1% w/v BSA to prevent adhesion of the toxin to tubing.
-
-
Electrophysiology Recording:
-
Pull borosilicate glass pipettes to a resistance of 3-6 MΩ.
-
Establish a whole-cell patch-clamp configuration on a transfected cell.
-
Hold the cell at a membrane potential of -50 mV to -70 mV.
-
Perfuse the cell with the conditioning buffer.
-
To elicit a baseline current, rapidly switch the perfusion to the activating buffer for a few seconds, then switch back to the conditioning buffer. Repeat this every 2 minutes until a stable baseline current is achieved.
-
To test the effect of PcTx1, perfuse the cell with the PcTx1 working solution (at the conditioning pH) for at least 150 seconds.
-
While still in the presence of PcTx1, switch to the activating buffer to measure the inhibited current.
-
To study washout, perfuse with the conditioning buffer without PcTx1 and periodically test with the activating buffer.
-
Visualizations
References
- 1. The Tarantula Toxin this compound Inhibits Acid-sensing Ion Channel (ASIC) 1a by Increasing Its Apparent H+ Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. Psalmotoxin - Wikipedia [en.wikipedia.org]
- 4. christian-luber.de [christian-luber.de]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Acid-Sensing Ion Channels | Tocris Bioscience [tocris.com]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 8. Protons and Psalmotoxin-1 reveal nonproton ligand stimulatory sites in chicken acid-sensing ion channel: Implication for simultaneous modulation in ASICs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The receptor site of the spider toxin PcTx1 on the proton-gated cation channel ASIC1a - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Dual actions of Psalmotoxin at ASIC1a and ASIC2a heteromeric channels (ASIC1a/2a) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dual actions of Psalmotoxin at ASIC1a and ASIC2a heteromeric channels (ASIC1a/2a) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The tarantula toxin this compound inhibits acid-sensing ion channel (ASIC) 1a by increasing its apparent H+ affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
improving the specificity of Psalmotoxin 1 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Psalmotoxin 1 (PcTx1). The information is designed to help improve the specificity of PcTx1 in experiments targeting the acid-sensing ion channel 1a (ASIC1a).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (PcTx1)?
A1: this compound is a peptide toxin isolated from the venom of the Trinidad tarantula, Psalmopoeus cambridgei.[1] It is a potent and selective inhibitor of the homomeric acid-sensing ion channel 1a (ASIC1a).[2][3] PcTx1 does not block the pore of the channel directly. Instead, it acts as a gating modifier by increasing the apparent affinity of ASIC1a for protons (H⁺).[2][3][4] This enhanced proton sensitivity causes the channel to enter a desensitized (non-conducting) state at a physiological resting pH of 7.4.[2][4]
Q2: What are the known off-target effects of PcTx1?
A2: The primary off-target effects of PcTx1 involve other members of the ASIC family. While it is a potent inhibitor of homomeric ASIC1a, it has different effects on other subtypes and heteromers:
-
ASIC1b: PcTx1 acts as an agonist on the splice variant ASIC1b, promoting its opening in slightly acidic conditions (around pH 7.1).[1][5][6] This is a critical consideration for specificity in tissues where both ASIC1a and ASIC1b are expressed, such as sensory neurons.[1][6]
-
ASIC1a/2a Heteromers: PcTx1 exhibits dual actions on heteromeric channels formed by ASIC1a and ASIC2a subunits.[7][8][9] Its effect, either inhibition or potentiation, is highly dependent on the conditioning and stimulating pH.[7][8][9]
-
Other ASICs: PcTx1 is reported to have no effect on several other ASIC channels.[1]
Q3: How can I improve the specificity of PcTx1 for ASIC1a in my experiments?
A3: Improving the specificity of PcTx1 for ASIC1a primarily involves careful control of experimental conditions. Here are key strategies:
-
Control the pH: The inhibitory effect of PcTx1 on ASIC1a is highly pH-dependent.[10] Inhibition is most potent at a conditioning pH that is close to the threshold for channel desensitization (e.g., pH 7.0 for ASIC1a/2a heteromers).[7][8] At more alkaline pH (e.g., 7.9), the inhibitory effect is significantly reduced.[4]
-
Modulate Extracellular Calcium (Ca²⁺): PcTx1 competes with Ca²⁺ for binding to ASIC1a.[4] Lowering the extracellular Ca²⁺ concentration can enhance the apparent affinity of PcTx1 for the channel. Conversely, higher Ca²⁺ concentrations can reduce the inhibitory effect of the toxin.
-
Consider the Cellular Context: Be aware of the expression profile of ASIC subtypes in your experimental system. If ASIC1b or ASIC2a are present, the interpretation of results will be more complex. Using a heterologous expression system with only ASIC1a can ensure the observed effects are specific.
-
Use an Appropriate Toxin Concentration: Use the lowest concentration of PcTx1 that gives a robust inhibition of ASIC1a to minimize potential off-target effects.
Q4: Are there any known analogs or mutants of PcTx1 with improved specificity for ASIC1a?
A4: While the potential for engineering more selective PcTx1 analogs exists, and the pharmacophore of PcTx1 has been studied, there is limited publicly available data on specific mutants with demonstrably improved specificity for ASIC1a over other ASIC subtypes.[11] Current strategies for enhancing specificity primarily rely on optimizing experimental conditions.[11]
Troubleshooting Guides
Problem 1: Inconsistent or weak inhibition of ASIC1a currents with PcTx1 in electrophysiology experiments.
| Possible Cause | Troubleshooting Step |
| Incorrect Conditioning pH | The inhibitory effect of PcTx1 is highly dependent on the conditioning (resting) pH. Ensure the conditioning pH of your extracellular solution is in the optimal range for PcTx1 binding and subsequent inhibition (typically around pH 7.4). At more alkaline pH (e.g., >7.8), the inhibitory effect is significantly diminished.[10] |
| Suboptimal PcTx1 Concentration | The IC₅₀ of PcTx1 for ASIC1a is in the low nanomolar range. Prepare fresh dilutions of PcTx1 for each experiment and verify the concentration. Consider performing a dose-response curve to determine the optimal concentration for your specific experimental setup. |
| Presence of High Extracellular Ca²⁺ | PcTx1 competes with Ca²⁺ for binding to ASIC1a.[4] If your extracellular solution contains high concentrations of Ca²⁺, it may reduce the apparent affinity of PcTx1. Try reducing the Ca²⁺ concentration in your recording solution to see if it enhances inhibition. |
| Degradation of PcTx1 | Peptide toxins can be susceptible to degradation. Store PcTx1 aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Presence of Heteromeric ASIC Channels | If your cells co-express other ASIC subunits (e.g., ASIC2a), the formation of heteromeric channels can alter the pharmacology of PcTx1, leading to potentiation instead of inhibition under certain pH conditions.[7][8] Verify the subunit composition of the channels in your expression system. |
Problem 2: Unexpected potentiation of acid-evoked currents in the presence of PcTx1.
| Possible Cause | Troubleshooting Step |
| Presence of ASIC1b Subunits | PcTx1 is an agonist of ASIC1b, causing channel opening at slightly acidic pH.[5][6] If your experimental system expresses ASIC1b, the observed potentiation is likely due to the activation of these channels. Use a specific ASIC1b blocker if available, or use a cell line exclusively expressing ASIC1a. |
| Formation of ASIC1a/2a Heteromers | At physiological pH, PcTx1 can potentiate the activity of ASIC1a/2a heteromers by increasing their apparent affinity for protons.[7][8] This effect is strongest at moderate pHs. |
| Alkaline Conditioning pH | When using a more alkaline conditioning pH (e.g., pH > 7.8), PcTx1 can have a potentiating effect on ASIC1a itself, rather than an inhibitory one.[11] Ensure your conditioning pH is appropriate for observing inhibition. |
Problem 3: High variability in results between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent pH of Solutions | Small variations in the pH of your recording and conditioning solutions can have a significant impact on the activity of both ASICs and PcTx1. Prepare fresh solutions daily and carefully calibrate your pH meter. |
| Variable Cell Health and Expression Levels | The health and expression levels of the cells can affect the magnitude of the recorded currents and the response to PcTx1. Use cells from a consistent passage number and ensure they are healthy before recording. |
| Incomplete Washout of PcTx1 | PcTx1 can have a slow off-rate. Ensure a thorough washout period between applications of the toxin to allow the channels to recover fully. |
Quantitative Data Summary
Table 1: Potency of this compound on Different ASIC Subtypes
| Channel Subtype | Effect | Potency (IC₅₀ / EC₅₀) | Reference(s) |
| Homomeric ASIC1a | Inhibition | ~0.9 - 3.7 nM (IC₅₀) | [3] |
| Homomeric ASIC1b | Potentiation/Agonism | - | [5][6] |
| Heteromeric ASIC1a/2a | Inhibition (at pH 7.0) | ~2.9 nM (IC₅₀) | [7][8] |
| Heteromeric ASIC1a/2a | Potentiation (at physiological pH) | ~56.1 nM (EC₅₀) | [7][8] |
Experimental Protocols
Detailed Methodology for Whole-Cell Patch-Clamp Recording of ASIC1a Currents
This protocol is adapted for recording proton-activated currents from cells expressing homomeric ASIC1a and assessing their inhibition by PcTx1.
-
Cell Preparation:
-
Culture cells (e.g., CHO or HEK293) stably or transiently expressing rat or human ASIC1a on glass coverslips.
-
Use cells 24-48 hours post-transfection for optimal expression.
-
-
Solutions:
-
Internal Pipette Solution (in mM): 140 KCl, 5 NaCl, 2 MgCl₂, 5 EGTA, 10 HEPES. Adjust pH to 7.35 with KOH.[10]
-
Extracellular (Bath) Solution (in mM): 150 NaCl, 5 KCl, 2 MgCl₂, 2 CaCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH.[10]
-
Acidic Activating Solution: Same as the extracellular solution, but with HEPES replaced by MES and pH adjusted to the desired acidic value (e.g., pH 6.0) with HCl.
-
PcTx1 Stock Solution: Prepare a 10 µM stock solution of PcTx1 in the extracellular solution containing 0.1% BSA to prevent adsorption. Store in aliquots at -20°C. Dilute to the final working concentration in the extracellular solution on the day of the experiment.
-
-
Electrophysiological Recording:
-
Transfer a coverslip with cells to the recording chamber on an inverted microscope.
-
Perfuse the chamber with the extracellular solution (pH 7.4).
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Hold the cell at a membrane potential of -60 mV.
-
Establish a stable baseline current in the extracellular solution.
-
To activate ASIC1a, rapidly switch the perfusion to the acidic activating solution (e.g., pH 6.0) for a few seconds until a peak inward current is observed, followed by desensitization.
-
Wash the cell with the extracellular solution (pH 7.4) until the current returns to baseline.
-
To test the effect of PcTx1, pre-incubate the cell with the desired concentration of PcTx1 in the extracellular solution (pH 7.4) for 2-5 minutes.
-
While still in the presence of PcTx1, apply the acidic activating solution and record the current.
-
Compare the peak current amplitude before and after PcTx1 application to determine the percentage of inhibition.
-
Detailed Methodology for Calcium Imaging of ASIC1a Activity
This protocol describes how to measure changes in intracellular calcium ([Ca²⁺]i) in response to ASIC1a activation and its modulation by PcTx1.
-
Cell Preparation and Dye Loading:
-
Culture cells expressing ASIC1a on glass-bottom dishes.
-
Wash the cells once with a physiological salt solution (e.g., HBSS) buffered with HEPES to pH 7.4.
-
Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) at a final concentration of 2-5 µM in the salt solution for 30-60 minutes at 37°C in the dark.
-
After loading, wash the cells twice with the salt solution and incubate for a further 30 minutes at room temperature to allow for de-esterification of the dye.
-
-
Calcium Imaging:
-
Mount the dish on the stage of an inverted fluorescence microscope equipped for ratiometric imaging (for Fura-2) or single-wavelength excitation (for Fluo-4).
-
Continuously perfuse the cells with the physiological salt solution (pH 7.4).
-
Acquire baseline fluorescence images for 1-2 minutes.
-
To activate ASIC1a, switch the perfusion to an acidic solution (e.g., pH 6.5). This will cause an influx of Ca²⁺ (as ASIC1a is permeable to Ca²⁺) and an increase in the fluorescence signal.
-
After the response, switch the perfusion back to the pH 7.4 solution to allow the [Ca²⁺]i to return to baseline.
-
To test the effect of PcTx1, pre-incubate the cells with the desired concentration of PcTx1 in the pH 7.4 solution for 5-10 minutes.
-
While still in the presence of PcTx1, stimulate the cells again with the acidic solution and record the fluorescence change.
-
Compare the peak change in fluorescence in the absence and presence of PcTx1 to determine the effect of the toxin.
-
Visualizations
References
- 1. Psalmotoxin - Wikipedia [en.wikipedia.org]
- 2. The tarantula toxin this compound inhibits acid-sensing ion channel (ASIC) 1a by increasing its apparent H+ affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Tarantula Toxin this compound Inhibits Acid-sensing Ion Channel (ASIC) 1a by Increasing Its Apparent H+ Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Interaction of Acid-sensing Ion Channel (ASIC) 1 with the Tarantula Toxin this compound is State Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual actions of Psalmotoxin at ASIC1a and ASIC2a heteromeric channels (ASIC1a/2a) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual actions of Psalmotoxin at ASIC1a and ASIC2a heteromeric channels (ASIC1a/2a) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. The receptor site of the spider toxin PcTx1 on the proton-gated cation channel ASIC1a - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The modulation of acid-sensing ion channel 1 by PcTx1 is pH-, subtype- and species-dependent: Importance of interactions at the channel subunit interface and potential for engineering selective analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
common pitfalls in Psalmotoxin 1 research and how to avoid them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for working with Psalmotoxin 1 (PcTx1), a potent and selective blocker of Acid-Sensing Ion Channel 1a (ASIC1a).
Frequently Asked Questions (FAQs)
Q1: What is this compound (PcTx1) and what is its primary mechanism of action?
A1: this compound (PcTx1) is a 40-amino acid peptide toxin isolated from the venom of the Trinidad chevron tarantula, Psalmopoeus cambridgei.[1][2] Its primary mechanism of action is the potent and selective inhibition of homomeric ASIC1a channels.[1] Uniquely, PcTx1 does not block the channel pore directly. Instead, it binds to the extracellular domain at subunit interfaces and acts as a gating modifier.[3][4] It increases the apparent proton (H+) affinity of the channel, which shifts the channel's steady-state desensitization curve to more alkaline pH values.[5] This causes the channel to enter a desensitized state at physiological resting pH (e.g., pH 7.4), rendering it unavailable for activation by subsequent acidic stimuli.[6][5]
Q2: What are the main research applications for PcTx1?
A2: Due to its high specificity for ASIC1a, PcTx1 is an invaluable pharmacological tool for:
-
Investigating the physiological and pathophysiological roles of ASIC1a channels.[2]
-
Studying conditions involving tissue acidosis, such as ischemic stroke, pain, and neurodegeneration.[7]
-
Differentiating ASIC1a-containing channels from other ASIC subtypes in native tissues.
-
Exploring the therapeutic potential of ASIC1a inhibition for conditions like neuropathic pain and stroke.[1][7]
Q3: How should I store and handle PcTx1 to ensure its stability?
A3: PcTx1 is a peptide and requires careful handling to maintain its activity.
-
Storage: Store lyophilized peptide at -20°C.[8]
-
Solubility: The peptide is soluble in water or saline buffers.[1][8]
-
Working Solutions: For experimental use, it is recommended to supplement solutions containing PcTx1 with a carrier protein like 0.1% Bovine Serum Albumin (BSA) to prevent the peptide from adsorbing to plasticware and tubing.[4][9] Prepare solutions on the day of use if possible. If storage of a solution is required, it can be stored at -20°C for up to a month.[8] Avoid repeated freeze-thaw cycles.
Q4: Does PcTx1 affect other ASIC subtypes or other ion channels?
A4: PcTx1 is highly selective for homomeric ASIC1a. It has been shown to have no effect on ASIC1b, ASIC2a, ASIC3, or heteromeric ASIC channels at concentrations up to 100 nM. However, under certain pH conditions, it can potentiate (increase) currents from rat and human ASIC1b.[4] Its specificity makes it a superior tool compared to less specific inhibitors like amiloride.
Troubleshooting Guide
This guide addresses common pitfalls and unexpected results encountered during experiments with PcTx1.
Problem: I am not observing any inhibition of ASIC1a currents.
| Potential Cause | How to Troubleshoot & Avoid |
| Incorrect Conditioning pH | The inhibitory action of PcTx1 is highly dependent on the pH of the solution it is applied in (the "conditioning pH"). Inhibition is potent at a resting pH of ~7.4 but is weak or absent at a more alkaline pH (e.g., 7.9).[6][5][9] Solution: Ensure your conditioning (resting) buffer pH is accurately maintained around 7.4 before and during toxin application. Calibrate your pH meter and solutions carefully. |
| Peptide Degradation/Adsorption | PcTx1 is a peptide and can degrade or stick to labware, reducing its effective concentration. Solution: Store the peptide correctly (see FAQ). Always include a carrier protein like 0.1% BSA in your experimental solutions to prevent adsorption.[4][9] Use fresh aliquots for each experiment. |
| Slow Binding Kinetics | The onset of inhibition by PcTx1 is slow. Complete block can take several minutes (e.g., ~150 seconds for 30 nM PcTx1).[6][5] Solution: Ensure your pre-incubation time with the toxin is sufficient. A short application will result in incomplete or no inhibition. The washout is also very slow, with recovery taking up to ~350 seconds.[6] |
| Incorrect ASIC Subtype/Splice Variant | You may be studying a cell type that expresses a PcTx1-insensitive splice variant like ASIC1b, or heteromeric channels.[1][3] PcTx1 is specific for homomeric ASIC1a. Solution: Verify the identity of the ASIC subtype expressed in your system using molecular methods (e.g., qPCR, Western blot) or by testing a known non-specific ASIC blocker like amiloride. |
Problem: My results are variable and inconsistent between experiments.
| Potential Cause | How to Troubleshoot & Avoid |
| Species-Dependent Potency | PcTx1 is approximately 10-fold less potent on human ASIC1a compared to rat ASIC1a.[7][10] This is due to differences in the channels' inherent pH sensitivity, not binding affinity.[10] Solution: Be aware of the species of your channel. You may need to adjust toxin concentrations accordingly. For human ASIC1a, a higher concentration may be needed to achieve the same level of block as with rat ASIC1a. |
| Inconsistent pH Control | Minor fluctuations in the conditioning pH can lead to significant changes in apparent potency and the level of inhibition.[10] Solution: Use high-quality buffers and regularly calibrate your pH meter. Ensure consistent and rapid solution exchange in your experimental setup. |
| Observation of Potentiation, Not Inhibition | At alkaline conditioning pH (e.g., >7.7) or with certain channel subtypes (like ASIC1b), PcTx1 can potentiate (increase) proton-gated currents instead of inhibiting them.[4][10][11] This is because the toxin can also shift the activation curve to more alkaline values.[11] Solution: Carefully control your conditioning pH. If you observe potentiation, double-check your pH and the identity of your expressed channel. This is a known feature of PcTx1 pharmacology. |
Quantitative Data Summary
The potency and kinetics of PcTx1 are highly dependent on experimental conditions, particularly pH and the species of the ASIC1a channel.
Table 1: Inhibitory Potency (IC₅₀) of PcTx1 on ASIC1a
| Channel | IC₅₀ | Experimental Conditions | Source |
| Rat ASIC1a | ~0.9 nM | Expressed in oocytes | |
| Rat ASIC1a | 0.35 ± 0.04 nM | TEVC in Xenopus oocytes | [4] |
| Rat ASIC1a | 3.7 nM | Expressed in Xenopus oocytes, pH 7.4 | [6][5] |
| Human ASIC1a | ~3.2 nM | Expressed in Xenopus oocytes, pH 7.45 | [10] |
| Human ASIC1a | ~3.0 nM | Automated patch clamp, pH 6.5 agonist | [12] |
Table 2: Binding Affinity and Kinetics of PcTx1 on Rat ASIC1a
| Parameter | Value | Experimental Conditions | Source |
| Kd (Dissociation Constant) | 3.7 nM | Inhibition of current at pH 7.4 | [6] |
| Kd (Radioligand Binding) | 213 ± 35 pM | 125I-PcTx1 on ASIC1a/CHO lysates | [3] |
| τon (Time Constant of Onset) | 52 s | 30 nM PcTx1 at pH 7.4 | [6][5] |
| τoff (Time Constant of Recovery) | 125 s | Washout after 30 nM PcTx1 | [6] |
| koff (Off-rate) | 8.0 x 10-3 s-1 | Calculated from τoff | [6] |
Experimental Protocols & Visualizations
Protocol: Electrophysiological Characterization of PcTx1 Inhibition on ASIC1a
This protocol describes a typical two-electrode voltage clamp (TEVC) experiment using Xenopus oocytes, a common system for studying PcTx1.[6][5]
1. Oocyte Preparation:
-
Harvest stage V–VI oocytes from Xenopus laevis.
-
Inject oocytes with cRNA encoding the desired ASIC1a subtype (e.g., rat or human).
-
Incubate for 2-4 days to allow for channel expression.
2. Solutions and Reagents:
-
ND96 Recording Solution: 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES.
-
Conditioning Buffer (pH 7.4): ND96 solution adjusted to pH 7.4.
-
Activation Buffer (pH 6.0): ND96 solution buffered with MES instead of HEPES, adjusted to pH 6.0.
-
PcTx1 Stock Solution: Prepare a concentrated stock in water.
-
PcTx1 Working Solution: Dilute PcTx1 to the final desired concentration (e.g., 30 nM) in Conditioning Buffer (pH 7.4) supplemented with 0.1% BSA.
3. Electrophysiology (TEVC):
-
Place an oocyte in the recording chamber and impale it with two glass microelectrodes (filled with 3 M KCl).
-
Clamp the membrane potential at a holding potential of -60 mV or -70 mV.
-
Perfuse the chamber with the Conditioning Buffer (pH 7.4).
4. Experimental Workflow:
-
Establish a Stable Baseline: Activate the ASIC1a channels by rapidly switching the perfusion from the Conditioning Buffer (pH 7.4) to the Activation Buffer (pH 6.0) for 5-10 seconds. Observe a robust inward current. Wash with Conditioning Buffer until the current returns to baseline. Repeat this step 2-3 times to ensure a stable and reproducible response.
-
Apply PcTx1: Perfuse the chamber with the PcTx1 working solution (e.g., 30 nM in pH 7.4 buffer) for a sufficient duration to allow for binding (e.g., 150-180 seconds).[6][5]
-
Test for Inhibition: While still in the presence of PcTx1, activate the channels again with the Activation Buffer (pH 6.0). The resulting current should be significantly reduced or completely abolished.
-
Washout: Perfuse with the standard Conditioning Buffer (pH 7.4) to wash out the toxin. Note that recovery is very slow and may take several minutes (>350 seconds).[6]
Signaling Pathway & Mechanism of Action
PcTx1 inhibits ASIC1a, a cation channel permeable to Na⁺ and Ca²⁺, by stabilizing its desensitized state.[6][5] This prevents the downstream signaling cascades that are typically initiated by ion influx through the channel, such as the activation of the ERK signaling pathway, which has been linked to both physiological and pathological processes.[13][14][15]
Troubleshooting Logic Flow
When encountering a lack of inhibition, a logical troubleshooting sequence can help identify the root cause. This often begins with the most common and easily controlled experimental variables.
References
- 1. smartox-biotech.com [smartox-biotech.com]
- 2. Recombinant production and solution structure of PcTx1, the specific peptide inhibitor of ASIC1a proton-gated cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The receptor site of the spider toxin PcTx1 on the proton-gated cation channel ASIC1a - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular dynamics and functional studies define a hot spot of crystal contacts essential for PcTx1 inhibition of acid‐sensing ion channel 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Tarantula Toxin this compound Inhibits Acid-sensing Ion Channel (ASIC) 1a by Increasing Its Apparent H+ Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. The modulation of acid-sensing ion channel 1 by PcTx1 is pH-, subtype- and species-dependent: Importance of interactions at the channel subunit interface and potential for engineering selective analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | ASIC1a Blocker | Hello Bio [hellobio.com]
- 9. scholars.unh.edu [scholars.unh.edu]
- 10. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Development of ASIC1a ligand-gated ion channel drug screening assays across multiple automated patch clamp platforms [frontiersin.org]
- 13. Signaling Pathways in Proton and Non-proton ASIC1a Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. csan2021.saneurociencias.org.ar [csan2021.saneurociencias.org.ar]
- 15. Frontiers | Signaling Pathways in Proton and Non-proton ASIC1a Activation [frontiersin.org]
protocol refinement for consistent Psalmotoxin 1 results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers achieve consistent and reliable results when working with Psalmotoxin 1 (PcTx1).
Troubleshooting Guide
This guide addresses common issues encountered during experiments with PcTx1.
Q1: Why am I observing inconsistent or no inhibition of ASIC1a currents with PcTx1?
A1: Inconsistent inhibition by PcTx1 is a frequent issue and can arise from several factors related to the experimental conditions. The key is the toxin's mechanism of action, which increases the apparent H+ affinity of ASIC1a, shifting the channel into a desensitized state at resting pH.[1][2][3][4]
-
Conditioning pH is Critical: The inhibitory effect of PcTx1 is highly dependent on the conditioning pH (the pH of the solution before the acidic stimulus). At a near-physiological pH of 7.4, PcTx1 effectively promotes the desensitization of ASIC1a channels.[3][4][5] However, if the conditioning pH is more alkaline (e.g., pH 7.9 or 8.0), the toxin may not induce desensitization and can even potentiate the current upon acidic stimulation.[1][5]
-
Toxin Concentration: Ensure you are using an appropriate concentration of PcTx1. A complete block of ASIC1a is typically achieved at concentrations around 30 nM.[1][3][5] The IC50 for PcTx1 inhibition of ASIC1a is approximately 0.9 nM to 3.7 nM.[1][6]
-
Presence of BSA: PcTx1 can adhere to plastic tubing. It is recommended to supplement your solutions containing PcTx1 with 0.05% Bovine Serum Albumin (BSA) to prevent loss of the toxin.[1][5]
-
Calcium Concentration: High concentrations of extracellular Ca2+ can compete with PcTx1 binding to ASIC1a, thereby reducing its inhibitory effect.[1][3][5]
Q2: The recovery from PcTx1 inhibition seems unusually slow or incomplete. Is this normal?
A2: Yes, slow recovery from PcTx1 inhibition is a known characteristic of its interaction with ASIC1a. This is not due to slow recovery from desensitization but rather the slow unbinding of the toxin from the channel.[1] The time constant for recovery from inhibition can be in the range of 125 seconds.[1] To ensure complete washout, extended perfusion with a toxin-free solution is necessary.
Q3: I am seeing potentiation of the ASIC1a current instead of inhibition. What is happening?
A3: This phenomenon is a direct consequence of PcTx1's mechanism of action and the experimental pH conditions. When using a more alkaline conditioning pH (e.g., 8.0), PcTx1 still binds and increases the H+ affinity of ASIC1a. However, at this pH, the channel is not shifted into the desensitized state. Upon application of an acidic stimulus (e.g., pH 6.7), the increased H+ affinity leads to a larger current, i.e., potentiation.[1] This effect is more pronounced at lower extracellular Ca2+ concentrations.[1][3][5]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound (PcTx1) is a peptide toxin isolated from the venom of the tarantula Psalmopoeus cambridgei.[4][7] It selectively inhibits the acid-sensing ion channel 1a (ASIC1a).[4][7] Its unique mechanism involves increasing the apparent affinity of ASIC1a for protons (H+).[1][2][3][4] This heightened affinity causes the channel to enter a desensitized state at a normal resting pH of 7.4, thus inhibiting its activation by acidic stimuli.[2][3][4]
Q2: What is the specificity of PcTx1?
A2: PcTx1 is a potent and selective inhibitor of homomeric ASIC1a channels.[7] It can distinguish between the two splice variants, ASIC1a and ASIC1b.[7] While it primarily inhibits ASIC1a, it can also interact with ASIC1b, though its effects are different and it does not cause the same level of inhibition.[4][8] PcTx1 loses its ability to block ASIC1a when the subunit is associated with other ASIC family members like ASIC2a or ASIC3.[7]
Q3: What are the recommended storage and handling conditions for PcTx1?
A3: For long-term storage, it is advisable to follow the manufacturer's instructions, which typically involve storing the lyophilized peptide at -20°C or -80°C. Once reconstituted, aliquoting and storing at -20°C or below is recommended to avoid repeated freeze-thaw cycles. As mentioned in the troubleshooting guide, adding a carrier protein like BSA (0.05%) to working solutions can prevent the peptide from adsorbing to labware surfaces.[1][5]
Quantitative Data Summary
| Parameter | Value | Cell Type / System | Conditions | Reference |
| IC50 (Inhibition) | 0.9 nM | - | - | [6] |
| 3.7 nM | Xenopus oocytes | Conditioning pH 7.4 | [1] | |
| 36 ± 2 pM | Human glioblastoma multiforme cells | - | [7] | |
| Complete Blockade | ~30 nM | Xenopus oocytes | - | [1][3][5] |
| Recovery Time Constant (k_off) | 125 s | Xenopus oocytes | Washout after 30 nM PcTx1 | [1] |
| pH50 of Activation (ASIC1a) | 6.56 ± 0.04 | Xenopus oocytes | No PcTx1, Conditioning pH 7.9 | [1] |
| pH50 of Steady-State Desensitization (ASIC1a) | Shift of ~0.27 pH units | Xenopus oocytes | With 30 nM PcTx1 | [8] |
| Potentiation of ASIC1a Current | 2.2 ± 0.4 fold | Xenopus oocytes | 30 nM PcTx1, 0.1 mM Ca2+, Conditioning pH 8.0 | [1] |
| 1.5 ± 0.2 fold | Xenopus oocytes | 30 nM PcTx1, 10 mM Ca2+, Conditioning pH 8.0 | [1] |
Experimental Protocols
Electrophysiological Recording of PcTx1 Inhibition of ASIC1a in Xenopus Oocytes
This protocol is a synthesized methodology based on common practices for studying PcTx1 effects on ASIC1a expressed in Xenopus oocytes.
1. Oocyte Preparation and cRNA Injection:
- Harvest and prepare Stage V–VI oocytes from Xenopus laevis.
- Inject oocytes with cRNA encoding for homomeric ASIC1a (e.g., 0.01 ng).
- Incubate the injected oocytes for 2-4 days in OR-2 medium.
2. Recording Solutions:
- Bath Solution (pH 7.4): 140 mM NaCl, 1.8 mM CaCl2, 1.0 mM MgCl2, 10 mM HEPES.
- Conditioning Solution (e.g., pH 7.4 or 8.0): Same as bath solution, with pH adjusted accordingly. For pH values between 6.45 and 7.0, a combination of 5 mM HEPES and 5 mM MES can be used as a buffer.
- Acidic Test Solution (e.g., pH 6.0): Same as bath solution, but with HEPES replaced by MES buffer and pH adjusted to the desired acidic value.
- PcTx1 Stock Solution: Prepare a concentrated stock of PcTx1 in an appropriate buffer. For working solutions, dilute the stock in the conditioning solution to the final desired concentration (e.g., 30 nM). Crucially, supplement the PcTx1-containing solution with 0.05% BSA. [1][5]
3. Electrophysiology (Two-Electrode Voltage Clamp):
- Place an oocyte in the recording chamber and perfuse with the conditioning solution.
- Clamp the oocyte at a holding potential of -70 mV.[1][5]
- Baseline Measurement: To elicit a baseline ASIC1a current, switch the perfusion from the conditioning solution (pH 7.4) to the acidic test solution (pH 6.0) for a few seconds until the current peaks and begins to desensitize. Then, return to the conditioning solution to allow for recovery.
- PcTx1 Application: Perfuse the oocyte with the conditioning solution containing PcTx1 (e.g., 30 nM at pH 7.4) for a sufficient duration to allow for binding (e.g., 125-150 seconds).[1]
- Test for Inhibition: While still in the presence of PcTx1 in the conditioning solution, apply the acidic test solution (pH 6.0). A significant reduction or complete block of the current indicates inhibition.
- Washout: To observe recovery, perfuse the oocyte with toxin-free conditioning solution for an extended period (e.g., >350 seconds), periodically applying the acidic test solution to monitor the return of the current.[1]
Visualizations
Caption: Mechanism of this compound (PcTx1) inhibition of the ASIC1a channel.
Caption: Electrophysiology workflow for testing PcTx1 inhibition of ASIC1a.
Caption: Troubleshooting logic for inconsistent PcTx1 inhibition results.
References
- 1. rupress.org [rupress.org]
- 2. The tarantula toxin this compound inhibits acid-sensing ion channel (ASIC) 1a by increasing its apparent H+ affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Tarantula Toxin this compound Inhibits Acid-sensing Ion Channel (ASIC) 1a by Increasing Its Apparent H+ Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Psalmotoxin - Wikipedia [en.wikipedia.org]
- 5. scholars.unh.edu [scholars.unh.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. smartox-biotech.com [smartox-biotech.com]
- 8. rupress.org [rupress.org]
Technical Support Center: Psalmotoxin 1 (PcTx1)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Psalmotoxin 1 (PcTx1). Our goal is to help you address potential off-target effects and other common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound (PcTx1)?
This compound is a peptide toxin isolated from the venom of the Trinidad tarantula, Psalmopoeus cambridgei. Its primary and most well-characterized target is the homomeric Acid-Sensing Ion Channel 1a (ASIC1a).[1][2] PcTx1 is a potent and selective inhibitor of this channel.[2][3]
Q2: What is the mechanism of action of PcTx1 on ASIC1a?
Unlike a classical channel blocker, PcTx1 inhibits ASIC1a through a unique mechanism. It binds to the extracellular loop of the channel and increases its apparent affinity for protons (H+).[1][4][5][6] This heightened sensitivity to H+ causes the channel to enter a desensitized state at physiological pH (around 7.4), rendering it unable to be activated by subsequent acidic stimuli.[1][4][5][6]
Q3: Does PcTx1 have any known off-target effects?
Yes, the most significant known off-target interaction of PcTx1 is with ASIC1b, a splice variant of ASIC1a.[1][7] While PcTx1 inhibits ASIC1a, it has an agonistic effect on ASIC1b, promoting its opening under slightly acidic conditions (around pH 7.1).[1][7] It is crucial to consider the expression of ASIC1b in your experimental system. PcTx1 has been shown to have no effect on ASIC2a or ASIC3 at concentrations where it potently blocks ASIC1a.[8]
Q4: What is the binding affinity of PcTx1 for ASIC1a?
The binding affinity of PcTx1 for ASIC1a is in the low nanomolar to picomolar range, although the apparent affinity is pH-dependent.[4]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the interaction of PcTx1 with its target and off-target channels.
Table 1: Binding Affinity and Potency of PcTx1
| Parameter | Target/Channel | Value | Conditions | Reference |
| IC₅₀ | ASIC1a | ~0.9 nM | pH 7.4 | [8] |
| Kₑ | ASIC1a | 3.7 nM | pH 7.4 | [4][5] |
| IC₅₀ | ASIC1b, ASIC2a, ASIC3 | >100 nM | Not specified | [8] |
Table 2: pH-Dependence of PcTx1 Action on ASIC1a
| Parameter | Condition | pH₅₀ | Reference |
| Activation | Without PcTx1 | 6.56 ± 0.04 | [4][5] |
| Activation | With 30 nM PcTx1 | 6.66 ± 0.04 | [4][5] |
| Steady-State Desensitization | Without PcTx1 | 7.13 ± 0.01 | [5] |
| Steady-State Desensitization | With 30 nM PcTx1 | 7.40 ± 0.01 | [5] |
Troubleshooting Guide
This guide addresses common experimental issues in a question-and-answer format.
Problem 1: I am not observing any inhibition of my acid-activated currents after applying PcTx1.
-
Is your cell system expressing ASIC1a?
-
Troubleshooting Step: Confirm the expression of ASIC1a in your experimental model (e.g., via Western blot, qPCR, or by using a positive control cell line known to express ASIC1a). PcTx1 is highly specific for ASIC1a-containing channels.[2]
-
-
Is the conditioning pH of your buffer appropriate?
-
Troubleshooting Step: The inhibitory effect of PcTx1 is highly dependent on the conditioning pH. For maximal inhibition, the conditioning (resting) pH should be around 7.4.[4][5] If the resting pH is too high (e.g., 7.9), PcTx1 will bind but may not cause desensitization, and thus will not inhibit the channel upon activation.[4][5]
-
dot
-
Caption: Troubleshooting workflow for lack of PcTx1 inhibition.
-
-
Is your PcTx1 solution properly prepared and stored?
-
Are you considering the influence of extracellular calcium?
Problem 2: I am observing a potentiation (increase) of the current after applying PcTx1.
-
Is your cell system expressing ASIC1b?
-
Troubleshooting Step: This is a classic sign of off-target effects on ASIC1b.[1] PcTx1 is an agonist for ASIC1b channels, especially at a slightly acidic conditioning pH (e.g., pH 7.1).[1][7] Verify the expression of ASIC1b in your cells. If both ASIC1a and ASIC1b are present, the net effect of PcTx1 could be complex.
-
-
What is your conditioning pH?
-
Troubleshooting Step: Even with ASIC1a, if the conditioning pH is high (e.g., 7.9) and the activating pH is only mildly acidic (e.g., 6.7), you may observe a potentiation of the current. This is because at a high resting pH, PcTx1 increases the channel's affinity for H+ without causing complete desensitization, leading to a larger current upon activation.[4]
-
Signaling Pathways and Experimental Workflows
Mechanism of PcTx1 on ASIC1a and ASIC1b
-
dot
-
Caption: Differential effects of PcTx1 on ASIC1a and ASIC1b.
Detailed Experimental Protocols
Protocol 1: Electrophysiological Assessment of PcTx1 Inhibition of ASIC1a in Xenopus Oocytes
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate stage V–VI Xenopus laevis oocytes.
-
Inject oocytes with cRNA encoding human or rodent ASIC1a (e.g., 0.01 ng per oocyte).[5]
-
Incubate injected oocytes for 2-4 days at 18°C in ND96 solution.
-
-
Solutions and Reagents:
-
Recording Solution (pH 7.4): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES.
-
Activating Solution (pH 6.0): Same as recording solution, but with 5 mM MES instead of HEPES, adjusted to pH 6.0.
-
PcTx1 Stock Solution: Prepare a concentrated stock of PcTx1 in a suitable buffer.
-
Working PcTx1 Solution: Dilute PcTx1 to the final desired concentration (e.g., 10-100 nM) in the recording solution containing 0.05% BSA.[4][5]
-
-
Two-Electrode Voltage Clamp (TEVC) Recording:
-
Place an oocyte in the recording chamber and perfuse with the recording solution (pH 7.4).
-
Clamp the oocyte at a holding potential of -60 mV.
-
Establish a stable baseline current.
-
To elicit a control current, rapidly switch the perfusion to the activating solution (pH 6.0) for 5-10 seconds, then return to the recording solution.
-
Once the current has returned to baseline, perfuse the oocyte with the working PcTx1 solution for 2-3 minutes.
-
While still in the presence of PcTx1, challenge the oocyte again with the activating solution (pH 6.0).
-
Observe the inhibition of the acid-activated current.
-
Wash out the toxin by perfusing with the recording solution for an extended period (5-10 minutes) and periodically test for recovery of the current.
-
Protocol 2: Distinguishing Between ASIC1a and ASIC1b Activity
-
Cell System: Use a cell line that expresses either ASIC1a or ASIC1b, or a co-expression system where the subunit composition is known.
-
pH Protocol:
-
Conditioning pH: Start with a conditioning pH of 7.4.
-
Test 1 (ASIC1a Inhibition): Apply an activating pH of 6.0. In the presence of PcTx1, you should see inhibition in ASIC1a-expressing cells.
-
Conditioning pH Adjustment: Change the conditioning pH to a more alkaline level, for example, pH 7.9.
-
Test 2 (ASIC1a Potentiation): Apply a mildly acidic activating pH of 6.7. In ASIC1a-expressing cells, you may now see a potentiation of the current with PcTx1.[4]
-
Conditioning pH for ASIC1b: Adjust the conditioning pH to 7.1.
-
Test 3 (ASIC1b Agonism): Apply PcTx1 at this conditioning pH. In ASIC1b-expressing cells, you may observe the opening of the channel, indicating an agonistic effect.[7]
-
By carefully controlling the experimental conditions, particularly the pH, and by being aware of the potential expression of ASIC1b, researchers can effectively troubleshoot their experiments and accurately interpret the effects of this compound.
References
- 1. Psalmotoxin - Wikipedia [en.wikipedia.org]
- 2. smartox-biotech.com [smartox-biotech.com]
- 3. Recombinant production and solution structure of PcTx1, the specific peptide inhibitor of ASIC1a proton-gated cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. The Tarantula Toxin this compound Inhibits Acid-sensing Ion Channel (ASIC) 1a by Increasing Its Apparent H+ Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The tarantula toxin this compound inhibits acid-sensing ion channel (ASIC) 1a by increasing its apparent H+ affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholars.unh.edu [scholars.unh.edu]
- 8. medchemexpress.com [medchemexpress.com]
stability and storage conditions for Psalmotoxin 1
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the stability, storage, and handling of Psalmotoxin 1 (PcTx1). It includes frequently asked questions and troubleshooting advice to ensure optimal performance in your experiments.
Stability and Storage Conditions
Proper storage of this compound is crucial for maintaining its biological activity. The following tables summarize the recommended storage conditions for both lyophilized powder and reconstituted solutions based on information from various suppliers.
Quantitative Storage and Stability Data
| Form | Storage Temperature | Duration | Recommendations & Notes |
| Lyophilized Powder | -20°C | Up to 6 months; potentially longer (years) for deep freeze | Store desiccated and protected from light.[1][2][3] Stable for shipping at ambient temperatures. |
| -80°C | Long-term (years) | Recommended for optimal long-term preservation.[3] Keep in a tightly sealed container. | |
| Reconstituted Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Prepare and use solutions on the same day if possible. |
| 4°C | Not Recommended | Long-term storage of peptide solutions is not advised.[4] | |
| Room Temperature | Not Recommended | Use immediately after preparation. |
Experimental Protocols
1. Reconstitution of Lyophilized this compound
This protocol outlines the steps for reconstituting lyophilized PcTx1 to a stock solution.
-
Objective: To prepare a stock solution of this compound for use in biological assays.
-
Materials:
-
Vial of lyophilized this compound
-
High-purity water (e.g., sterile, deionized, or Milli-Q) or desired buffer
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
-
Procedure:
-
Before opening, allow the vial of lyophilized PcTx1 to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from forming inside the vial, which can affect stability.
-
Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.
-
Refer to the manufacturer's certificate of analysis for the exact mass of the peptide.
-
Add the appropriate volume of sterile water or buffer to the vial to achieve the desired stock concentration (e.g., 1 mM or as required for your experiment). This compound is soluble in water up to 2 mg/ml.[2]
-
Gently vortex or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking.
-
For storage, aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes. This minimizes the number of freeze-thaw cycles for the entire stock.
-
Store the aliquots at -20°C for up to one month.
-
2. Example Protocol: Inhibition of ASIC1a in a Cell-Based Assay (Calcium Imaging)
This protocol provides a general guideline for using this compound to inhibit acid-sensing ion channel 1a (ASIC1a) in a calcium imaging experiment.
-
Objective: To measure the inhibitory effect of PcTx1 on ASIC1a-mediated calcium influx.
-
Materials:
-
Cells expressing ASIC1a (e.g., CHO or HEK293 cells, or primary neurons)
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
This compound stock solution
-
Physiological buffer (e.g., HBSS or Tyrode's solution), pH 7.4
-
Acidic buffer for stimulation (e.g., physiological buffer at pH 6.0)
-
Fluorescence microscope or plate reader equipped for calcium imaging
-
-
Procedure:
-
Cell Preparation: Plate cells expressing ASIC1a on glass-bottom dishes suitable for microscopy and allow them to adhere.
-
Dye Loading: Load the cells with a calcium indicator dye according to the dye manufacturer's protocol.
-
Baseline Measurement: Acquire a baseline fluorescence reading of the cells in a physiological buffer at pH 7.4.
-
Application of this compound: Add the desired concentration of PcTx1 to the cells. The IC50 for PcTx1 inhibition of ASIC1a is approximately 0.9 nM, so a working concentration in the range of 1-100 nM is typical.[2] Incubate for a sufficient time for the toxin to bind (the onset of inhibition can be slow, on the order of minutes).
-
Stimulation and Measurement: Stimulate the cells with an acidic buffer (e.g., pH 6.0) to activate ASIC1a channels and record the change in fluorescence.
-
Control: In a parallel experiment, stimulate cells with the acidic buffer without pre-incubation with PcTx1 to measure the maximal ASIC1a response.
-
Data Analysis: Quantify the fluorescence intensity changes and compare the response in the presence and absence of this compound to determine the percentage of inhibition.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound? A1: The recommended solvent is high-purity water.[2] For specific experimental needs, it may also be soluble in aqueous buffers.
Q2: Can I store reconstituted this compound at 4°C? A2: It is not recommended to store reconstituted PcTx1 at 4°C for extended periods. For short-term storage (up to one month), freezing at -20°C is advised. Whenever possible, solutions should be prepared and used on the same day.
Q3: How many times can I freeze and thaw my this compound aliquots? A3: It is best to avoid repeated freeze-thaw cycles as this can lead to peptide degradation and loss of activity. We strongly recommend preparing single-use aliquots.
Q4: My lyophilized this compound arrived at room temperature. Is it still viable? A4: Yes, lyophilized this compound is stable for shipping at ambient temperatures. Upon receipt, you should store it at -20°C or -80°C as recommended for long-term storage.
Q5: What is the primary mechanism of action of this compound? A5: this compound is a potent and selective blocker of the acid-sensing ion channel 1a (ASIC1a).[2] It functions by increasing the apparent affinity of the channel for protons (H+), which shifts the channel into a desensitized state at physiological pH, thereby inhibiting its activation by acidic conditions.
Troubleshooting Guide
Issue 1: The lyophilized peptide is difficult to see or appears as a gel.
-
Potential Cause: Some peptides, particularly short sequences, can be highly hygroscopic and may appear as a thin film or a gel-like substance. The quantity of peptide is very small and may not be easily visible.
-
Solution: Trust that the peptide is in the vial. Proceed with the reconstitution protocol by adding the calculated volume of solvent directly to the vial. Briefly centrifuge the vial before opening to ensure any peptide on the cap or walls is collected at the bottom.
Issue 2: The reconstituted this compound solution is cloudy or shows precipitation.
-
Potential Cause 1: Poor Solubility. The peptide may not have fully dissolved.
-
Solution: Gently vortex the solution for a longer period. You can also try brief sonication in a water bath.
-
-
Potential Cause 2: Aggregation. Peptides can aggregate, especially at high concentrations or after improper storage.
-
Solution: If the peptide has precipitated out of solution, you may try to resolubilize it by adding a small amount of a solubilizing agent like a few microliters of acetic acid or ammonium hydroxide, depending on the peptide's properties. However, be aware that this will change the pH of your stock solution. It is best to prepare a fresh solution if possible. To prevent future aggregation, ensure proper storage and avoid repeated freeze-thaw cycles.
-
Issue 3: Loss of biological activity or inconsistent results.
-
Potential Cause 1: Degradation due to improper storage. The peptide may have degraded due to storage at an incorrect temperature, exposure to light, or multiple freeze-thaw cycles.
-
Solution: Always store lyophilized PcTx1 at -20°C or -80°C, and reconstituted aliquots at -20°C for no longer than one month.[3] Use a fresh aliquot for each experiment.
-
-
Potential Cause 2: Adsorption to surfaces. Peptides can adsorb to the surfaces of plastic or glass vials and pipette tips.
-
Solution: Use low-protein-binding tubes and pipette tips for reconstitution and handling of this compound solutions.
-
-
Potential Cause 3: Experimental conditions. The pH of your experimental buffer can affect the activity of this compound, as its inhibitory action is pH-dependent.
-
Solution: Ensure your experimental buffers are at the correct pH and that the pre-incubation with the toxin is done at a pH where it can effectively bind to the channel (typically pH 7.4).
-
Visual Guides
Caption: Workflow for proper handling and storage of this compound.
Caption: this compound mechanism of action on the ASIC1a signaling pathway.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
Technical Support Center: Psalmotoxin 1 (PcTx1)
Welcome to the technical support center for Psalmotoxin 1 (PcTx1). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of PcTx1, with a particular focus on addressing solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting lyophilized this compound?
A1: The primary recommended solvent for reconstituting lyophilized this compound is high-purity water.[1][2][3][4][5][6] For best results, use sterile, distilled, or deionized water.
Q2: What is the solubility of this compound in water?
A2: this compound is soluble in water up to a concentration of 2 mg/mL.[1][2][3][4]
Q3: My lyophilized this compound did not dissolve completely in water. What should I do?
A3: If you encounter solubility issues with water, a sequential approach with alternative solvents is recommended. First, try dissolving the peptide in a 10-30% aqueous acetic acid solution.[7] If solubility is still limited, you can attempt to dissolve it in a small volume of dimethyl sulfoxide (DMSO) and then carefully dilute it with your aqueous experimental buffer.[7]
Q4: Can I use DMSO as the primary solvent for this compound?
A4: While DMSO can be used to solubilize PcTx1, it is generally recommended as a secondary option if water or aqueous acetic acid fails.[7] When using DMSO, it is crucial to use the smallest volume necessary to dissolve the peptide and to be mindful of the final DMSO concentration in your experimental setup, as it can have physiological effects.[8]
Q5: What are the recommended storage conditions for this compound solutions?
A5: For short-term storage (up to one week), reconstituted PcTx1 solutions can be stored at 2-8°C. For long-term storage, it is recommended to aliquot the solution into single-use volumes and store them at -20°C or -80°C for up to one month.[1][6][9] Avoid repeated freeze-thaw cycles.
Q6: How can I prevent aggregation of this compound during reconstitution and storage?
A6: To minimize aggregation, it is recommended to gently swirl or vortex the vial during reconstitution. Avoid vigorous shaking. For long-term storage, consider further diluting the stock solution with a buffer containing a carrier protein such as 0.1% Bovine Serum Albumin (BSA) or 5% Human Serum Albumin (HAS).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer | The peptide is "crashing out" of the solution due to the change in solvent polarity. | - Decrease the concentration of the DMSO stock solution.- Increase the volume of the aqueous buffer and add the DMSO stock dropwise while gently stirring.- Consider using a different co-solvent system, such as a small percentage of a surfactant like Tween-80 in the final aqueous buffer. |
| Inconsistent experimental results | - Degradation of the peptide due to improper storage.- Inaccurate concentration of the stock solution.- Aggregation of the peptide. | - Prepare a fresh stock solution from lyophilized powder.- Ensure proper storage of stock solutions (aliquoted, at -20°C or -80°C).- Centrifuge the vial before reconstitution to ensure all powder is at the bottom.- Briefly sonicate the solution to break up any potential aggregates. |
| Low or no biological activity | - The peptide has degraded.- The final concentration in the assay is too low.- The peptide has precipitated out of the solution. | - Use a freshly prepared solution.- Verify the dilution calculations.- Check for any visible precipitate in the final working solution. If present, refer to the troubleshooting steps for precipitation. |
Data Summary
This compound Solubility
| Solvent | Concentration | Remarks |
| Water | Up to 2 mg/mL[1][2][3][4] | Primary recommended solvent. |
| 10-30% Acetic Acid | Qualitative data suggests good solubility. | Use if water fails to dissolve the peptide.[7] |
| DMSO | Qualitative data suggests good solubility. | Use a minimal amount to dissolve the peptide, then dilute.[7] |
| Ammonium Hydroxide (<50 µL) | Suggested for peptides with a net negative charge. | Use with caution and in small volumes.[7] |
Experimental Protocols
Protocol for Reconstitution of Lyophilized this compound
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized PcTx1 to equilibrate to room temperature for at least 15-20 minutes.
-
Centrifuge: Briefly centrifuge the vial at a low speed (e.g., 3000-3500 rpm for 5 minutes) to ensure all the lyophilized powder is collected at the bottom of the vial.
-
Solvent Addition:
-
Primary Method (Water): Carefully open the vial and add the calculated volume of sterile, high-purity water to achieve the desired stock concentration (not exceeding 2 mg/mL).
-
Alternative Method (Acetic Acid): If solubility is an issue with water, use a 10-30% aqueous acetic acid solution instead of water.
-
Final Alternative (DMSO): If both water and acetic acid fail, add a minimal volume of DMSO (e.g., 50-100 µL) to the vial to dissolve the peptide.
-
-
Dissolution: Gently swirl or vortex the vial until the peptide is completely dissolved. Avoid vigorous shaking to prevent aggregation. Brief sonication can be used if necessary.
-
Dilution (for DMSO stocks): If a DMSO stock was prepared, it must be carefully diluted into the desired aqueous buffer. Add the DMSO stock solution dropwise to the aqueous buffer while gently stirring to prevent precipitation. Ensure the final DMSO concentration in the experimental setup is as low as possible (ideally ≤ 0.1%).[8]
-
Storage: For immediate use, the solution can be kept at 4°C. For long-term storage, aliquot the stock solution into low-protein-binding microcentrifuge tubes and store at -20°C or -80°C.
Visualizations
Signaling Pathways and Workflows
Caption: Signaling pathway of ASIC1a activation and its inhibition by this compound.
References
- 1. sigma-1 receptor modulation of acid-sensing ion channel a (ASIC1a) and ASIC1a-induced Ca2+ influx in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acid-sensing ion channel 1a modulation of apoptosis in acidosis-related diseases: implications for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of acid‑sensing ion channel 1a attenuates acid‑induced activation of autophagy via a calcium signaling pathway in articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. This compound | Acid-Sensing Ion Channels | Tocris Bioscience [tocris.com]
- 6. This compound | ASIC1a Blocker | Hello Bio [hellobio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Validation of Psalmotoxin 1 as an ASIC1a Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Psalmotoxin 1 (PcTx1) and other prominent inhibitors of the Acid-Sensing Ion Channel 1a (ASIC1a). Experimental data is presented to support the validation of PcTx1's inhibitory effects, alongside detailed methodologies for key experiments.
Introduction to ASIC1a and the Role of Inhibitors
Acid-Sensing Ion Channels (ASICs) are a family of proton-gated cation channels that are activated by a drop in extracellular pH. The ASIC1a subtype is predominantly expressed in the central and peripheral nervous systems and is implicated in a variety of physiological and pathophysiological processes, including pain perception, fear conditioning, and neuronal injury following ischemia.[1][2] The development of potent and selective inhibitors for ASIC1a is therefore of significant interest for therapeutic intervention in conditions such as stroke and chronic pain.[2][3]
This compound (PcTx1), a 40-amino acid peptide isolated from the venom of the Trinidad tarantula Psalmopoeus cambridgei, is a potent and selective inhibitor of ASIC1a.[3][4] Its unique mechanism of action involves increasing the apparent proton affinity of the channel, which leads to a shift into a desensitized state at physiological pH.[2][3][5][6] This guide will delve into the experimental validation of PcTx1's inhibitory effect on ASIC1a and compare its performance with other known inhibitors.
Quantitative Comparison of ASIC1a Inhibitors
The following table summarizes the inhibitory potency (IC50 values) of this compound and a selection of alternative inhibitors against ASIC1a and other ASIC subtypes. This data highlights the selectivity profile of each compound.
| Inhibitor | Target | IC50 Value | Species | Comments |
| This compound (PcTx1) | ASIC1a | ~0.9 - 3.7 nM [4][7] | Rat, Human | Potent and selective inhibitor. |
| ASIC1b | ~50 nM[4] | Rat | Lower potency compared to ASIC1a. | |
| ASIC2a | ~50 nM[4] | Rat | Lower potency compared to ASIC1a. | |
| ASIC3 | ~50 nM[4] | Rat | Lower potency compared to ASIC1a. | |
| Amiloride | ASIC1a | ~6.0 - 13.82 µM[7][8] | Human, Mouse | Non-selective inhibitor with moderate potency. Also inhibits other ion channels.[9] |
| ASIC3 | ~18.6 µM[10] | CHO cells | ||
| Compound 5b (C5b) | ASIC1a | ~22 - 27 nM (at pH 6.7)[11][12] | Mouse | PcTx1-inspired small molecule. Potency is pH-dependent.[11][12] |
| ASIC1a | ~100 - 121.9 nM (at pH 6.0)[11][12] | Mouse | ||
| ASIC1a/2a, ASIC1a/2b | Inhibits at 100 nM | Mouse | ||
| ASIC2a, ASIC2a/2b | No inhibition at 100 nM[13] | Mouse | ||
| Hi1a | ASIC1a | ~0.5 nM [14][15][16] | Rat, Human | Highly potent and selective peptide from spider venom.[14][15] |
| ASIC1b | Mild potentiation[17] | Rat | ||
| ASIC2a | No effect at 1 µM[17] | Rat | ||
| ASIC3 | No effect at 1 µM[17] | Rat | ||
| Mambalgin-1 | ASIC1a | ~3.4 - 197.3 nM[1][18] | Rat, Human | Potent peptide inhibitor from snake venom.[1][18] |
| ASIC1b | ~22.2 - 192 nM[1][19][20] | Rat | ||
| ASIC1a + ASIC2a | ~152 nM[1] | Rat |
Signaling Pathway and Inhibition Mechanism
The following diagram illustrates the activation of the ASIC1a channel by extracellular protons and the inhibitory mechanism of this compound.
Experimental Protocols
Validation of ASIC1a Inhibition using Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This protocol outlines the key steps for assessing the inhibitory effect of a compound on ASIC1a channels expressed in Xenopus laevis oocytes.
1. Oocyte Preparation and cRNA Injection:
- Harvest stage V-VI oocytes from a female Xenopus laevis.
- Treat oocytes with collagenase to defolliculate.
- Inject oocytes with cRNA encoding for the desired ASIC1a subunit.
- Incubate the injected oocytes for 2-4 days to allow for channel expression.
2. Electrophysiological Recording:
- Place a single oocyte in a recording chamber continuously perfused with a standard bath solution (e.g., ND96).
- Impale the oocyte with two glass microelectrodes filled with 3 M KCl (one for voltage recording, one for current injection).
- Clamp the oocyte membrane potential at a holding potential of -60 mV.
3. Application of Agonist and Inhibitor:
- Establish a baseline current in the standard bath solution (pH 7.4).
- Activate ASIC1a channels by rapidly perfusing the chamber with an acidic solution (e.g., pH 6.0).
- After washout and recovery, pre-incubate the oocyte with the inhibitor (e.g., PcTx1) at a desired concentration for a specified duration.
- Co-apply the acidic solution with the inhibitor and record the resulting current.
4. Data Analysis:
- Measure the peak amplitude of the acid-evoked current in the absence and presence of the inhibitor.
- Calculate the percentage of inhibition.
- To determine the IC50 value, perform recordings with a range of inhibitor concentrations and fit the data to a dose-response curve.
The following diagram illustrates the general workflow for this experimental validation.
Off-Target Effects and Selectivity
A critical aspect of validating an inhibitor is understanding its selectivity. While PcTx1 is highly selective for ASIC1a, it does show some activity at other ASIC subtypes at higher concentrations.[4]
-
This compound (PcTx1): Exhibits significantly lower potency for ASIC1b, ASIC2a, and ASIC3, making it a valuable tool for distinguishing the role of ASIC1a.[4]
-
Amiloride: A notoriously non-selective inhibitor, affecting various other ion channels, including the epithelial sodium channel (ENaC), which limits its utility as a specific ASIC1a probe.[21][9]
-
Compound 5b (C5b): Shows good selectivity for ASIC1a-containing channels over ASIC2a-containing channels.[13]
-
Hi1a: Demonstrates remarkable selectivity for ASIC1a, with no significant effect on ASIC2a or ASIC3 and only mild potentiation of ASIC1b at high concentrations.[14][17] This makes Hi1a one of the most selective ASIC1a inhibitors currently known.
-
Mambalgin-1: While potent on ASIC1a, it also inhibits ASIC1b and heteromeric ASIC1a/2a channels, indicating a broader activity profile compared to Hi1a.[1]
Conclusion
The experimental data robustly validates this compound as a potent and selective inhibitor of ASIC1a. Its unique mechanism of action, involving the stabilization of the desensitized state, has been well-characterized through electrophysiological studies. When compared to other inhibitors, PcTx1 offers a favorable balance of potency and selectivity, making it an invaluable pharmacological tool for investigating the physiological and pathological roles of ASIC1a. Newer peptide inhibitors, such as Hi1a, offer even greater potency and selectivity, while small molecules like C5b represent promising avenues for the development of orally bioavailable drugs targeting ASIC1a. The choice of inhibitor will ultimately depend on the specific experimental question, with considerations for potency, selectivity, and mode of action being paramount.
References
- 1. Mambalgin-1 Pain-relieving Peptide, Stepwise Solid-phase Synthesis, Crystal Structure, and Functional Domain for Acid-sensing Ion Channel 1a Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The tarantula toxin this compound inhibits acid-sensing ion channel (ASIC) 1a by increasing its apparent H+ affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Psalmotoxin - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rupress.org [rupress.org]
- 6. scholars.unh.edu [scholars.unh.edu]
- 7. nanion.de [nanion.de]
- 8. Amiloride Analogs as ASIC1a Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological Validation of ASIC1a as a Druggable Target for Neuroprotection in Cerebral Ischemia Using an Intravenously Available Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Commentary: Pharmacological Validation of ASIC1a as a Druggable Target for Neuroprotection in Cerebral Ischemia Using an Intravenously Available Small Molecule Inhibitor [frontiersin.org]
- 14. ahajournals.org [ahajournals.org]
- 15. Mechanism of acid-sensing ion channel modulation by Hi1a - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Acute inhibition of acid sensing ion channel 1a after spinal cord injury selectively affects excitatory synaptic transmission, but not intrinsic membrane properties, in deep dorsal horn interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. Structural insights into human acid-sensing ion channel 1a inhibition by snake toxin mambalgin1 | eLife [elifesciences.org]
- 19. mdpi.com [mdpi.com]
- 20. Mambalgin-3 potentiates human acid-sensing ion channel 1b under mild to moderate acidosis: Implications as an analgesic lead - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
A Comparative Guide to Psalmotoxin 1 and Other ASIC1a Inhibitors for Researchers
For researchers and drug development professionals navigating the landscape of Acid-Sensing Ion Channel 1a (ASIC1a) inhibitors, this guide provides an objective comparison of Psalmotoxin 1 (PcTx1) with other notable alternatives. The following sections detail quantitative performance data, experimental methodologies, and a visual representation of the associated signaling pathways.
Acid-sensing ion channels (ASICs) are a family of proton-gated cation channels involved in a variety of physiological and pathological processes, including pain sensation, ischemic stroke, and neurodegenerative diseases.[1][2] The ASIC1a subtype, in particular, has emerged as a promising therapeutic target due to its high calcium permeability and its role in acidosis-induced neuronal injury.[1][3] this compound (PcTx1), a peptide toxin isolated from the venom of the Trinidad chevron tarantula (Psalmopoeus cambridgei), is a potent and selective inhibitor of ASIC1a and has been instrumental in characterizing the function of these channels.[4][5] This guide compares PcTx1 with other prominent ASIC1a inhibitors, providing a comprehensive resource for selecting the appropriate tool for research and development.
Quantitative Comparison of ASIC1a Inhibitors
The potency and selectivity of ASIC1a inhibitors are critical parameters for their use as research tools and potential therapeutics. The following table summarizes the half-maximal inhibitory concentration (IC50) values for PcTx1 and other key inhibitors. It is important to note that IC50 values can vary depending on the experimental conditions, such as the species of the channel (rat vs. human), the pH used to activate the channel, and the expression system (e.g., Xenopus oocytes, CHO cells, or native neurons).
| Inhibitor | Type | Target Species | IC50 | Experimental Conditions | Selectivity | Reference(s) |
| This compound (PcTx1) | Peptide Toxin | rat ASIC1a | ~0.9 nM | Electrophysiology in CHO cells | Highly selective for homomeric ASIC1a | [5][6] |
| human ASIC1a | ~3.2 nM | Electrophysiology in Xenopus oocytes (pH 7.45) | [7] | |||
| human ASIC1a | ~2.96 nM | Automated patch clamp in CHO cells | [8] | |||
| Hi1a | Peptide Toxin | human ASIC1a | ~0.4 nM | More potent than PcTx1 | [9] | |
| Mambalgin-1 | Peptide Toxin | human ASIC1a | 197.3 ± 37.4 nM | Whole-cell patch-clamp in CHO cells | Inhibits ASIC1-containing channels | [5] |
| chicken ASIC1 | 123.6 ± 28.5 nM | Whole-cell patch-clamp in CHO cells | [5] | |||
| Amiloride | Small Molecule | rat ASIC1a | ~13.5 µM | Electrophysiology in CHO cells | Non-selective, also inhibits other ASICs and ENaC | [10] |
| Benzamil | Small Molecule (Amiloride Analog) | rat ASIC1a | ~3.5 µM | Electrophysiology in CHO cells | More potent than Amiloride | [10] |
| Compound 5b (C5b) | Small Molecule | mouse ASIC1a | ~22 nM | Whole-cell recording in CHO cells (activated at pH 6.7) | Selectively inhibits ASIC1a-containing channels | [11] |
Mechanism of Action
The inhibitory mechanisms of these compounds differ significantly, which can have important implications for their application.
-
This compound (PcTx1): PcTx1 acts as a gating modifier. It binds to the "acidic pocket" of the channel, a region at the interface of adjacent subunits in the extracellular domain.[6][12] This binding increases the apparent affinity of the channel for protons (H+), causing it to enter a desensitized (non-conducting) state at physiological pH.[13]
-
Hi1a: This peptide toxin from the Australian funnel-web spider also inhibits ASIC1a and has shown neuroprotective effects.[9][14] Its mechanism involves a bivalent interaction where two domains of the toxin bind to the same site on the ASIC1a subunit, leading to impaired channel activation.[14][15]
-
Mambalgins: These peptides, isolated from the venom of the black mamba, also bind to the extracellular domain of ASIC1a but at a site distinct from PcTx1.[16] Mambalgins inhibit ASIC1a by shifting the pH-dependence of activation to more acidic values, thereby acting as allosteric modulators.[5]
-
Amiloride and its Analogs: These small molecules are thought to act as open-channel blockers, physically occluding the pore of the channel.[17] However, their lack of selectivity is a significant limitation.[11][18]
-
Compound 5b (C5b): This small molecule was designed based on the structure of PcTx1 and also targets the acidic pocket of ASIC1a.[11]
Experimental Protocols
Accurate and reproducible experimental data are the foundation of scientific research. Below are detailed methodologies for key experiments used to characterize and compare ASIC1a inhibitors.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for measuring ion channel activity and the effects of inhibitors.
Objective: To measure the inhibition of ASIC1a-mediated currents by a test compound.
Materials:
-
Cells expressing the target ASIC1a channel (e.g., CHO or HEK293 cells stably transfected with the ASIC1a gene).
-
Patch pipettes (borosilicate glass, 3-7 MΩ resistance).
-
Internal solution (in mM): 135 K-Gluconate, 6 NaCl, 2 MgCl2, 10 HEPES, 0.1 EGTA, 2 MgATP, and 0.3 NaGTP, pH adjusted to 7.2 with KOH.[19]
-
External solution (aCSF) (in mM): 140 NaCl, 5.4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.
-
Acidic external solution: Same as external solution, but with MES instead of HEPES and pH adjusted to the desired activation pH (e.g., 6.0 or 6.5) with HCl.
-
Test compound dissolved in the external solution at various concentrations.
-
Patch-clamp amplifier and data acquisition system.
Procedure:
-
Plate cells on coverslips a few days prior to recording.
-
Place a coverslip in the recording chamber and perfuse with external solution (aCSF) at a rate of 1.5-2 mL/min.
-
Pull a glass pipette and fill it with the internal solution.
-
Approach a target cell with the pipette and form a high-resistance seal (GΩ seal) by applying gentle suction.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Establish a stable baseline current in the external solution (pH 7.4).
-
Rapidly apply the acidic external solution to elicit an inward ASIC1a current.
-
Wash out the acidic solution with the standard external solution to allow the channel to recover.
-
Pre-incubate the cell with the test compound at a specific concentration for a defined period (e.g., 1-2 minutes).
-
Co-apply the acidic external solution with the test compound and record the resulting current.
-
Repeat steps 8-11 for a range of compound concentrations to generate a dose-response curve.
-
Analyze the data to determine the IC50 value.
Calcium Imaging
This method is used to measure changes in intracellular calcium concentration ([Ca2+]i) following the activation of calcium-permeable channels like ASIC1a.
Objective: To assess the ability of an inhibitor to block the increase in intracellular calcium mediated by ASIC1a activation.
Materials:
-
Cells expressing ASIC1a.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
External solution (as described for electrophysiology).
-
Acidic external solution.
-
Test compound.
-
Fluorescence microscope with an appropriate filter set and a camera for image acquisition.
Procedure:
-
Plate cells on glass-bottom dishes or coverslips.
-
Load the cells with a calcium-sensitive dye (e.g., incubate with 2-5 µM Fluo-4 AM for 30-45 minutes at room temperature).
-
Wash the cells with the external solution to remove excess dye.
-
Mount the dish/coverslip on the microscope stage and perfuse with the external solution.
-
Acquire baseline fluorescence images.
-
Apply the acidic external solution to activate ASIC1a and record the change in fluorescence intensity, which corresponds to an increase in [Ca2+]i.
-
Wash out the acidic solution.
-
Pre-incubate the cells with the test compound.
-
Re-apply the acidic solution in the presence of the test compound and record the fluorescence response.
-
Analyze the change in fluorescence intensity before and after the application of the inhibitor to determine its effect.
Signaling Pathways and Experimental Workflows
The activation of ASIC1a by extracellular acidosis initiates a signaling cascade that can lead to various cellular responses, including neuronal excitation and, under pathological conditions, cell death. The following diagrams illustrate the key signaling pathways and a typical experimental workflow for inhibitor screening.
References
- 1. Acid-sensing ion channel 1a modulation of apoptosis in acidosis-related diseases: implications for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. msm.edu [msm.edu]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Recombinant production and solution structure of PcTx1, the specific peptide inhibitor of ASIC1a proton-gated cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into human acid-sensing ion channel 1a inhibition by snake toxin mambalgin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular dynamics and functional studies define a hot spot of crystal contacts essential for PcTx1 inhibition of acid‐sensing ion channel 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The modulation of acid-sensing ion channel 1 by PcTx1 is pH-, subtype- and species-dependent: Importance of interactions at the channel subunit interface and potential for engineering selective analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Development of ASIC1a ligand-gated ion channel drug screening assays across multiple automated patch clamp platforms [frontiersin.org]
- 9. Basics on the use of acid-sensing ion channels’ inhibitors as therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amiloride Analogs as ASIC1a Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Commentary: Pharmacological Validation of ASIC1a as a Druggable Target for Neuroprotection in Cerebral Ischemia Using an Intravenously Available Small Molecule Inhibitor [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Peptides inhibitors of acid-sensing ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanism of acid-sensing ion channel modulation by Hi1a - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of acid-sensing ion channel modulation by Hi1a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The receptor site of the spider toxin PcTx1 on the proton-gated cation channel ASIC1a - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Acute inhibition of acid sensing ion channel 1a after spinal cord injury selectively affects excitatory synaptic transmission, but not intrinsic membrane properties, in deep dorsal horn interneurons - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ASIC3 Channel Modulators: Psalmotoxin 1 vs. APETx2
For Researchers, Scientists, and Drug Development Professionals
Acid-Sensing Ion Channel 3 (ASIC3) is a crucial player in the intricate signaling pathways of pain and mechanosensation. As a proton-gated cation channel predominantly expressed in sensory neurons, it has emerged as a significant therapeutic target for conditions involving acidosis, such as inflammatory pain and ischemic events. The development of selective modulators is paramount for dissecting its physiological roles and for therapeutic intervention. This guide provides an objective comparison of two prominent peptide toxins, Psalmotoxin 1 (PcTx1) and APETx2, known for their distinct interactions with ASIC channels.
Overview and Mechanism of Action
This compound (PcTx1) is a 40-amino acid peptide isolated from the venom of the Trinidad tarantula, Psalmopoeus cambridgei.[1] Structurally, it is classified as an inhibitor cystine knot (ICK) protein.[1] Its primary and most potent action is the selective inhibition of homomeric ASIC1a channels.[1][2] PcTx1 functions as a gating modifier; it increases the apparent affinity of the ASIC1a channel for protons (H⁺).[2][3][4] This enhanced sensitivity causes the channel to enter a desensitized (inactivated) state at the normal resting pH of 7.4, thereby preventing its activation by subsequent acidic stimuli.[1][3] Crucially, PcTx1 shows no significant inhibitory effect on homomeric ASIC3 channels at concentrations up to 100 nM.
APETx2 , on the other hand, is a 42-amino acid peptide extracted from the venom of the sea anemone, Anthopleura elegantissima.[5][6] It is the first identified peptide toxin that selectively inhibits ASIC3 channels.[5][7] APETx2 acts as a direct, reversible blocker of the channel pore from the extracellular side.[5][8][9] Unlike PcTx1's effect on ASIC1a, APETx2 inhibits the transient peak current of ASIC3 without altering the channel's unitary conductance or affecting the sustained component of the current.[5][10][11] This makes APETx2 an invaluable tool for specifically studying the function of ASIC3-containing channels.
Quantitative Performance Data
The following table summarizes the inhibitory potency (IC₅₀) of PcTx1 and APETx2 on various homomeric and heteromeric ASIC channels, highlighting their distinct selectivity profiles.
| Toxin | Target Channel | Species | IC₅₀ Value | Reference(s) |
| This compound (PcTx1) | ASIC1a | - | 0.9 nM | [2] |
| ASIC1b | - | No effect (at 100 nM) | ||
| ASIC2a | - | No effect (at 100 nM) | ||
| ASIC3 | - | No effect (at 100 nM) | ||
| Heteromeric Channels | - | No effect (at 100 nM) | ||
| APETx2 | ASIC3 | Rat | 63 nM | [5][9][12] |
| ASIC3 | Human | 175 nM | [5][10] | |
| ASIC1a | - | No effect | [5][9] | |
| ASIC1b | - | No effect | [5][9] | |
| ASIC2a | - | No effect | [5][9] | |
| ASIC1a+3 (Heteromer) | - | 2 µM | [5][9][10] | |
| ASIC1b+3 (Heteromer) | - | 0.9 µM | [5][9][10] | |
| ASIC2b+3 (Heteromer) | - | 117 nM | [5][9][10] |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the involvement of ASIC3 in pain signaling and a typical workflow for evaluating channel modulators.
References
- 1. Psalmotoxin - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Tarantula Toxin this compound Inhibits Acid-sensing Ion Channel (ASIC) 1a by Increasing Its Apparent H+ Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid-sensitive channel in sensory neurons. – IPMC [ipmc.cnrs.fr]
- 7. Solution structure of APETx2, a specific peptide inhibitor of ASIC3 proton-gated channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid‐sensitive channel in sensory neurons | The EMBO Journal [link.springer.com]
- 10. APETx2, A Kind of ASIC3 Channel Blocker - Creative Peptides [creative-peptides.com]
- 11. researchgate.net [researchgate.net]
- 12. Reversal of acid-induced and inflammatory pain by the selective ASIC3 inhibitor, APETx2 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Cross-Reactivity of Psalmotoxin 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psalmotoxin 1 (PcTx1), a peptide toxin isolated from the venom of the Trinidad chevron tarantula (Psalmopoeus cambridgei), is a potent and highly selective inhibitor of the Acid-Sensing Ion Channel 1a (ASIC1a).[1] This property has positioned PcTx1 as a critical pharmacological tool for studying the physiological and pathological roles of ASIC1a, particularly in conditions such as ischemic stroke, pain, and neurodegenerative diseases.[2][3] This guide provides a comprehensive comparison of the cross-reactivity of this compound with other ion channels, supported by quantitative experimental data, detailed methodologies, and visual representations of the relevant signaling pathways.
Selectivity Profile of this compound
This compound exhibits a high degree of selectivity for homomeric ASIC1a channels, with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range. Its effects on other ion channels, including other ASIC subtypes and various voltage-gated ion channels, have been investigated to establish its specificity.
Quantitative Analysis of Cross-Reactivity
The following table summarizes the known effects of this compound on a range of ion channels based on electrophysiological and binding studies.
| Ion Channel Family | Subtype | Species | Effect | IC50 / Concentration Tested | Reference |
| Acid-Sensing Ion Channels (ASIC) | ASIC1a | Rat | Inhibition | 0.9 nM | [1] |
| ASIC1a | Human | Inhibition | ~3.2 nM | [4] | |
| ASIC1b | Rat | Potentiation | EC50 of 24.6 nM | [4] | |
| ASIC1b | Human | Potentiation | - | [5] | |
| ASIC2a | Rat | No direct effect on homomeric channels | - | [6] | |
| ASIC1a/2a Heteromer | Rat | Dual (Inhibition/Potentiation) | IC50 = 2.9 nM (inhibition at pH 7.0) | [6] | |
| ASIC1a/2b Heteromer | - | Inhibition | - | ||
| ASIC3 | - | No significant effect | - | ||
| Voltage-Gated Potassium Channels (Kv) | Kv2.1 | - | No effect | Up to 5 µM | |
| Epithelial Sodium Channels (ENaC) | - | - | No effect | - | |
| Voltage-Gated Sodium Channels (Nav) | Various | - | Not reported/Largely uncharacterized | - | |
| Voltage-Gated Calcium Channels (Cav) | Various | - | Not reported/Largely uncharacterized | - |
Note: The effects of PcTx1 on many subtypes of Nav and Cav channels have not been extensively reported in publicly available literature. Researchers should exercise caution and perform their own selectivity profiling when investigating the effects of PcTx1 in systems where these channels are functionally relevant.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound cross-reactivity.
Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This technique is commonly used to assess the activity of toxins on heterologously expressed ion channels.
1. Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.
-
Inject oocytes with cRNA encoding the ion channel subunit(s) of interest.
-
Incubate oocytes for 1-3 days at 18°C in ND98 solution (in mM: 98 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, pH 7.4) supplemented with penicillin and streptomycin.
2. Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with recording solution.
-
Impale the oocyte with two glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl.
-
Clamp the membrane potential at a holding potential of -60 mV using a voltage-clamp amplifier.
-
Elicit ion channel currents by rapidly changing the extracellular pH (for ASICs) or by applying voltage steps (for voltage-gated channels) using a microperfusion system.
3. Toxin Application and Data Analysis:
-
Prepare stock solutions of this compound in a buffer containing 0.1% BSA to prevent nonspecific binding.
-
Dilute PcTx1 to the desired final concentration in the recording solution and apply to the oocyte for a defined period.
-
Measure the peak current amplitude before and after toxin application.
-
To determine the IC50 or EC50, apply a range of PcTx1 concentrations and fit the concentration-response data to a Hill equation.[4]
Whole-Cell Patch-Clamp Electrophysiology in Mammalian Cells
This technique provides a higher resolution analysis of ion channel activity in mammalian cells.
1. Cell Culture and Transfection:
-
Culture mammalian cells (e.g., CHO, HEK293) in appropriate media.
-
Transiently transfect cells with expression vectors containing the cDNA for the ion channel of interest. Use a co-transfected fluorescent marker (e.g., GFP) to identify successfully transfected cells.
2. Electrophysiological Recording:
-
Prepare borosilicate glass pipettes (2-5 MΩ resistance) and fill with an intracellular solution (e.g., in mM: 140 KCl, 10 EGTA, 10 HEPES, 2 MgCl2, pH 7.2).
-
Establish a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential (e.g., -70 mV) and record currents using a patch-clamp amplifier.
-
Apply voltage protocols or changes in extracellular solution (e.g., pH for ASICs) to activate the channels.
3. Toxin Application and Data Analysis:
-
Dissolve this compound in the extracellular solution containing 0.1% BSA.
-
Apply the toxin-containing solution to the cell via a perfusion system.
-
Record currents before, during, and after toxin application to assess its effect.
-
Analyze the data to determine the percentage of inhibition or potentiation and calculate IC50/EC50 values from concentration-response curves.
Signaling Pathways and Logical Relationships
Experimental Workflow for Assessing Cross-Reactivity
The following diagram illustrates a typical workflow for determining the selectivity of this compound.
Caption: Workflow for this compound cross-reactivity assessment.
Signaling Pathway of PcTx1-Mediated Neuroprotection
In the context of cerebral ischemia, tissue acidosis leads to the activation of ASIC1a channels, resulting in excessive Ca2+ influx and subsequent neuronal cell death. This compound provides neuroprotection by inhibiting this cascade.
Caption: PcTx1-mediated neuroprotection signaling pathway.
Conclusion
This compound is a highly selective inhibitor of ASIC1a, making it an invaluable tool for neuroscience research and a potential lead for the development of therapeutics targeting ASIC1a-mediated pathologies. While it exhibits some activity on other ASIC subtypes, its lack of significant effect on other major ion channel families, such as Kv channels, at high concentrations underscores its specificity. Further research is warranted to fully characterize its interaction with a broader range of Nav and Cav channel subtypes to provide a complete cross-reactivity profile. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers utilizing this potent and selective toxin.
References
- 1. The tarantula toxin this compound inhibits acid-sensing ion channel (ASIC) 1a by increasing its apparent H+ affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PcTx1 affords neuroprotection in a conscious model of stroke in hypertensive rats via selective inhibition of ASIC1a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular dynamics and functional studies define a hot spot of crystal contacts essential for PcTx1 inhibition of acid‐sensing ion channel 1a | Semantic Scholar [semanticscholar.org]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. Dual actions of Psalmotoxin at ASIC1a and ASIC2a heteromeric channels (ASIC1a/2a) - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Control Experiments for Psalmotoxin 1 (PcTx1) Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of control experiments essential for robust research involving Psalmotoxin 1 (PcTx1), a potent and selective inhibitor of the Acid-Sensing Ion Channel 1a (ASIC1a). The objective of this document is to facilitate the design of rigorous experimental plans that ensure the specificity and validity of findings related to PcTx1's effects. The guide details appropriate negative and positive controls for various experimental assays, provides structured data for comparison, and outlines detailed experimental protocols.
Understanding this compound and the Necessity of Controls
This compound is a 40-amino acid peptide toxin isolated from the venom of the Trinidad tarantula, Psalmopoeus cambridgei.[1] It is a highly valued pharmacological tool due to its potent and selective inhibition of the homomeric ASIC1a channel, a proton-gated cation channel implicated in a variety of physiological and pathological processes, including pain, ischemic stroke, and neurodegenerative diseases.[2][3]
The unique mechanism of PcTx1, which involves increasing the apparent proton affinity of ASIC1a, leads to a shift in the pH-dependent desensitization of the channel.[1][4] This causes the channel to be in a desensitized state at physiological pH, thereby inhibiting its activation by acidic conditions.[1][4] Given this nuanced mechanism, it is crucial to employ a comprehensive set of control experiments to unequivocally attribute observed effects to the specific inhibition of ASIC1a.
Negative Controls: Ruling Out Off-Target and Non-Specific Effects
Negative controls are fundamental to demonstrating that the experimental observations are a direct result of PcTx1's action on ASIC1a and not due to the vehicle, off-target effects, or other confounding factors.
| Control Type | Purpose | Rationale |
| Vehicle Control | To control for the effects of the solvent used to dissolve PcTx1. | PcTx1 is a peptide and is often dissolved in aqueous solutions like saline or specific buffers. The vehicle itself could have an effect on the experimental system. For in vivo studies, lactated Ringer's solution has been used as a vehicle control.[5][6] |
| ASIC1a Knockout/Knockdown Cells or Animals | To confirm that the effect of PcTx1 is dependent on the presence of ASIC1a. | This is the most definitive negative control. If PcTx1 has no effect in a system lacking ASIC1a, it strongly supports the conclusion that its actions are mediated through this channel. ASIC1a knockout mice have been shown to have reduced infarct volume in stroke models, similar to the effect of PcTx1 treatment.[5] |
| Cells Expressing Other ASIC Subtypes | To demonstrate the selectivity of PcTx1 for ASIC1a over other ASIC subtypes. | PcTx1 has a much lower affinity for other ASIC subtypes such as ASIC1b, ASIC2a, and ASIC3.[7] Testing PcTx1 on cells expressing these subtypes should show a significantly reduced or absent effect compared to cells expressing ASIC1a. |
| Unrelated Peptide Control | To control for potential non-specific effects of introducing a peptide into the system. | A peptide of similar size and charge to PcTx1 but with no known activity on ASICs can be used to ensure that the observed effects are not due to generic peptide interactions with the cell membrane or other proteins. |
Positive Controls: Validating the Experimental System and Comparing Efficacy
Positive controls are essential for confirming that the experimental setup is functioning as expected and for providing a benchmark against which the effects of PcTx1 can be compared.
| Control Type | Purpose | Rationale |
| ASIC1a Agonist (Low pH) | To confirm the presence and functionality of ASIC1a channels. | A rapid drop in extracellular pH (e.g., to pH 6.0) is the primary method for activating ASIC1a channels.[8] A robust response to acidic stimulation confirms that the channels are present and functional in the experimental preparation. |
| Non-selective ASIC Blockers | To provide a comparative reference for the inhibition of ASIC channels. | Amiloride and its more potent analog, benzamil, are well-known, albeit non-selective, blockers of ASIC channels.[9][10] They can be used to confirm that the observed acid-evoked responses are indeed mediated by ASICs, although they lack the specificity of PcTx1. |
| Other Selective ASIC Blockers | To differentiate the roles of different ASIC subtypes. | APETx2 is a selective inhibitor of ASIC3.[11][12] In systems where multiple ASIC subtypes may be present, using APETx2 can help to isolate the contribution of ASIC3 from that of ASIC1a, further highlighting the specific role of the channel targeted by PcTx1. |
Comparative Data of this compound and Other ASIC Modulators
The following table summarizes key quantitative data for PcTx1 and other relevant ASIC modulators, providing a basis for comparison in experimental design and data interpretation.
| Compound | Target(s) | IC₅₀ | Mechanism of Action |
| This compound (PcTx1) | ASIC1a | ~0.9 nM [7] | Increases proton affinity, leading to desensitization [1][4] |
| ASIC1b, ASIC2a, ASIC3 | ~50 nM[7] | Lower affinity, complex interactions | |
| Amiloride | ASICs, ENaC, Na⁺/H⁺ exchangers | 3-30 µM (non-selective for ASICs)[13] | Pore blocker |
| Benzamil | ASICs, ENaC | Higher potency than amiloride | Pore blocker |
| APETx2 | ASIC3 | ~63 nM (rat), ~175 nM (human)[11] | Inhibitor |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are protocols for key experiments used in PcTx1 research.
Electrophysiology (Whole-Cell Patch-Clamp)
This technique is used to directly measure the ion currents flowing through ASIC1a channels in response to pH changes and the inhibitory effect of PcTx1.
Protocol:
-
Cell Preparation: Culture cells expressing the target ASIC channels (e.g., HEK293 cells transfected with ASIC1a) on glass coverslips.
-
Solutions:
-
External Solution (pH 7.4): Contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose.
-
Internal Solution (Pipette Solution): Contains (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA.
-
Low pH Solution (e.g., pH 6.0): External solution with MES substituting HEPES and pH adjusted to 6.0.
-
-
Recording:
-
Obtain a whole-cell patch-clamp configuration on a selected cell.
-
Hold the cell at a membrane potential of -60 mV.
-
Establish a stable baseline current in the external solution (pH 7.4).
-
Positive Control (ASIC1a activation): Rapidly perfuse the cell with the low pH solution to elicit an inward current characteristic of ASIC1a activation.
-
Wash with the external solution (pH 7.4) until the current returns to baseline.
-
PcTx1 Application: Perfuse the cell with the external solution containing PcTx1 (e.g., 10 nM) for a sufficient time to allow for binding (e.g., 2-5 minutes).
-
While still in the presence of PcTx1, apply the low pH solution again and record the current. A significant reduction in the current amplitude indicates inhibition by PcTx1.
-
Negative Controls: Repeat the experiment using a vehicle control in place of PcTx1. For specificity, perform the experiment on cells that do not express ASIC1a or express other PcTx1-insensitive ASIC subtypes.
-
Calcium Imaging
This method is used to measure changes in intracellular calcium concentration, as ASIC1a channels are permeable to Ca²⁺.
Protocol:
-
Cell Preparation: Seed cells expressing ASIC1a in a glass-bottom dish suitable for microscopy.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Imaging:
-
Mount the dish on an inverted fluorescence microscope equipped for live-cell imaging.
-
Continuously perfuse the cells with a physiological saline solution (pH 7.4).
-
Acquire baseline fluorescence images.
-
Positive Control (ASIC1a activation): Perfuse with a low pH solution (e.g., pH 6.0) to induce an increase in intracellular calcium, observed as a change in fluorescence.
-
Wash with the pH 7.4 solution to return to baseline.
-
PcTx1 Application: Perfuse with the pH 7.4 solution containing PcTx1 (e.g., 100 nM) for an appropriate duration.
-
Apply the low pH solution in the presence of PcTx1 and record the fluorescence change. A blunted or absent calcium response indicates inhibition by PcTx1.
-
Negative Controls: Use a vehicle control and cells lacking functional ASIC1a channels.
-
Cell Viability Assays (e.g., MTT or LDH release)
These assays are used to assess the effect of PcTx1 on cell survival, particularly in models of acid-induced cell death or excitotoxicity.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density.
-
Treatment:
-
Pre-treat the cells with PcTx1 (e.g., 100 ng/mL) or a vehicle control for a specified period (e.g., 1-2 hours).
-
Inducing Cell Death: Expose the cells to an acidic medium (e.g., pH 6.0) for a duration known to cause cell death in your model system (e.g., 6-24 hours). Include a control group that is not exposed to the acidic medium.
-
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate until formazan crystals form. Solubilize the crystals and measure the absorbance at 570 nm. Higher absorbance indicates greater cell viability.
-
LDH Assay: Collect the cell culture supernatant and measure the activity of lactate dehydrogenase (LDH), an enzyme released from damaged cells. Higher LDH activity indicates more cell death.
-
-
Data Analysis: Compare the viability of cells treated with PcTx1 and exposed to acidic conditions to that of vehicle-treated cells exposed to the same conditions. An increase in viability in the PcTx1-treated group suggests a protective effect.
-
Controls: Include wells with cells in normal medium (negative control for cell death) and wells with cells treated with a known cytotoxic agent (positive control for cell death).
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the signaling pathways and experimental workflows involved in PcTx1 research.
References
- 1. The Tarantula Toxin this compound Inhibits Acid-sensing Ion Channel (ASIC) 1a by Increasing Its Apparent H+ Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protons and Psalmotoxin-1 reveal nonproton ligand stimulatory sites in chicken acid-sensing ion channel: Implication for simultaneous modulation in ASICs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A dynamic pharmacophore drives the interaction between Psalmotoxin-1 and the putative drug target acid-sensing ion channel 1a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The tarantula toxin this compound inhibits acid-sensing ion channel (ASIC) 1a by increasing its apparent H+ affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of ASIC1a Improves Behavioral Recovery after Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eneuro.org [eneuro.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Activation of Acid-sensing Ion Channel 1a (ASIC1a) by Surface Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amiloride Analogs as ASIC1a Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. APETx2, A Kind of ASIC3 Channel Blocker - Creative Peptides [creative-peptides.com]
- 12. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
A Comparative Analysis of Psalmotoxin 1 and Mambalgin-1: Potent Modulators of Acid-Sensing Ion Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two potent venom-derived peptides, Psalmotoxin 1 (PcTx1) and Mambalgin-1, which are highly selective modulators of Acid-Sensing Ion Channels (ASICs). ASICs are crucial players in a variety of physiological and pathophysiological processes, including pain sensation, synaptic plasticity, and neurodegeneration, making them attractive targets for novel therapeutic development. This document outlines the distinct mechanisms of action, molecular targets, and functional effects of PcTx1 and Mambalgin-1, supported by quantitative data from key experiments.
At a Glance: Key Differences
| Feature | This compound (PcTx1) | Mambalgin-1 |
| Source | Venom of the Trinidad chevron tarantula (Psalmopoeus cambridgei) | Venom of the Black mamba snake (Dendroaspis polylepis polylepis)[1] |
| Primary Target | Potent and selective inhibitor of homomeric ASIC1a channels.[2][3][4] | Potent inhibitor of ASIC1a- and ASIC1b-containing channels.[1][5] |
| Mechanism of Action | Increases the apparent proton (H+) affinity of ASIC1a, shifting the channel into a desensitized state at physiological pH.[2][6] | Binds to the closed state of the channel and decreases its apparent proton affinity, thus stabilizing the closed state and preventing channel opening.[5] |
| Effect on ASIC1a | Inhibition | Inhibition |
| Effect on ASIC1b | Potentiation[7] | Inhibition[8][9] |
| Therapeutic Potential | Neuroprotection in stroke, treatment of pain and glioma. | Potent analgesia without the side effects of opioids.[5][10] |
Quantitative Analysis: A Head-to-Head Comparison
The following tables summarize the inhibitory concentrations (IC50) of this compound and Mambalgin-1 on various ASIC subtypes, providing a clear comparison of their potency and selectivity.
Table 1: Inhibitory Activity of this compound (PcTx1) on ASIC Subtypes
| ASIC Subtype | Species | IC50 (nM) | Experimental System |
| ASIC1a | Rat | 0.3 - 3.7[11] | Xenopus Oocytes |
| ASIC1a | Human | 3.2[12] | Xenopus Oocytes |
| ASIC1b | Rat | >500 (Potentiation)[7] | Xenopus Oocytes |
| ASIC1a/2a | Rat | No inhibition, slight potentiation[11] | Xenopus Oocytes |
| ASIC1a/3 | Rat | 25 - 100[11] | Xenopus Oocytes |
Table 2: Inhibitory Activity of Mambalgin-1 on ASIC Subtypes
| ASIC Subtype | Species | IC50 (nM) | Experimental System |
| ASIC1a | Rat | 3.4 ± 0.6 | Xenopus Oocytes |
| ASIC1a | Human | 197.3 ± 37.4[5] | HEK293 Cells |
| ASIC1b | Rat | 22.2 ± 1.7[8] | Xenopus Oocytes |
| ASIC1a/2a | Rat | 152 ± 21[8] | Xenopus Oocytes |
| ASIC1a/3 | Rat | No effect[3] | COS-7 Cells |
Mechanism of Action: Distinct Modes of ASIC Modulation
While both PcTx1 and Mambalgin-1 target ASIC channels, their mechanisms of inhibition are fundamentally different.
This compound acts as a gating modifier that enhances the proton sensitivity of ASIC1a.[6] By increasing the channel's affinity for H+, PcTx1 effectively shifts the channel into a desensitized state even at normal physiological pH, thereby preventing its activation by subsequent acid stimuli.[2] This unique mechanism makes it a powerful tool for studying ASIC1a function.
Mambalgin-1 , in contrast, functions by stabilizing the closed conformation of the ASIC channel.[5][8] It binds to the channel in its resting state and decreases its apparent affinity for protons, making it more difficult for the channel to open in response to acidification.[5][8] This "closed-state trapping" mechanism effectively blocks ion conduction.[5]
Signaling Pathways
The activation of ASIC1a channels, and their subsequent inhibition by these toxins, triggers downstream signaling cascades that are critical for their physiological effects. A key pathway involves calcium-dependent signaling.
Upon activation by protons, ASIC1a channels allow the influx of both Na+ and Ca2+ ions.[13] The resulting increase in intracellular Ca2+ can activate Calcium/Calmodulin-dependent protein kinase II (CaMKII), which in turn can phosphorylate and activate the Extracellular signal-regulated kinase (ERK). This CaMKII-ERK pathway is implicated in synaptic plasticity and neuronal survival. Both PcTx1 and Mambalgin-1, by blocking ASIC1a-mediated Ca2+ influx, can modulate this signaling cascade.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of these toxins. Below are outlines of key experimental protocols used to characterize PcTx1 and Mambalgin-1.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is a cornerstone for studying ion channel pharmacology.
Objective: To measure the effect of PcTx1 and Mambalgin-1 on the currents mediated by specific ASIC subtypes expressed in Xenopus oocytes.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Oocytes are injected with cRNA encoding the desired ASIC subunit(s) and incubated for 2-5 days to allow for channel expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a standard bath solution (e.g., ND96).
-
Two microelectrodes, filled with 3 M KCl, are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a holding potential (typically -60 mV).
-
ASIC currents are elicited by rapidly changing the perfusion solution to one with a lower pH (e.g., pH 6.0).
-
The toxin is applied in the bath solution at various concentrations to determine its effect on the acid-evoked currents. IC50 values are calculated from the concentration-response curves.
-
Calcium Imaging Assay
This assay measures changes in intracellular calcium concentration, a key downstream effect of ASIC1a activation.
Objective: To determine the effect of PcTx1 and Mambalgin-1 on acid-induced calcium influx in cells expressing ASIC1a.
Methodology:
-
Cell Culture: HEK293 or CHO cells stably expressing the target ASIC subtype are plated in 96-well plates.[14][15]
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.[9]
-
Assay Procedure (using a microplate reader like FlexStation):
-
The plate is placed in the reader, and a baseline fluorescence reading is established.
-
The instrument injects a low pH solution to activate the ASIC channels, and the resulting increase in fluorescence (indicating Ca2+ influx) is recorded over time.
-
To test the inhibitors, cells are pre-incubated with varying concentrations of PcTx1 or Mambalgin-1 before the acid challenge.
-
The inhibition of the calcium response is quantified to determine the potency of the toxins.
-
In Vivo Analgesia Models
These behavioral tests in rodents are used to assess the pain-relieving effects of the toxins.
1. Hot Plate Test:
-
Objective: To measure the response latency to a thermal stimulus.
-
Procedure: A mouse or rat is placed on a heated plate (e.g., 55°C), and the time until it exhibits a pain response (e.g., licking a paw or jumping) is recorded.[8][16] Analgesic compounds increase this latency.
2. Randall-Selitto Test (Paw Pressure Test):
-
Objective: To measure the threshold for mechanical pain.
-
Procedure: A gradually increasing pressure is applied to the animal's paw using a specialized device. The pressure at which the animal withdraws its paw is recorded as the pain threshold.[1][7][12][17] Analgesics increase this threshold.
Conclusion
This compound and Mambalgin-1 are invaluable tools for dissecting the complex roles of Acid-Sensing Ion Channels in health and disease. Their distinct mechanisms of action and differential subtype selectivities offer unique advantages for specific research applications. While PcTx1's potent and selective inhibition of ASIC1a makes it a gold standard for studying this particular channel, Mambalgin-1's broader inhibitory profile against both ASIC1a and ASIC1b provides a means to investigate the combined roles of these subtypes in processes like pain perception. The data and protocols presented in this guide are intended to facilitate further research and the development of novel therapeutics targeting the ASIC family of ion channels.
References
- 1. Randall-Selitto Test: A New Approach for the Detection of Neuropathic Pain after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labs.pbrc.edu [labs.pbrc.edu]
- 3. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. protocols.io [protocols.io]
- 6. The Tarantula Toxin this compound Inhibits Acid-sensing Ion Channel (ASIC) 1a by Increasing Its Apparent H+ Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal behavioural test - Pain and inflammation - Paw Pressure (Randall-Selitto test) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 8. Hot plate test - Wikipedia [en.wikipedia.org]
- 9. Video: Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 [jove.com]
- 10. Mambalgin-1 Pain-relieving Peptide, Stepwise Solid-phase Synthesis, Crystal Structure, and Functional Domain for Acid-sensing Ion Channel 1a Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 12. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 13. Acid-sensing ion channel - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 16. Hot plate test [panlab.com]
- 17. mdpi.com [mdpi.com]
Psalmotoxin 1 (PcTx1) Specificity for ASIC Subunits: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the specificity of Psalmotoxin 1 (PcTx1), a potent inhibitor of Acid-Sensing Ion Channels (ASICs), for various ASIC subunits. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers investigating ASIC pharmacology and developing novel therapeutics targeting these channels.
Executive Summary
This compound (PcTx1), a peptide toxin isolated from the venom of the tarantula Psalmopoeus cambridgei, is a highly potent and selective inhibitor of homomeric ASIC1a channels.[1][2][3] Its mechanism of action involves a unique modulation of the channel's gating properties, specifically by increasing the apparent affinity for protons (H+), which leads to a shift in the channel's steady-state desensitization to a more alkaline pH.[4][5][6][7] This effectively causes the channel to be in a desensitized, non-conducting state at physiological pH. While its primary target is ASIC1a, PcTx1 exhibits significantly lower potency or different modulatory effects on other ASIC subunits and their heteromeric combinations. This guide delves into the quantitative specifics of this selectivity, provides detailed experimental protocols for its assessment, and illustrates the key molecular interactions and experimental workflows.
Quantitative Comparison of PcTx1 Specificity
The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values of PcTx1 for various homomeric and heteromeric ASIC subunits. These values are critical for understanding the toxin's selectivity and for designing experiments involving its use as a pharmacological tool.
| ASIC Subunit Composition | Species | Experimental System | Key Parameter | Value (nM) | Reference(s) |
| Homomeric Channels | |||||
| ASIC1a | Rat | Xenopus oocytes | IC50 | 0.35 - 0.9 | [1][2] |
| ASIC1a | Human | Xenopus oocytes | IC50 | 3.2 | [8] |
| ASIC1b | Rat | Xenopus oocytes | IC50 | >500 | [9] |
| ASIC1b | Rat | Xenopus oocytes | EC50 (potentiation) | ~100 | [9] |
| ASIC2a | - | - | IC50 | >100 | [1] |
| ASIC3 | - | - | IC50 | >100 | [1] |
| Heteromeric Channels | |||||
| ASIC1a/2a | Rat | Xenopus oocytes | IC50 | No inhibition | [9] |
| ASIC1a/2b | - | - | IC50 | 3 | [2] |
Note: The activity of PcTx1 is highly dependent on the conditioning pH. The values presented are generally determined at a physiological pH of around 7.4.
Mechanism of Action: A Unique Gating Modifier
Unlike simple pore blockers, PcTx1 acts as a gating modifier. It binds to the extracellular domain of the ASIC1a channel at the interface between subunits.[10][11] This binding event allosterically modulates the channel's sensitivity to its endogenous ligand, H+. By increasing the apparent affinity for H+, PcTx1 shifts the pH dependence of steady-state desensitization to more alkaline values.[4][5][6][7] Consequently, at a resting pH of 7.4, a significant fraction of ASIC1a channels are driven into a desensitized state, rendering them unable to be activated by a subsequent drop in pH.[4][5]
This unique mechanism has been demonstrated through electrophysiological experiments showing a concentration-dependent shift in the steady-state desensitization curve of ASIC1a in the presence of PcTx1.[4][7] At higher concentrations, PcTx1 can also potentiate ASIC1a currents under specific pH conditions and can directly open certain ASIC variants like chicken ASIC1.[4][12]
Experimental Protocols
This section provides a detailed methodology for a key experiment used to determine the specificity of PcTx1 for different ASIC subunits: two-electrode voltage-clamp (TEVC) electrophysiology using Xenopus laevis oocytes.
Two-Electrode Voltage-Clamp (TEVC) Electrophysiology on Xenopus laevis Oocytes
This technique allows for the functional expression of specific ion channel subunits in a well-controlled environment, making it ideal for characterizing the pharmacological effects of compounds like PcTx1.
1. Oocyte Preparation and cRNA Injection:
-
Stage V-VI oocytes are surgically removed from female Xenopus laevis frogs.
-
The oocytes are defolliculated by enzymatic treatment (e.g., with collagenase).
-
Capped RNA (cRNA) encoding the desired ASIC subunit (e.g., rat ASIC1a, human ASIC1b) is synthesized in vitro from linearized cDNA templates.
-
A known amount of cRNA (e.g., 0.01 ng) is injected into the cytoplasm of each oocyte.[4]
-
Injected oocytes are incubated for 2-4 days at 18°C in a suitable medium (e.g., OR-2 medium) to allow for channel expression.[4]
2. Electrophysiological Recording:
-
An oocyte expressing the target ASIC subunit is placed in a recording chamber continuously perfused with a bath solution (e.g., ND96).
-
Two microelectrodes filled with a high-concentration salt solution (e.g., 3 M KCl) are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a desired holding potential (e.g., -70 mV).[9]
-
The bath solution can be rapidly exchanged to solutions with different pH values to activate the ASIC channels. Acidic solutions (e.g., pH 5.0) are used to elicit currents, while the conditioning pH is typically maintained at a physiological level (e.g., pH 7.4).[9]
3. PcTx1 Application and Data Analysis:
-
To determine the IC50 of PcTx1, a concentration-response curve is generated.
-
The oocyte is first perfused with the conditioning solution (pH 7.4). An activating pH pulse (e.g., pH 5.0) is applied to establish a baseline control current.
-
The oocyte is then incubated with the conditioning solution containing a specific concentration of PcTx1 for a set period (e.g., 120 seconds).[9] The same activating pH pulse is then applied in the presence of the toxin.
-
This process is repeated for a range of PcTx1 concentrations.
-
The peak current amplitude in the presence of the toxin is normalized to the control current amplitude and plotted against the logarithm of the PcTx1 concentration.
-
The resulting data points are fitted with a sigmoidal dose-response equation to determine the IC50 value.[2]
-
To minimize non-specific binding of the peptide toxin, the solutions containing PcTx1 are often supplemented with a small amount of bovine serum albumin (BSA) (e.g., 0.05% or 0.1%).[2][9]
Visualizing the Process and Pathway
To better understand the experimental procedures and the molecular mechanism of PcTx1, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular dynamics and functional studies define a hot spot of crystal contacts essential for PcTx1 inhibition of acid‐sensing ion channel 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recombinant production and solution structure of PcTx1, the specific peptide inhibitor of ASIC1a proton-gated cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Tarantula Toxin this compound Inhibits Acid-sensing Ion Channel (ASIC) 1a by Increasing Its Apparent H+ Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The tarantula toxin this compound inhibits acid-sensing ion channel (ASIC) 1a by increasing its apparent H+ affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. scholars.unh.edu [scholars.unh.edu]
- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 9. rupress.org [rupress.org]
- 10. Conformational decoupling in acid-sensing ion channels uncovers mechanism and stoichiometry of PcTx1-mediated inhibition | eLife [elifesciences.org]
- 11. Mechanisms of Action of the Peptide Toxins Targeting Human and Rodent Acid-Sensing Ion Channels and Relevance to Their In Vivo Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protons and Psalmotoxin-1 reveal nonproton ligand stimulatory sites in chicken acid-sensing ion channel: Implication for simultaneous modulation in ASICs - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Psalmotoxin 1-ASIC1a Embrace: A Guide to Mutagenesis Studies in Confirming Toxin Binding
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions between toxins and their targets is paramount for the development of novel therapeutics. This guide provides a comparative analysis of how mutagenesis studies have been instrumental in confirming and elucidating the binding of Psalmotoxin 1 (PcTx1) to the Acid-Sensing Ion Channel 1a (ASIC1a), a key player in pain, fear, and ischemic neurodegeneration.
This compound, a 40-amino acid peptide isolated from the venom of the Trinidad tarantula Psalmopoeus cambridgei, is a potent and selective inhibitor of ASIC1a.[1] Its ability to modulate ASIC1a activity has made it a valuable pharmacological tool and a potential template for the design of new analgesic and neuroprotective drugs. Mutagenesis, the deliberate alteration of an organism's genetic material, has been a cornerstone in pinpointing the specific amino acid residues that govern the high-affinity interaction between PcTx1 and ASIC1a.
The Crucial Handshake: Key Residues in the PcTx1-ASIC1a Interaction
Site-directed mutagenesis studies, coupled with functional assays, have revealed a "hot spot" of interaction within the β-hairpin loop of PcTx1. Specifically, residues Tryptophan 24 (Trp24) , Arginine 26 (Arg26) , and Arginine 27 (Arg27) have been identified as critical for the potent inhibition of the channel.[2] Altering these residues leads to a significant reduction in the toxin's ability to block ASIC1a currents, as quantified by changes in the half-maximal inhibitory concentration (IC50).
Conversely, on the ASIC1a side, mutagenesis of residues within the "acidic pocket" of the channel has been shown to disrupt PcTx1 binding. This region, a deep cleft in the extracellular domain of the channel, serves as the docking site for the toxin. Chimeric studies, where domains of PcTx1-sensitive (ASIC1a) and insensitive (ASIC1b, ASIC2a) channels are swapped, have further narrowed down the binding site to the extracellular cysteine-rich domains.[3]
The following table summarizes the quantitative impact of key mutations on the PcTx1-ASIC1a interaction, providing a clear comparison of their relative importance.
| Molecule | Mutation | Effect on Binding/Inhibition | IC50 (nM) | Reference |
| PcTx1 | Wild-Type | Potent Inhibition | ~1-10 | [4] |
| PcTx1 | W24A | Reduced Inhibition | >1000 | [2] |
| PcTx1 | R26A | Reduced Inhibition | >1000 | [2] |
| PcTx1 | R27A | Reduced Inhibition | >1000 | [2] |
| ASIC1a | Wild-Type | High-affinity PcTx1 binding | N/A | [3] |
| ASIC1a | F352L (in the acidic pocket) | Reduced PcTx1 inhibition | Increased IC50 | [5] |
Beyond this compound: Comparative Insights from Other ASIC1a-Targeting Toxins
To provide a broader perspective, it is valuable to compare the binding mechanism of PcTx1 with other toxins that target ASIC1a. Mambalgin-1, a peptide from black mamba venom, also inhibits ASIC1a but through a distinct mechanism and binding site, primarily interacting with the "thumb" domain of the channel.[6][7] Studies on engineered peptides, such as mutants of Ugr9-1, have further demonstrated the possibility of altering toxin selectivity between different ASIC subtypes by introducing specific mutations.[6] This highlights the nuanced nature of toxin-channel interactions and the power of mutagenesis in dissecting these specificities.
| Toxin | Primary Binding Site on ASIC1a | Key Interacting Residues (Toxin) | Key Interacting Residues (ASIC1a) | Mechanism of Action |
| This compound (PcTx1) | Acidic Pocket | Trp24, Arg26, Arg27 | Residues in the acidic pocket (e.g., Phe352) | Stabilizes the desensitized state |
| Mambalgin-1 | Thumb Domain | Not fully elucidated | Asp355, Glu357 | Stabilizes the closed state |
| Ugr9-1 (engineered mutant A23K) | Thumb Domain | Lys23 | Asp355 | Inhibition |
Visualizing the Molecular Investigation: Experimental Workflow and Signaling Pathway
To understand how these crucial interactions are identified, it is essential to visualize the experimental workflow and the underlying signaling pathway.
The diagram above illustrates the logical progression of a typical mutagenesis study aimed at confirming protein-ligand binding.
This diagram depicts the activation of ASIC1a by protons, leading to neuronal excitation, and how this compound binding to the acidic pocket stabilizes the desensitized state, thereby inhibiting channel function.
Experimental Protocols
For researchers looking to replicate or build upon these findings, detailed experimental protocols are crucial. Below are summaries of the key methodologies employed in these mutagenesis studies.
Site-Directed Mutagenesis
Site-directed mutagenesis is used to introduce specific nucleotide changes into a DNA sequence, resulting in a modified protein.
-
Primer Design: Design complementary oligonucleotide primers (25-45 bases) containing the desired mutation in the middle. The melting temperature (Tm) should be ≥78°C.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with the plasmid containing the gene of interest (e.g., PcTx1 or ASIC1a) as the template and the mutagenic primers. The reaction typically involves an initial denaturation, followed by 16-18 cycles of denaturation, annealing, and extension.
-
Template Digestion: Digest the parental, methylated template DNA with the restriction enzyme DpnI, which specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.
-
Transformation: Transform the resulting nicked, circular dsDNA into competent E. coli cells.
-
Verification: Isolate the plasmid DNA from the resulting colonies and verify the desired mutation through DNA sequencing.
Recombinant Toxin Expression and Purification
To obtain sufficient quantities of wild-type and mutant PcTx1 for functional assays, recombinant expression systems are often used.
-
Cloning: Clone the synthetic gene for the PcTx1 mutant into a suitable expression vector (e.g., pET-32a).
-
Transformation: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).
-
Expression: Grow the bacterial culture and induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Purification: Harvest the cells, lyse them, and purify the recombinant toxin using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the mass and purity of the recombinant toxin using mass spectrometry.
Electrophysiology (Whole-Cell Patch Clamp)
Whole-cell patch-clamp recording is the gold-standard technique to measure the ion channel activity of ASIC1a and the inhibitory effect of PcTx1.
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., CHO or HEK293 cells) and transiently transfect them with the plasmid containing the wild-type or mutant ASIC1a gene.
-
Recording Setup: Place a coverslip with the transfected cells in a recording chamber on an inverted microscope. Use a glass micropipette filled with an intracellular solution to form a high-resistance (>1 GΩ) seal with the cell membrane.
-
Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to gain electrical access to the cell's interior.
-
Data Acquisition: Clamp the cell membrane potential at a holding potential (e.g., -60 mV). Apply a rapid drop in extracellular pH (e.g., from 7.4 to 6.0) to activate ASIC1a currents.
-
Toxin Application: Perfuse the cells with a solution containing a known concentration of wild-type or mutant PcTx1 and then apply the acidic stimulus to measure the extent of current inhibition.
-
Data Analysis: Analyze the recorded currents to determine the IC50 value for the toxin's inhibition of the channel.
Radioligand Binding Assays
Radioligand binding assays are used to directly measure the binding affinity of a ligand to its receptor.
-
Membrane Preparation: Prepare cell membranes from cells expressing wild-type or mutant ASIC1a.
-
Radiolabeling: Use a radiolabeled form of PcTx1 (e.g., ¹²⁵I-PcTx1).
-
Binding Reaction: Incubate the cell membranes with the radiolabeled PcTx1 in the presence of varying concentrations of unlabeled competitor (wild-type or mutant PcTx1).
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value, from which the binding affinity (Ki) can be calculated.
References
- 1. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 2. Mutagenesis of the Peptide Inhibitor of ASIC3 Channel Introduces Binding to Thumb Domain of ASIC1a but Reduces Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The receptor site of the spider toxin PcTx1 on the proton-gated cation channel ASIC1a - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Tarantula Toxin this compound Inhibits Acid-sensing Ion Channel (ASIC) 1a by Increasing Its Apparent H+ Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformational decoupling in acid-sensing ion channels uncovers mechanism and stoichiometry of PcTx1-mediated inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. giffordbioscience.com [giffordbioscience.com]
Psalmotoxin 1: A Precision Tool Outperforming Non-Selective ASIC Blockers in Research and Drug Discovery
For researchers, scientists, and drug development professionals investigating the role of Acid-Sensing Ion Channel 1a (ASIC1a) in neurological disorders, the choice of an effective and selective inhibitor is paramount. While non-selective blockers like amiloride have been historically used, the spider venom peptide Psalmotoxin 1 (PcTx1) has emerged as a vastly superior tool due to its high potency and remarkable selectivity for ASIC1a. This guide provides a comprehensive comparison, supported by experimental data, to highlight the advantages of PcTx1 in elucidating the specific functions of ASIC1a.
Acid-sensing ion channels (ASICs) are a family of proton-gated cation channels involved in a variety of physiological and pathological processes, including pain perception, synaptic plasticity, and neuronal death following ischemia.[1][2] Among the different ASIC subtypes, ASIC1a has garnered significant attention as a therapeutic target for conditions like stroke and chronic pain.[3][4][5][6] Consequently, the availability of specific pharmacological tools to dissect its function is crucial.
Unparalleled Potency and Selectivity of this compound
This compound (PcTx1), a 40-amino acid peptide isolated from the venom of the tarantula Psalmopoeus cambridgei, stands in stark contrast to traditional non-selective ASIC blockers.[1] Experimental evidence consistently demonstrates that PcTx1 inhibits homomeric ASIC1a channels with an IC50 in the low nanomolar range, making it orders of magnitude more potent than amiloride and its analogs, which typically exhibit IC50 values in the micromolar range.[3][4][7]
| Blocker | Target(s) | IC50 (ASIC1a) | Mechanism of Action | Key Limitations |
| This compound (PcTx1) | Highly selective for ASIC1a | ~1 nM [3][7] | Increases apparent H+ affinity, leading to channel desensitization.[2][8] | Peptide nature may limit in vivo applications without modification. |
| Amiloride | Non-selective (ASICs, ENaC, etc.) | ~10-20 µM[4][7] | Pore blocker. | Low potency, lack of specificity, off-target effects. |
| Benzamil | Non-selective (ASICs, ENaC, etc.) | ~3.5 µM[4] | Pore blocker. | More potent than amiloride but still non-selective.[4][9] |
Table 1: Comparison of this compound and Non-selective ASIC Blockers. This table summarizes the key pharmacological differences between PcTx1 and commonly used non-selective inhibitors, highlighting the superior potency and selectivity of PcTx1.
The profound difference in potency and selectivity is a critical consideration for researchers. The use of non-selective blockers like amiloride at high micromolar concentrations can lead to off-target effects, confounding the interpretation of experimental results. In contrast, the high affinity and specificity of PcTx1 allow for the precise modulation of ASIC1a activity with minimal interference with other ion channels or cellular processes.
A Unique Mechanism of Action
Beyond its superior potency, PcTx1 employs a sophisticated and distinct mechanism of inhibition. Unlike amiloride, which physically blocks the ion channel pore, PcTx1 acts as a gating modifier.[1][8] It binds to a site on the extracellular domain of the ASIC1a channel, distinct from the amiloride binding site.[1] This binding event increases the apparent affinity of the channel for protons (H+).[2][8] As a result, at physiological resting pH, the channel is shifted into a desensitized state, rendering it unable to be activated by subsequent drops in pH.[2][8][10]
This unique mechanism provides a powerful tool for studying the gating dynamics of ASIC1a and for developing novel therapeutic strategies that target channel desensitization rather than direct pore blockade.
Figure 1: Mechanism of this compound Inhibition. This diagram illustrates how PcTx1 binds to the closed state of the ASIC1a channel and promotes its transition to a desensitized state by increasing its apparent proton affinity.
Experimental Protocols for Comparative Analysis
To empirically validate the superiority of PcTx1, researchers can employ standard electrophysiological techniques. The following provides a generalized protocol for comparing the inhibitory effects of PcTx1 and amiloride on ASIC1a channels expressed in a heterologous system.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine and compare the concentration-dependent inhibition of ASIC1a currents by PcTx1 and amiloride.
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing homomeric rat or human ASIC1a.
Solutions:
-
External Solution (pH 7.4): 140 mM NaCl, 5.4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES.
-
Activating Solution (pH 6.0): Same as external solution, but with MES replacing HEPES and pH adjusted to 6.0.
-
Internal Solution: 140 mM KCl, 10 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP, 0.2 mM Na-GTP, pH adjusted to 7.3 with KOH.
-
Drug Solutions: Prepare stock solutions of PcTx1 in water with 0.1% BSA and amiloride in DMSO. Dilute to final concentrations in the activating solution.
Procedure:
-
Establish a whole-cell patch-clamp recording from a transfected cell.
-
Hold the membrane potential at -60 mV.
-
Apply the activating solution (pH 6.0) for 5 seconds to elicit a control ASIC1a current.
-
Wash the cell with the external solution (pH 7.4) for at least 2 minutes to allow for recovery from desensitization.
-
Repeat the application of the activating solution containing different concentrations of either PcTx1 or amiloride.
-
Measure the peak amplitude of the inward current in the presence of the blocker.
-
Normalize the current amplitude to the control current and plot the concentration-response curve to determine the IC50 for each compound.
Figure 2: Experimental Workflow. This diagram outlines the key steps in a whole-cell patch-clamp experiment designed to compare the inhibitory effects of PcTx1 and non-selective blockers on ASIC1a currents.
Conclusion
For researchers aiming to specifically investigate the role of ASIC1a, this compound is an indispensable tool. Its exceptional potency, high selectivity, and unique mechanism of action provide a level of precision that non-selective blockers like amiloride cannot match. By avoiding the confounding off-target effects associated with less specific compounds, PcTx1 enables clearer, more reliable, and ultimately more impactful research into the physiological and pathological functions of ASIC1a, paving the way for the development of novel and targeted therapeutics.
References
- 1. The receptor site of the spider toxin PcTx1 on the proton-gated cation channel ASIC1a - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The tarantula toxin this compound inhibits acid-sensing ion channel (ASIC) 1a by increasing its apparent H+ affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular dynamics and functional studies define a hot spot of crystal contacts essential for PcTx1 inhibition of acid‐sensing ion channel 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amiloride Analogs as ASIC1a Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Function of this compound in against pain - Creative Peptides [creative-peptides.com]
- 6. Basics on the use of acid-sensing ion channels’ inhibitors as therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction of Acid-sensing Ion Channel (ASIC) 1 with the Tarantula Toxin this compound is State Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. Acid sensing ion channels 2 and 3 are required for inhibition of visceral nociceptors by benzamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholars.unh.edu [scholars.unh.edu]
Safety Operating Guide
Safe Handling and Disposal of Psalmotoxin 1: A Guide for Laboratory Personnel
Understanding the Hazard
Psalmotoxin 1 is a potent and selective blocker of the acid-sensing ion channel 1a (ASIC1a).[5][6][7][8] Although it is a valuable tool in neurological research, its potent biological activity necessitates careful handling to prevent accidental exposure. The primary routes of exposure in a laboratory setting include inhalation of aerosols, particularly from lyophilized powder, and direct contact with the skin, eyes, or mucous membranes.[1][4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial for minimizing exposure risk. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications & Rationale |
| Hand Protection | Double Nitrile Gloves | Two pairs of nitrile gloves provide enhanced protection against accidental skin contact.[4] Change gloves immediately if contaminated. |
| Body Protection | Disposable Lab Coat with Cuffs | A disposable, fluid-resistant lab coat protects clothing and skin from contamination.[2] Cuffed sleeves prevent exposure of the wrists. |
| Eye and Face Protection | Safety Goggles and Face Shield | Safety goggles protect against splashes.[2] A full-face shield should be worn when handling the lyophilized powder or concentrated solutions to protect the entire face from aerosols and splashes.[8] |
| Respiratory Protection | N95 or higher Respirator | When handling the lyophilized powder, a NIOSH-approved N95 respirator or higher is essential to prevent inhalation of aerosolized toxin.[2] All handling of the powder should be performed within a certified chemical fume hood or biological safety cabinet.[3][8] |
Operational Plan: From Receipt to Disposal
A clear, step-by-step operational plan ensures that this compound is handled safely and consistently.
3.1. Receiving and Storage
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Store this compound in its original, tightly sealed container in a secure, designated freezer at -20°C.[7][8][9]
-
The storage location should be clearly labeled with "Potent Neurotoxin" and access should be restricted to authorized personnel.[1][3]
3.2. Preparation of Stock Solutions
-
All handling of lyophilized this compound powder must be conducted in a certified chemical fume hood or a Class II biological safety cabinet to minimize inhalation risk.[3][8]
-
Wear all recommended PPE, including double gloves, a disposable lab coat, safety goggles, a face shield, and an N95 respirator.[2][8]
-
Before opening the vial, allow it to equilibrate to room temperature to prevent condensation.
-
Open the container slowly behind a shield if possible.[8]
-
To reconstitute, slowly add the desired solvent (e.g., water, as it is soluble up to 2 mg/ml) to the vial.[5][7][8] Avoid shaking, which can generate aerosols. Instead, gently vortex or pipette to dissolve.
-
Aliquot the stock solution into smaller, clearly labeled vials for single-use to minimize freeze-thaw cycles.[2]
3.3. Experimental Use
-
Conduct all experiments involving this compound in a designated and clearly marked area.
-
Always wear appropriate PPE, including a lab coat, safety goggles, and double gloves.
-
Use caution to avoid spills and the generation of aerosols.
-
After handling, thoroughly decontaminate all work surfaces and equipment.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
4.1. Decontamination
-
All disposable materials that have come into contact with this compound, including pipette tips, tubes, and gloves, should be considered contaminated.
-
Liquid waste containing this compound should be decontaminated before disposal. Effective decontamination methods for peptide toxins include treatment with a 1% solution of an enzymatic detergent or a 6% sodium hypochlorite (bleach) solution for at least one hour.[6][7][9][10]
4.2. Waste Disposal
-
After decontamination, place all solid waste (e.g., gloves, tubes) into a designated hazardous waste container.[5]
-
Decontaminated liquid waste can typically be disposed of down the drain with copious amounts of water, but be sure to follow your institution's specific guidelines for chemical waste disposal.
-
Alternatively, both solid and liquid waste can be incinerated by a certified hazardous waste disposal service.[5]
Emergency Procedures
5.1. Spills
-
In case of a small spill, cordon off the area to prevent others from entering.
-
Wearing appropriate PPE, cover the spill with absorbent material.
-
Gently apply a decontamination solution (e.g., 6% bleach) and allow it to sit for at least 30 minutes.
-
Wipe up the spill with absorbent material, working from the outside in.
-
Place all contaminated materials in a sealed bag for hazardous waste disposal.
-
For large spills, evacuate the area and contact your institution's environmental health and safety office immediately.
5.2. Personal Exposure
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove any contaminated clothing.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.
-
In all cases of exposure, seek immediate medical attention. Inform the medical personnel that the exposure involved a potent neurotoxin that blocks acid-sensing ion channels.
Visual Guides
To further aid in the safe handling of this compound, the following diagrams illustrate the recommended workflow and the toxin's mechanism of action.
Caption: Workflow for handling this compound.
Caption: Mechanism of this compound action.
References
- 1. Biological Safety Manual - Chapter 17: Guidelines for Work With Toxins of Biological Origin [policies.unc.edu]
- 2. benchchem.com [benchchem.com]
- 3. Appendix F: Guidelines for Work with Toxins of Biological Origin | Office of Research [bu.edu]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. peptide.co.jp [peptide.co.jp]
- 6. α-Conotoxin Decontamination Protocol Evaluation: What Works and What Doesn't - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "α-Conotoxin Decontamination Protocol Evaluation: What Works and What D" by Matthew W. Turner, John R. Cort et al. [scholarworks.boisestate.edu]
- 8. - Division of Research Safety | Illinois [drs.illinois.edu]
- 9. α-Conotoxin Decontamination Protocol Evaluation: What Works and What Doesn’t - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide decontamination guidelines - SB PEPTIDE [sb-peptide.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
